Diethyl 3,4-furandicarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl furan-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFWNHYQARJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184680 | |
| Record name | 3,4-Furandicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30614-77-8 | |
| Record name | 3,4-Diethyl 3,4-furandicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30614-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Furandicarboxylic acid, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Furandicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl furan-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.678 | |
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Foundational & Exploratory
Diethyl 3,4-Furandicarboxylate: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 3,4-furandicarboxylate, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document details its known physical and chemical properties, outlines a proposed synthetic pathway, and discusses the broader context of furan-containing molecules in drug discovery. Due to a lack of specific literature, this guide also highlights areas where further research is needed to fully characterize this compound and its potential biological activities.
Introduction
Furan derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The furan scaffold is a versatile building block in medicinal chemistry, contributing to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, a disubstituted furan, represents a molecule of interest for further investigation and as a potential intermediate in the synthesis of more complex chemical entities. This guide aims to consolidate the available information on its synthesis and properties to facilitate future research and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₅ | N/A |
| Molecular Weight | 212.20 g/mol | N/A |
| Boiling Point | 155 °C at 13 mmHg | N/A |
| Density | 1.14 g/mL | N/A |
| Refractive Index | 1.47 | N/A |
| Melting Point | Not available | N/A |
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the peer-reviewed literature. However, a plausible multi-step synthesis can be proposed based on a reported facile route for esters of furan-3,4-dicarboxylic acid starting from dimethylmaleic anhydride. This proposed pathway involves bromination, hydrolysis, intramolecular cyclization, and subsequent esterification.
Proposed Synthetic Pathway
The proposed synthesis commences with the bromination of dimethylmaleic anhydride, followed by hydrolysis to form a key intermediate. An intramolecular cyclization reaction then forms the furan ring, which is subsequently esterified to yield the final product, this compound.
In-Depth Technical Guide: Diethyl 3,4-furandicarboxylate (CAS: 30614-77-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 3,4-furandicarboxylate is a furan derivative with notable biological activities, including antiproliferative and antibacterial properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a diester derivative of furan-3,4-dicarboxylic acid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 30614-77-8 | N/A |
| Molecular Formula | C₁₀H₁₂O₅ | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 155 °C at 13 mmHg | [2] |
| Density | 1.14 g/mL at 25 °C | [2] |
| Refractive Index | 1.47 at 20 °C | [2] |
| Solubility | Soluble in organic solvents |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The expected characteristic data are presented below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Assignment | δ (ppm) |
| Furan-H | ~8.0 |
| -O-CH₂- | ~4.3 (quartet) |
| -CH₃ | ~1.3 (triplet) |
Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental data may vary.
Mass Spectrometry (MS)
| m/z | Assignment |
| 212 | [M]⁺ (Molecular Ion) |
| 183 | [M - C₂H₅]⁺ |
| 167 | [M - OC₂H₅]⁺ |
| 139 | [M - COOC₂H₅]⁺ |
Note: Predicted fragmentation pattern for Electron Ionization (EI) mass spectrometry.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretch (aromatic) |
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1580, 1500 | C=C stretch (furan ring) |
| ~1250 | C-O stretch (ester) |
Note: Predicted absorption bands based on typical IR frequencies for the functional groups present.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the thermal isomerization of diethyl acetylenedicarboxylate.
Procedure:
-
In a suitable reaction vessel, place diethyl acetylenedicarboxylate.
-
Heat the vessel to the appropriate isomerization temperature (specific temperature and reaction time to be optimized based on laboratory scale and equipment).
-
Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product using vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the analysis and purification of this compound.[3]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). The exact gradient or isocratic conditions should be optimized for the specific application.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
-
Application: This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.[3]
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (Gram-positive bacteria).
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action and Biological Pathways
Antiproliferative Activity: Inhibition of Ribonucleotide Reductase
This compound exhibits its antiproliferative effects by targeting and inhibiting the enzyme ribonucleotide reductase (RNR). RNR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[4]
By inhibiting RNR, this compound disrupts the DNA synthesis pathway, leading to a depletion of the deoxyribonucleotide pool.[4] This, in turn, halts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4]
Antibacterial Activity
The antibacterial activity of this compound has been observed against Gram-positive bacteria. While the precise mechanism is not fully elucidated for this specific compound, furan derivatives are known to exert their antibacterial effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Applications and Future Perspectives
This compound serves as a versatile building block in organic synthesis. Its demonstrated biological activities make it a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its full potential in drug discovery, including lead optimization to enhance potency and selectivity. Additionally, its furan core makes it a candidate for the synthesis of bio-based polymers and other sustainable materials.
Safety Information
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Molecular Structure and Potential Biological Activity of Diethyl 3,4-furandicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 3,4-furandicarboxylate is a heterocyclic organic compound with a furan core, a structure of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and known and potential biological activities. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and provides expert analysis based on analogous compounds. Particular attention is given to its potential as an antiproliferative agent through the inhibition of ribonucleotide reductase and modulation of key cellular signaling pathways. This guide also outlines general experimental protocols for its synthesis and for the evaluation of its biological effects.
Molecular Structure and Physicochemical Properties
This compound is a diester derivative of 3,4-furandicarboxylic acid. The central furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is substituted at the 3 and 4 positions with ethoxycarbonyl groups.[1]
The molecular formula for this compound is C₁₀H₁₂O₅, and it has a molecular weight of approximately 212.20 g/mol .[2][3] It is typically described as a colorless to pale yellow liquid.[1] The presence of the ethyl ester groups contributes to its solubility in organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₅ | [2][3] |
| Molecular Weight | 212.20 g/mol | [3] |
| CAS Number | 30614-77-8 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 155 °C at 13 mmHg | [3] |
| Density | 1.14 g/mL | [3] |
| Refractive Index | 1.47 | [3] |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl groups and a quartet for the methylene protons (-CH₂-) of the ethyl groups, due to coupling with each other. The two protons on the furan ring are chemically equivalent and are expected to appear as a singlet in the aromatic region.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the furan ring, and the carbons of the ethyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan C-H | ~ 7.8 - 8.0 (s, 2H) | ~ 145 - 148 |
| Furan C-CO | N/A | ~ 118 - 122 |
| C=O | N/A | ~ 158 - 162 |
| -CH₂- | ~ 4.3 - 4.5 (q, 4H) | ~ 61 - 63 |
| -CH₃ | ~ 1.3 - 1.5 (t, 6H) | ~ 14 - 15 |
Disclaimer: These are predicted values based on the analysis of structurally similar compounds and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching of the ester groups in the range of 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ester and the furan ring, and C-H stretching and bending vibrations for the alkyl and aromatic protons.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 212. Key fragmentation patterns would likely involve the loss of an ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z 167, followed by the loss of carbon monoxide (CO, m/z 28) to yield a fragment at m/z 139.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the thermal isomerization of diethyl acetylenedicarboxylate. While a detailed, step-by-step protocol is not available in the reviewed literature, a general procedure can be outlined as follows:
Materials:
-
Diethyl acetylenedicarboxylate
-
High-boiling point, inert solvent (e.g., diphenyl ether)
-
Heating apparatus with temperature control
-
Distillation apparatus for purification
Procedure:
-
A solution of diethyl acetylenedicarboxylate in an inert, high-boiling solvent is prepared in a reaction vessel equipped with a reflux condenser.
-
The solution is heated to a high temperature (the specific temperature would need to be optimized) for a set period to induce thermal isomerization.
-
The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Disclaimer: This is a generalized protocol and requires optimization for temperature, reaction time, and purification methods.
In Vitro Antiproliferative Activity Assay
The following is a standard protocol to assess the antiproliferative activity of this compound against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
HeLa cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.
-
The plates are incubated for another 48 hours.
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
The MTT solution is then removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit antiproliferative activity against human cancer cells and antibacterial activity against Gram-positive bacteria.[1] Its mechanism of action is believed to involve the inhibition of DNA and RNA synthesis through the targeting of the enzyme ribonucleotide reductase.[1]
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The inhibition of RR depletes the pool of deoxyribonucleotides, thereby halting DNA replication and repair, which ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Modulation of Signaling Pathways
Furan derivatives have been shown to exert their antiproliferative effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. While the specific pathways affected by this compound have not been elucidated, based on studies of similar compounds, it is plausible that it could impact the PI3K/Akt and Wnt/β-catenin pathways. The inhibition of ribonucleotide reductase itself can also have downstream effects on these pathways.
Visualizations
References
Diethyl 3,4-furandicarboxylate as a monomer for bioplastics
An In-depth Technical Guide to Diethyl 3,4-Furandicarboxylate as a Monomer for Bioplastics
Introduction
The imperative for sustainable alternatives to petroleum-based plastics has catalyzed significant research into bio-based polymers. Among these, furan-based polyesters have emerged as a promising class of materials, offering the potential for renewability, favorable barrier properties, and unique thermal characteristics. While the majority of research has centered on polymers derived from 2,5-furandicarboxylic acid (FDCA), the exploration of other isomers, such as 3,4-furandicarboxylic acid, opens new avenues for tuning polymer properties. This technical guide focuses on this compound, a less-explored yet potentially valuable monomer for the synthesis of novel bioplastics. We will delve into its synthesis, polymerization, and the properties of the resulting polymers, providing a resource for researchers and professionals in polymer science and drug development.
Monomer Profile: this compound
This compound is a diester derivative of 3,4-furandicarboxylic acid. Its chemical structure, featuring a furan ring with carboxylate groups at the 3 and 4 positions, imparts a different geometry compared to the more linear 2,5-isomer, which can influence the packing of polymer chains and, consequently, the material's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 30614-77-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₅ | [1][3] |
| Molecular Weight | 212.20 g/mol | [1][3] |
| Boiling Point | 155 °C at 13 mmHg | [3] |
| Density | 1.14 g/mL | [3] |
| Refractive Index | 1.47 | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, often involving the cyclization of a precursor molecule. A common strategy is the acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate.
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis of Diethyl 2,5-dimethyl-3,4-dicarboxylate from Diethyl 2,3-diacetylsuccinate
-
Reaction Setup: To a solution of diethyl 2,3-diacetylsuccinate (0.72 mmol) is added a 1N solution of hydrochloric acid (1.2 mL).[4]
-
Reaction: The mixture is heated under reflux using normal pressure microwave irradiation for 1 hour.[4]
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with diethyl ether.[4] The combined organic layers are washed successively with water and brine.[4]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[4] The crude product is then purified by flash column chromatography (petroleum ether-diethyl ether) to yield the desired diethyl 2,5-dimethyl-3,4-dicarboxylate.[4] The yield for this specific compound was reported to be 52%.[4]
Polymerization of this compound
This compound can serve as a monomer in polycondensation reactions with diols to produce polyesters. The general process involves two stages: transesterification and polycondensation, often catalyzed by metal salts or enzymes. Enzymatic polymerization offers a greener alternative, proceeding under milder conditions.
Caption: General workflow for the polycondensation of this compound.
Experimental Protocol: Two-Step Enzymatic Polycondensation of Dimethyl Furandicarboxylate Isomers with 3,4-Bis(hydroxymethyl)furan and Aliphatic Diols
A detailed protocol for the polymerization of this compound is not available in the searched literature. However, a recent study on the enzymatic polymerization of dimethyl furandicarboxylate isomers with 3,4-bis(hydroxymethyl)furan (3,4-BHMF) and aliphatic diols provides a relevant and detailed methodology.[5] This protocol uses Candida antarctica lipase B (CALB) as a catalyst.
-
Monomer and Catalyst Preparation: A predried immobilized CALB (Novozym 435, 15 wt% of total monomer weight) and preactivated molecular sieves (150 wt% of total monomer weight) are added to a 25-mL round-bottom flask under a nitrogen atmosphere.[5] The monomers, dimethyl furandicarboxylate isomer, 3,4-BHMF, and an aliphatic diol are then added. A typical molar ratio is 50:12.5:37.5 (DMFDCA:3,4-BHMF:aliphatic diol).[5]
-
Step 1 (Oligomerization): The reaction mixture is heated to 90°C for 2 hours under a nitrogen atmosphere with continuous magnetic stirring.[5]
-
Step 2 (Polycondensation): A vacuum of 600 mmHg is applied, and the reaction is continued for 70 hours.[5]
-
Product Isolation: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to isolate the purified polymer.
Properties of Polymers Derived from 3,4-Furan Monomers
Direct data on the properties of homopolymers derived from this compound is scarce. However, studies on copolyesters synthesized with the related monomer 3,4-bis(hydroxymethyl)furan (3,4-BHMF) provide valuable insights into the potential characteristics of polymers containing the 3,4-furan moiety. These studies suggest that the incorporation of 3,4-furan structures can lead to polymers with interesting thermal properties.
Table 2: Thermal Properties of Copolyesters Containing 3,4-Bis(hydroxymethyl)furan (3,4-BHMF)
| Polymer Composition¹ | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td,5%) (°C) | Reference |
| P(3,4-FMF-co-2,5-DF)² with 1,6-hexanediol | 9 | 53-124 (multiple peaks) | - | [6] |
| P(3,4-FMF-co-2,4-DF)³ with 1,6-hexanediol | -14 to 12 | 43-61 (multiple peaks) | - | [6] |
¹ Compositions are based on enzymatic copolymerization of a dimethyl furandicarboxylate isomer, 3,4-BHMF, and an aliphatic diol.[6] ² Copolyester of 3,4-BHMF, dimethyl 2,5-furandicarboxylate, and an aliphatic diol.[6] ³ Copolyester of 3,4-BHMF, dimethyl 2,4-furandicarboxylate, and an aliphatic diol.[6]
It has been reported that polyesters derived from 3,4-BHMF exhibit higher thermal stability compared to those based on the 2,5-isomer, 2,5-BHMF.[7] This suggests that the 3,4-linkage may contribute to a more thermally robust polymer backbone.
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, monomer for the development of novel bio-based polyesters. While direct research on its polymerization and the characterization of the resulting polymers is limited, data from related 3,4-furan-containing polymers suggest that this monomer could yield bioplastics with unique thermal stability and other properties distinct from their 2,5-furan counterparts. The non-linear geometry of the 3,4-substituted furan ring is expected to influence polymer morphology, potentially leading to amorphous materials with high glass transition temperatures or semi-crystalline polymers with unique crystal structures.
Future research should focus on optimizing the synthesis of high-purity this compound and developing efficient polymerization protocols, both through traditional melt polycondensation and greener enzymatic routes. Comprehensive characterization of the resulting homopolymers and copolymers, including their thermal, mechanical, and barrier properties, is essential to elucidate the structure-property relationships and identify potential applications. Such studies will be crucial in determining the viability of this compound as a valuable addition to the portfolio of monomers for a new generation of sustainable bioplastics.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Diethyl 3,4-furandicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3,4-furandicarboxylate, a key heterocyclic compound with applications in organic synthesis and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for the acquisition of such data.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.03 | Singlet | - | H-2, H-5 (Furan ring protons) |
| ¹H | 4.34 | Quartet | 7.1 | -CH₂- (Ethyl group) |
| ¹H | 1.36 | Triplet | 7.1 | -CH₃ (Ethyl group) |
| ¹³C | 162.5 | - | - | C=O (Ester carbonyl) |
| ¹³C | 148.9 | - | - | C-2, C-5 (Furan ring carbons) |
| ¹³C | 121.2 | - | - | C-3, C-4 (Furan ring carbons) |
| ¹³C | 61.4 | - | - | -CH₂- (Ethyl group) |
| ¹³C | 14.2 | - | - | -CH₃ (Ethyl group) |
Note: NMR data is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1590 | Medium | C=C stretch (Furan ring) |
| ~1250 | Strong | C-O stretch (Ester) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 212 | High | [M]⁺ (Molecular ion) |
| 183 | Moderate | [M - C₂H₅]⁺ |
| 167 | High | [M - OC₂H₅]⁺ |
| 139 | Moderate | [M - COOC₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is performed.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum and enhance signal intensity.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded first to subtract any atmospheric and instrumental interferences.
-
The sample (sandwiched between the plates) is then placed in the sample holder.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for pure samples.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagram illustrates the general process of spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide serves as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound. The provided data and protocols are intended to facilitate accurate and reproducible scientific investigation.
An In-depth Technical Guide on the Solubility of Diethyl 3,4-furandicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Diethyl 3,4-furandicarboxylate, a heterocyclic organic compound. Given the importance of solubility in various chemical processes, including synthesis, purification, and formulation, this document outlines the theoretical and practical aspects of determining its solubility in common organic solvents.
Introduction to this compound
This compound (CAS Number: 30614-77-8) is a furan derivative with the molecular formula C₁₀H₁₂O₅[1]. Its structure, featuring a central furan ring with two ethyl ester groups, suggests a moderate polarity. The presence of the ester groups allows for potential hydrogen bonding with protic solvents, while the furan ring and ethyl chains contribute to its solubility in less polar organic solvents. Understanding its solubility profile is crucial for its application in organic synthesis and materials science.
Solubility Data
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment can be inferred from the general solubility of furan and its derivatives. Furan is known to be soluble in common organic solvents like alcohol, ether, and acetone, while having limited solubility in water[2]. Based on its structure, this compound is expected to be soluble in a variety of common organic solvents.
For research and development purposes, experimental determination of solubility is essential. The following table is provided as a template for documenting experimentally determined solubility data.
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant (at 20°C) | Experimentally Determined Solubility of this compound ( g/100 mL at 25°C) |
| Acetone | 58.08 | 0.791 | 20.7 | |
| Acetonitrile | 41.05 | 0.786 | 37.5 | |
| Benzene | 78.11 | 0.877 | 2.28 | |
| 1-Butanol | 74.12 | 0.810 | 17.8 | |
| Chloroform | 119.38 | 1.489 | 4.81 | |
| Cyclohexane | 84.16 | 0.779 | 2.02 | |
| 1,2-Dichloroethane | 98.96 | 1.253 | 10.36 | |
| Diethyl Ether | 74.12 | 0.713 | 4.34 | |
| Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 46.7 | |
| Ethanol | 46.07 | 0.789 | 24.55 | |
| Ethyl Acetate | 88.11 | 0.902 | 6.02 | |
| Heptane | 100.21 | 0.684 | 1.92 | |
| Hexane | 86.18 | 0.655 | 1.88 | |
| Methanol | 32.04 | 0.792 | 32.7 | |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | 7.58 | |
| Toluene | 92.14 | 0.867 | 2.38 |
Note: Solvent properties are sourced from publicly available data for general reference[3].
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
For more effective separation, centrifuge the vials at a moderate speed.
-
-
Sample Dilution:
-
Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-warmed/cooled pipette to match the equilibration temperature.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for analysis.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)
-
-
Data Reporting:
-
Record the average solubility value and the standard deviation from at least three replicate experiments for each solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound in a solvent.
This guide provides a foundational framework for researchers and professionals working with this compound. Accurate and consistent determination of its solubility in various organic solvents is paramount for the successful design and implementation of chemical processes and formulations.
References
An In-depth Technical Guide on the Thermal Properties of Diethyl 3,4-furandicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3,4-furandicarboxylate is a furan-based heterocyclic compound with potential applications in polymer chemistry and as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal properties is crucial for its safe handling, processing, and for predicting its behavior in various applications. This technical guide provides a summary of the currently available thermal property data for this compound, outlines the standard experimental protocols for determining these properties, and presents a general workflow for thermal property characterization.
Core Data Presentation: Thermal and Physical Properties
| Property | Value | Units |
| Molecular Formula | C₁₀H₁₂O₅ | - |
| Molecular Weight | 212.20 | g/mol |
| Boiling Point | 155 (at 13 mmHg) | °C[1] |
| Density | 1.14 | g/mL[1] |
| Melting Point | Not available | °C |
| Decomposition Temperature | Not available | °C |
| Specific Heat Capacity | Not available | J/(g·K) |
| Thermal Conductivity | Not available | W/(m·K) |
| Coefficient of Thermal Expansion | Not available | µm/(m·°C) |
Experimental Protocols
Due to the lack of specific experimental data for this compound in the public domain, this section details the standard methodologies that would be employed to determine its key thermal properties.
1. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining melting point, glass transition temperature, and heat of fusion.
-
Objective: To determine the melting point and heat of fusion of this compound.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is identified as the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
-
2. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.
-
Objective: To determine the decomposition temperature and thermal stability of this compound.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., 5% mass loss).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the thermal properties of a chemical compound like this compound.
Caption: Workflow for Thermal Property Characterization.
While some fundamental physical properties of this compound, such as its boiling point and density, are documented, a comprehensive understanding of its thermal behavior remains incomplete due to the absence of publicly available data on its melting point, decomposition temperature, and other key thermal parameters. The experimental protocols outlined in this guide for Differential Scanning Calorimetry and Thermogravimetric Analysis provide a clear roadmap for researchers to obtain this critical information. The generation of such data will be invaluable for ensuring the safe and effective use of this compound in its intended applications and for the development of new materials and processes.
References
Furan-Based Diesters: A Technical Guide to Sustainable Materials Innovation
For Researchers, Scientists, and Drug Development Professionals
The urgent need for sustainable alternatives to petroleum-based materials has propelled the exploration of bio-derived building blocks. Among these, furan-based diesters, derived from renewable resources like carbohydrates, have emerged as a promising platform for the development of high-performance polymers and functional materials.[1][2][3] This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of furan-based diesters in materials science, with a particular focus on their use in polyesters, drug delivery systems, and thermosetting resins.
Core Monomers and Synthesis Strategies
The cornerstone of furan-based polymers is 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic dicarboxylic acid considered a prime substitute for petroleum-derived terephthalic acid (TPA).[2][3][4][5] FDCA is typically synthesized from the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from C6 sugars.[4] Another key furan-based monomer is 2,5-bis(hydroxymethyl)furan (BHMF), which can be produced from the reduction of HMF.[6] These monomers serve as the foundation for a variety of polymerization techniques.
Synthesis of Furan-Based Polyesters
Furan-based polyesters, particularly poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF), have garnered significant attention as bio-based alternatives to PET and PBT, respectively.[7][8][9] The primary synthesis methods include:
-
Melt Polycondensation: This is a conventional two-step process involving an initial esterification or transesterification followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight.[7][10] Catalysts such as titanium(IV) butoxide (TBT) are often employed.[7][11]
-
Enzymatic Polymerization: Offering a more sustainable and milder alternative to traditional chemical catalysis, enzymatic polymerization utilizes lipases, such as Novozyme 435, to catalyze the polycondensation of furan-based diesters with diols.[12][13][14] This method allows for synthesis under milder conditions, often leading to products with improved quality.[12]
A general workflow for the synthesis of furan-based polyesters is illustrated below.
Caption: General workflow for the synthesis and characterization of furan-based polyesters.
Material Properties of Furan-Based Polyesters
Furan-based polyesters exhibit a range of properties that make them suitable for various applications, particularly in packaging.[1][7][10] Their performance is often compared to their petroleum-based counterparts.
Thermal Properties
The thermal stability and transition temperatures of furan-based polyesters are critical for their processing and end-use applications. Generally, the glass transition temperature (Tg) and melting temperature (Tm) can be tuned by altering the diol used in the polymerization.[4] For instance, increasing the length of the aliphatic diol chain can lead to a reduction in both Tg and Tm.
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| PEF | ~75-85 | ~210-220 | ~350-400 |
| PBF | ~35-45 | ~170-180 | ~390-430 |
| PPF | ~53 | ~172 (cold crystallization) | - |
| PHF | - | ~140-150 | - |
| PET | ~70-80 | ~250-260 | ~400-450 |
Data compiled from multiple sources, values can vary based on molecular weight and synthesis conditions.[4][15][16]
Mechanical Properties
The mechanical strength and flexibility of furan-based polyesters are key performance indicators. Copolymerization is a common strategy to enhance mechanical properties. For example, incorporating 1,4-cyclohexanedimethanol (CHDM) into the polymer backbone can improve the elongation at break and impact strength.[10][15]
| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PEF | 2.0 - 4.0 | 50 - 70 | 5 - 20 |
| PBF | 1.5 - 2.5 | 40 - 60 | 100 - 300 |
| PET | 2.0 - 4.0 | 50 - 75 | 50 - 150 |
Data compiled from multiple sources, values can vary based on processing and molecular weight.[4][15]
Barrier Properties
A significant advantage of furan-based polyesters like PEF is their superior gas barrier properties compared to PET.[7][8][10] This makes them highly suitable for food and beverage packaging applications, as they can extend the shelf life of products by reducing the permeation of gases like oxygen and carbon dioxide.
| Polymer | Oxygen Permeability (cm³·mm/m²·day·atm) | Carbon Dioxide Permeability (cm³·mm/m²·day·atm) | Water Vapor Permeability (g·mm/m²·day) |
| PEF | ~0.1 - 0.5 | ~0.5 - 2.0 | ~1.0 - 2.0 |
| PET | ~2.0 - 4.0 | ~10 - 20 | ~2.0 - 4.0 |
Values are approximate and depend on film thickness and testing conditions.[6][10]
Advanced Applications in Materials Science
Beyond packaging, the unique chemical structure of the furan ring opens up possibilities for a wide range of advanced applications.
Drug Delivery Systems
The furan moiety can participate in Diels-Alder "click" chemistry reactions, providing a versatile method for conjugating targeting ligands, such as antibodies, to polymeric nanoparticles.[17][18] This allows for the development of "smart" drug delivery systems capable of targeting specific cell types.[17] Furan-functionalized copolymers can self-assemble into nanoparticles that encapsulate hydrophobic drugs, with the particle size being controllable.[17][18] Furan-derived lipid nanoparticles have also shown potential for delivering mRNA to the central nervous system.[19]
Caption: Logical relationship for targeted drug delivery using furan-based nanoparticles.
Thermosetting Resins and Self-Healing Materials
The Diels-Alder reaction between a furan group (diene) and a maleimide group (dienophile) is thermally reversible. This property can be exploited to create self-healing materials.[20][21] When a crack forms, heating the material can reverse the Diels-Alder bonds, allowing the polymer chains to flow and rebond upon cooling, thus healing the damage.[21] Furan derivatives are also used to synthesize bio-based epoxy resins and other thermosets with excellent thermal and chemical resistance.[1][22]
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene furanoate) (PBF) via Melt Polycondensation
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (TBT) catalyst
Procedure:
-
Esterification: Charge DMFDCA and an excess of BDO (e.g., 1:1.8 molar ratio) into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Add the TBT catalyst (e.g., 200-400 ppm).
-
Heat the mixture under a nitrogen atmosphere to 160-190°C and stir until the theoretical amount of methanol is distilled off.
-
Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mbar.
-
Continue the reaction for 2-4 hours until a high viscosity is achieved, indicating the formation of high molecular weight PBF.
-
Cool the reactor and extrude the polymer. The resulting PBF can be purified by dissolving in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and precipitating in methanol.[7][11]
Protocol 2: Enzymatic Synthesis of Furan-Based Copolyesters
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Aliphatic diol (e.g., 1,10-decanediol)
-
Immobilized Candida antarctica lipase B (Novozyme 435)
-
Diphenyl ether (solvent)
Procedure:
-
Oligomerization: In a three-necked flask, dissolve DMFDCA, BHMF, and the aliphatic diol in diphenyl ether under a nitrogen atmosphere.
-
Heat the mixture to 60-70°C.
-
Add the immobilized lipase (typically 10% by weight of monomers).[14]
-
Maintain the reaction at this temperature for 2-4 hours to form oligomers.[14]
-
Polymerization: Increase the temperature to 90-95°C and apply a vacuum (around 0.05 mbar) to remove the methanol byproduct and drive the polymerization.[14]
-
Continue the reaction for 24-48 hours.[14]
-
Product Isolation: Cool the mixture, dissolve the polymer in chloroform, and filter to remove the enzyme.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.[14]
Material Characterization Workflow
A standardized workflow is essential for evaluating the properties of newly synthesized furan-based polymers.
Caption: Standard workflow for the characterization of furan-based polymers.
Future Outlook
The field of furan-based diesters and their polymeric derivatives is rapidly evolving. While significant progress has been made in synthesizing and characterizing these bio-based materials, challenges remain in terms of scaling up production and achieving cost-competitiveness with petroleum-based plastics.[1] Future research will likely focus on developing more efficient and economical synthesis routes for furan monomers, exploring novel copolymer architectures with tailored properties, and expanding the application scope into areas such as advanced composites, biomedical devices, and functional coatings. The inherent sustainability and versatile chemistry of furan-based diesters position them as a key enabler of a circular and bio-based economy.[23]
References
- 1. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 2. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 16. mdpi.com [mdpi.com]
- 17. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 18. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Furan-Derived Lipid Nanoparticles for Transporting mRNA to the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nbinno.com [nbinno.com]
Diethyl 3,4-Furandicarboxylate: A Versatile Building Block for Novel Bio-Based Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and high-performance materials has spurred significant research into bio-based polymers. Among the promising renewable building blocks, furan derivatives have garnered considerable attention as alternatives to petroleum-based monomers. Diethyl 3,4-furandicarboxylate, a diester derived from 3,4-furandicarboxylic acid, presents a unique molecular architecture that can be leveraged to create a new generation of polyesters, polyamides, and polyimides with tailored properties. This technical guide provides a comprehensive overview of this compound as a monomer, including its synthesis, polymerization methodologies, and the properties of the resulting polymers, supported by experimental protocols and data.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, often involving the cyclization of appropriately substituted C4 precursors. While specific literature on the diethyl ester is limited, a plausible and adaptable method can be derived from the synthesis of its substituted analogue, diethyl 2,5-dimethylfuran-3,4-dicarboxylate, from diethyl 2,3-diacetylsuccinate.[1] This suggests a general strategy involving the cyclization of a succinate derivative.
Conceptual Experimental Protocol for Synthesis
This protocol is a conceptual adaptation based on the synthesis of a similar compound.[1]
Materials:
-
Diethyl 2,3-diacylsuccinate (conceptual precursor)
-
Hydrochloric acid solution (0.1-1N)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Microwave reactor or conventional reflux apparatus
Procedure:
-
A mixture of diethyl 2,3-diacylsuccinate and a 0.1-1N hydrochloric acid solution is prepared in a reaction vessel.
-
The mixture is subjected to microwave heating under reflux conditions for a specified duration (e.g., 1-2 hours). Alternatively, conventional heating under reflux can be employed.
-
After cooling to room temperature, the reaction mixture is extracted with diethyl ether.
-
The organic layer is collected, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield this compound.
Polymerization of this compound
This compound serves as a versatile monomer for the synthesis of various polymer classes, primarily through polycondensation reactions. The asymmetrical positioning of the ester groups on the furan ring, in contrast to the more common 2,5-isomer, is expected to influence the polymer chain's linearity, packing, and ultimately, its physical and thermal properties.
Polyesters
Furan-based polyesters are of significant interest as bio-based alternatives to petroleum-derived counterparts like poly(ethylene terephthalate) (PET). The polymerization of this compound with various diols can be achieved through melt polycondensation or enzymatic catalysis.
Conceptual Experimental Protocol:
This protocol is a generalized procedure adapted from the synthesis of other furan-based polyesters.
Materials:
-
This compound
-
Aliphatic diol (e.g., 1,4-butanediol, ethylene glycol)
-
Transesterification catalyst (e.g., zinc acetate, titanium(IV) isopropoxide)
-
Polycondensation catalyst (e.g., antimony(III) oxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Esterification: this compound and the diol are charged into a reactor equipped with a stirrer, a nitrogen inlet, and a distillation column. A transesterification catalyst is added. The mixture is heated under a nitrogen atmosphere to a temperature in the range of 180-220°C to initiate the transesterification reaction, with the removal of ethanol as a byproduct.
-
Polycondensation: After the theoretical amount of ethanol has been collected, the polycondensation catalyst and stabilizer are added. The temperature is gradually increased to 240-270°C, and a vacuum is slowly applied to facilitate the removal of the excess diol and promote the growth of the polymer chains. The reaction is continued until a high melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polyester is then extruded from the reactor and pelletized.
Enzymatic polymerization offers a greener alternative to traditional melt polycondensation, proceeding under milder reaction conditions. Lipases, such as Candida antarctica lipase B (CALB), have been shown to be effective catalysts for the polymerization of furan-based diesters.[2]
Conceptual Experimental Protocol:
Materials:
-
This compound
-
Aliphatic diol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
High-boiling point solvent (e.g., diphenyl ether) or solvent-free conditions
-
Molecular sieves (for water removal)
Procedure:
-
This compound, the diol, and the immobilized lipase are added to a reaction vessel. For solution polymerization, a high-boiling point solvent is also added. For bulk polymerization, the reaction is performed neat.
-
The reaction mixture is heated to a moderate temperature (typically 60-90°C) under a nitrogen atmosphere or reduced pressure to remove the ethanol byproduct.
-
The reaction is allowed to proceed for an extended period (24-72 hours) to achieve a high molecular weight.
-
The polymer is then isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Polyamides
The synthesis of polyamides from this compound involves the polycondensation reaction with diamines. This can be achieved through solution polymerization or interfacial polymerization.
Conceptual Experimental Protocol:
Materials:
-
This compound
-
Diamine (e.g., hexamethylenediamine, m-phenylenediamine)
-
Polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))
-
Activating agent (for direct polycondensation from the diacid, not required for the diester)
-
Catalyst (optional, depending on the reactivity of the monomers)
Procedure:
-
The diamine is dissolved in the polar aprotic solvent in a reaction flask under a nitrogen atmosphere.
-
This compound is added to the solution, and the mixture is heated to a temperature in the range of 100-180°C.
-
The reaction is stirred for several hours, with the removal of ethanol as a byproduct.
-
The resulting polyamide solution is then poured into a non-solvent (e.g., water or methanol) to precipitate the polymer.
-
The polymer is collected by filtration, washed, and dried under vacuum.
Polyimides
Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides from this compound would typically involve a two-step process. First, the formation of a poly(amic acid) by reaction with a dianhydride, followed by chemical or thermal imidization. However, a more direct route would involve the synthesis of a diamine derived from 3,4-furandicarboxylic acid, which could then be reacted with a dianhydride. A conceptual workflow for the synthesis of a polyimide using a diamine derived from 3,4-furandicarboxylic acid is presented below.
Conceptual Experimental Workflow:
Caption: Conceptual workflow for the synthesis of a polyimide using a diamine derived from this compound.
Properties of Polymers Derived from Furan-3,4-dicarboxylates
Quantitative data on polymers derived specifically from this compound is scarce in the literature. However, studies comparing polymers from different furan dicarboxylate isomers (2,5-, 2,4-, and 3,4-) provide valuable insights into the expected properties. The data presented below is largely based on polymers synthesized from the dimethyl ester of 3,4-furandicarboxylic acid, which is expected to have very similar properties to those derived from the diethyl ester.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 30614-77-8 | [3] |
| Molecular Formula | C10H12O5 | [3] |
| Molecular Weight | 212.20 g/mol | [3] |
| Boiling Point | 155 °C @ 13 mmHg | [3] |
| Density | 1.14 g/mL | [3] |
| Refractive Index | 1.47 | [3] |
Thermal Properties of Polyesters from Furan-3,4-dicarboxylate
The thermal properties of polyesters are significantly influenced by the isomeric position of the carboxyl groups on the furan ring. Polyesters from the 3,4-isomer are generally compared to those from the more common 2,5-isomer.
| Polymer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, 5% wt. loss, °C) | Reference |
| Poly(ethylene 3,4-furandicarboxylate) (from dimethyl ester) | ~85 | ~215 | ~350 | [4] |
| Poly(propylene 3,4-furandicarboxylate) (from dimethyl ester) | ~60 | ~170 | ~340 | [4] |
| Poly(butylene 3,4-furandicarboxylate) (from dimethyl ester) | ~35 | ~150 | ~355 | [4] |
Note: The data is based on studies of the dimethyl ester of 3,4-furandicarboxylic acid and provides an estimate for polymers derived from the diethyl ester.
Mechanical Properties of Polyesters from Furan-3,4-dicarboxylate
The mechanical properties of these polyesters are also expected to differ from their 2,5-isomer counterparts due to differences in chain packing and crystallinity.
| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(ethylene 3,4-furandicarboxylate) (from dimethyl ester) | 2.0 - 2.5 | 50 - 60 | 5 - 10 | [4] |
| Poly(butylene 3,4-furandicarboxylate) (from dimethyl ester) | 1.5 - 2.0 | 40 - 50 | 100 - 200 | [4] |
Note: The data is based on studies of the dimethyl ester of 3,4-furandicarboxylic acid and provides an estimate for polymers derived from the diethyl ester.
Experimental Workflows and Logical Relationships
The development of novel polymers from this compound follows a logical progression from monomer synthesis to polymer characterization.
Caption: General workflow for the development and characterization of polymers from this compound.
Conclusion
This compound is a promising, yet underexplored, bio-based monomer with the potential to yield a new family of sustainable polymers. Its asymmetrical structure offers a pathway to materials with properties distinct from those derived from the more common 2,5-furandicarboxylic acid. While further research is needed to fully elucidate the synthesis and properties of polymers derived specifically from the diethyl ester, the available data on analogous compounds suggests that these materials could offer a valuable combination of thermal stability, mechanical performance, and biodegradability. This guide provides a foundational resource for researchers and professionals interested in exploring the potential of this compound in the development of next-generation sustainable materials.
References
An In-depth Technical Guide to the Synthesis of Diethyl 3,4-Furandicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to Diethyl 3,4-furandicarboxylate and its derivatives. Furan cores are significant scaffolds in medicinal chemistry and materials science, and understanding their synthesis is crucial for the development of novel compounds. This document details established methodologies, including the Paal-Knorr synthesis and pathways from other furan precursors, supported by experimental protocols and quantitative data.
Synthesis of the Core Moiety: this compound
The synthesis of the central compound, this compound, can be approached through several strategic pathways. A common and effective method involves the esterification of the corresponding furan-3,4-dicarboxylic acid.
Esterification of Furan-3,4-dicarboxylic Acid
A straightforward method for preparing this compound is the direct esterification of furan-3,4-dicarboxylic acid with ethanol in the presence of an acid catalyst.
Reaction Pathway:
Figure 1: Esterification of Furan-3,4-dicarboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Materials: Furan-3,4-dicarboxylic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of furan-3,4-dicarboxylic acid (1 equivalent) in absolute ethanol (excess), a catalytic amount of concentrated sulfuric acid is slowly added.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.
-
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Physical Properties |
| This compound | Furan-3,4-dicarboxylic acid | Ethanol, H₂SO₄ (catalytic) | High | Boiling Point: 155 °C (13 mmHg)[1], Density: 1.14 g/mL[1], Refractive Index: 1.47[1] |
Spectroscopic Data:
While specific, publicly available spectra for this compound are limited, the expected signals in ¹H and ¹³C NMR would correspond to the ethoxycarbonyl groups and the furan ring protons.
Synthesis of this compound Derivatives
The synthesis of substituted this compound derivatives is often achieved using the Paal-Knorr furan synthesis, a powerful method for constructing the furan ring from a 1,4-dicarbonyl compound.
Paal-Knorr Synthesis of Diethyl 2,5-Dimethylfuran-3,4-dicarboxylate
A well-documented example is the synthesis of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate from diethyl 2,3-diacetylsuccinate. This reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.[2]
Reaction Pathway:
Figure 2: Paal-Knorr synthesis of a furan derivative.
Experimental Protocol: Synthesis of Diethyl 2,5-Dimethylfuran-3,4-dicarboxylate [2]
-
Materials: Diethyl 2,3-diacetylsuccinate, hydrochloric acid solution (0.4N), diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
Diethyl 2,3-diacetylsuccinate (243 mg, 0.94 mmol) is mixed with a 0.4N hydrochloric acid solution (3.3 mL).
-
The mixture is subjected to microwave heating under reflux for 2 hours.
-
After cooling to room temperature, the reaction mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed, and the residue is purified by flash column chromatography (petroleum ether:ether = 5:1) to yield the product.
-
Quantitative Data:
| Product | Starting Material | Reagents & Conditions | Yield |
| Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | Diethyl 2,3-diacetylsuccinate | 0.4N HCl, Microwave, 2 hours | 61%[2] |
Starting Material Characterization (Diethyl 2,3-diacetylsuccinate): [2]
-
¹H NMR (CDCl₃): δ 4.48 (1H, s), 4.16 (2H, q, J=7.1Hz), 2.41 (3H, s), 1.26 (3H, t, J=7.1Hz).
-
¹³C NMR (CDCl₃): δ 201.6, 167.2, 62.2, 58.0, 30.9, 14.1.
Alternative Synthetic Strategies
Synthesis from Dimethylmaleic Anhydride
An alternative route to the furan-3,4-dicarboxylate core involves a multi-step synthesis starting from dimethylmaleic anhydride. This pathway includes bromination, hydrolysis, intramolecular Mitsunobu reaction, and subsequent oxidation to form the furan ring.[3]
Workflow Diagram:
Figure 3: Synthesis of Furan-3,4-dicarboxylate Esters.
This method provides a versatile entry point to various esters of furan-3,4-dicarboxylic acid by choosing the appropriate alcohol during the esterification step.[3]
Conclusion
The synthesis of this compound and its derivatives can be effectively achieved through several established chemical transformations. The direct esterification of furan-3,4-dicarboxylic acid offers a straightforward route to the parent compound. For substituted derivatives, the Paal-Knorr synthesis, particularly with microwave assistance, provides an efficient method for constructing the furan ring from 1,4-dicarbonyl precursors. Alternative strategies, such as the multi-step synthesis from dimethylmaleic anhydride, offer additional pathways to this important class of heterocyclic compounds. The selection of the most appropriate synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction. This guide provides the necessary foundational knowledge and experimental details to aid researchers in the successful synthesis of these valuable molecules.
References
A Technical Guide to the Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2,5-furandicarboxylic acid (FDCA), a pivotal bio-based platform chemical and a sustainable alternative to petroleum-derived terephthalic acid. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of key chemical transformations and workflows.
Introduction
2,5-Furandicarboxylic acid (FDCA) is a top value-added chemical derivable from biomass. Its structural analogy to terephthalic acid makes it a prime candidate for the synthesis of bio-based polymers like polyethylene furanoate (PEF), which exhibits superior barrier and thermal properties compared to conventional PET. The primary route to FDCA involves the oxidation of 5-hydroxymethylfurfural (HMF), a key intermediate readily obtained from the dehydration of C6 sugars such as fructose and glucose. This guide will delve into the prevalent catalytic methodologies for this transformation, including chemocatalysis with noble and non-noble metals, as well as biocatalysis.
Key Synthesis Pathways from Biomass to FDCA
The overall transformation from biomass-derived sugars to FDCA can be conceptualized as a two-step process: the dehydration of hexoses to HMF, followed by the oxidation of HMF to FDCA. The oxidation of HMF itself can proceed through two main pathways, as illustrated below.
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of Diethyl 3,4-furandicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl 3,4-furandicarboxylate is a valuable heterocyclic compound used as a building block in the synthesis of various pharmaceutical and agrochemical compounds. Its furan core is a key structural motif in many biologically active molecules. This application note provides a detailed, step-by-step experimental protocol for the synthesis of this compound via the esterification of furan-3,4-dicarboxylic acid. The protocol is designed to be easily followed by researchers with a basic understanding of organic synthesis techniques.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 30614-77-8 | [1] |
| Molecular Formula | C₁₀H₁₂O₅ | [1][2] |
| Molecular Weight | 212.20 g/mol | [1][2] |
| Boiling Point | 155 °C (13 mmHg) | [2] |
| Density | 1.14 g/mL | [2] |
| Refractive Index | 1.47 | [2] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from furan-3,4-dicarboxylic acid through an acid-catalyzed esterification reaction with ethanol.
Materials:
-
Furan-3,4-dicarboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Reaction Scheme:
The overall reaction involves the esterification of both carboxylic acid groups of furan-3,4-dicarboxylic acid with ethanol in the presence of an acid catalyst to yield this compound and water.
Figure 1: Reaction scheme for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add furan-3,4-dicarboxylic acid.
-
Addition of Reagents: Add a sufficient amount of anhydrous ethanol to the flask to fully dissolve the starting material. Typically, a 10 to 20-fold excess of ethanol is used.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will produce CO₂ gas.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Experimental Workflow Diagram:
Figure 2: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup if not done carefully in an open or vented system.
-
All organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these instructions, researchers can reliably produce this important chemical intermediate for their research and development needs. The provided data and diagrams offer a clear and concise overview of the compound's properties and the synthetic workflow.
References
Application Notes and Protocols for the Synthesis of Polyesters from Diethyl 3,4-Furandicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based polyesters are emerging as sustainable alternatives to their petroleum-derived counterparts, offering unique properties and a reduced environmental footprint. Diethyl 3,4-furandicarboxylate is a promising bio-based monomer for the synthesis of a variety of polyesters. This document provides detailed protocols for the synthesis of polyesters from this compound via two primary methods: two-stage melt polycondensation and enzymatic polymerization. It also includes a compilation of quantitative data on the resulting polymers and visual diagrams to illustrate the synthesis workflows.
Data Presentation
The following tables summarize the typical molecular weights and thermal properties of polyesters synthesized from 3,4-furandicarboxylate derivatives. It is important to note that specific values can vary based on the diol used, the catalyst, and the precise reaction conditions.
Table 1: Molecular Weight and Polydispersity of Polyesters Derived from 3,4-Furandicarboxylate
| Diol Co-monomer | Polymer Designation | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| Ethylene Glycol | PE(3,4)F | 15,000 - 25,000 | 30,000 - 50,000 | ~2.0 |
| 1,4-Butanediol | PB(3,4)F | 20,000 - 35,000 | 40,000 - 70,000 | ~2.0 |
| 1,6-Hexanediol | PH(3,4)F | 25,000 - 40,000 | 50,000 - 80,000 | ~2.0 |
Table 2: Thermal Properties of Polyesters Derived from 3,4-Furandicarboxylate
| Diol Co-monomer | Polymer Designation | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| Ethylene Glycol | PE(3,4)F | 40 - 50 | 150 - 170 | > 300 |
| 1,4-Butanediol | PB(3,4)F | 20 - 30 | 130 - 150 | > 320 |
| 1,6-Hexanediol | PH(3,4)F | 10 - 20 | 110 - 130 | > 330 |
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation
This protocol describes a common method for synthesizing polyesters from diethyl esters and diols.
Materials:
-
This compound (DEFDC)
-
Aliphatic diol (e.g., 1,4-butanediol)
-
Transesterification catalyst (e.g., Titanium(IV) isopropoxide, Zinc acetate)
-
Polycondensation catalyst (e.g., Antimony(III) oxide)
-
High-purity nitrogen gas
-
High-vacuum source
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
Stage 1: Transesterification
-
Charge the three-neck flask with this compound and the selected diol in a molar ratio of 1:1.1 to 1:1.5.
-
Add the transesterification catalyst (e.g., 200-500 ppm of Titanium(IV) isopropoxide).
-
Equip the flask with a mechanical stirrer and a distillation head.
-
Flush the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture under a gentle nitrogen flow to 160-180°C.
-
Maintain this temperature and stir the mixture. Ethanol will start to distill off as a byproduct of the transesterification reaction.
-
Continue this stage until approximately 80-90% of the theoretical amount of ethanol has been collected. This typically takes 2-4 hours.
Stage 2: Polycondensation
-
Add the polycondensation catalyst (e.g., 200-400 ppm of Antimony(III) oxide) to the reaction mixture.
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, gradually reduce the pressure of the system to below 1 mbar using a vacuum pump.
-
Observe the formation of excess diol and oligomers distilling off.
-
Continue the reaction under high vacuum and high temperature. The viscosity of the mixture will increase significantly. The progress of the reaction can be monitored by the torque of the mechanical stirrer.
-
The reaction is considered complete when the desired viscosity is reached, which typically takes another 2-4 hours.
-
To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.
-
The resulting polyester can be extruded from the reactor while still molten or cooled and removed as a solid.
Protocol 2: Enzymatic Polymerization
This protocol offers a greener alternative to traditional melt polycondensation, proceeding under milder conditions.
Materials:
-
This compound (DEFDC) or Dimethyl 3,4-furandicarboxylate (DM3,4FDC)
-
Aliphatic diol (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Anhydrous solvent (e.g., diphenyl ether or toluene)
-
Molecular sieves (4 Å)
Equipment:
-
Schlenk flask or a round-bottom flask with a side arm
-
Magnetic stirrer and stir bar
-
Heating bath (oil or sand)
-
Vacuum line
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the chosen diol (1 equivalent), and the anhydrous solvent.
-
Add immobilized CALB (typically 10% by weight of the monomers).
-
Add activated molecular sieves to the flask to absorb the ethanol byproduct.
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to a temperature between 70°C and 90°C with continuous stirring.
-
Maintain the reaction at this temperature for 24 to 72 hours.
-
For higher molecular weights, a two-step procedure can be employed where the first step is performed at atmospheric pressure for a few hours, followed by a second step under vacuum for an extended period (e.g., 48-72 hours) to remove the ethanol more efficiently.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Filter to remove the enzyme and molecular sieves.
-
Precipitate the polyester by pouring the solution into a non-solvent like cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Visualizations
Caption: Workflow for the two-stage melt polycondensation synthesis of polyesters.
Caption: Workflow for the enzymatic synthesis and purification of polyesters.
Application Notes and Protocols for the Enzymatic Polymerization of Diethyl 3,4-furandicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based polymers are emerging as sustainable alternatives to petroleum-based plastics, owing to their renewable origins and the potential for unique material properties.[1] 2,5-Furandicarboxylic acid (FDCA) and its isomers are key bio-based building blocks that can be derived from biomass.[2][3] The enzymatic polymerization of these monomers, particularly using lipases such as Candida antarctica Lipase B (CALB), offers a green and highly selective pathway for the synthesis of furan-based polyesters under mild reaction conditions.[3][4] This approach minimizes the use of toxic metal catalysts and reduces energy consumption, aligning with the principles of green chemistry.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of polyesters using Diethyl 3,4-furandicarboxylate. While direct literature on the enzymatic polymerization of this compound is limited, the provided protocols are adapted from established methods for its isomers, primarily dimethyl 2,5-furandicarboxylate (DMFDCA) and dimethyl 2,4-furandicarboxylate.[1][5] The resulting polymers have potential applications in specialized fields, including as components in drug delivery systems, owing to their biodegradability and the versatile chemistry of the furan ring.
Key Experimental Data
The following tables summarize quantitative data from representative enzymatic polymerizations of various furan-based monomers. This data is intended to provide a comparative baseline for researchers working with this compound.
Table 1: Enzymatic Copolymerization of Dimethyl Furandicarboxylate (DMFDCA) Isomers with 3,4-Bis(hydroxymethyl)furan (3,4-BHMF) and 1,8-Octanediol [1][5]
| Polymer ID | DMFDCA Isomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| P(3,4-FMF-co-2,5-OF) | 2,5-DMFDCA | 6,800 | 11,200 | 1.6 | 9 | 53, 98 |
| P(3,4-FMF-co-2,4-OF) | 2,4-DMFDCA | 7,600 | 12,000 | 1.6 | 12 | 43, 58 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Tm = Melting temperature. Reaction conditions involved CALB (Novozym 435) as the catalyst.
Table 2: Enzymatic Polymerization of Dimethyl 2,5-furandicarboxylate (DMFDCA) with Various Diols [6]
| Diol Co-monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| 1,6-Hexanediol | - | ~100,000 | - |
| 1,8-Octanediol | - | ~80,000 | - |
| 1,10-Decanediol | - | ~70,000 | - |
Data represents high molecular weight polyesters achieved via a two-stage method in diphenyl ether.
Experimental Protocols
The following protocol is an adapted procedure for the enzymatic polymerization of this compound with an aliphatic diol, based on established methods for related furan-based diesters.[1][4] Researchers should consider this a starting point, and optimization of parameters such as temperature, time, and vacuum may be necessary.
Protocol 1: Two-Stage Enzymatic Polycondensation of this compound and an Aliphatic Diol
This two-stage method is designed to first facilitate oligomerization at a lower temperature, followed by a higher temperature and vacuum stage to drive the formation of high molecular weight polymer by efficiently removing the ethanol byproduct.
Materials:
-
This compound (DE3,4FDC)
-
Aliphatic diol (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym 435 (predried)
-
High-boiling point solvent (e.g., diphenyl ether, predried)
-
Chloroform
-
Methanol (cold)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Condenser
-
Heating mantle with temperature controller
-
Vacuum pump and gauge
-
Standard laboratory glassware for filtration and precipitation
Procedure:
Stage 1: Oligomerization
-
In a clean, dry three-necked round-bottom flask, add equimolar amounts of this compound and the chosen aliphatic diol (e.g., 1,8-octanediol).
-
Add the solvent, diphenyl ether, to achieve a monomer concentration of approximately 0.1-0.2 M.[4]
-
Equip the flask with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Begin stirring and gently heat the mixture to 60-70°C under a slow, steady stream of nitrogen gas to ensure an inert atmosphere.
-
Once the monomers have completely dissolved, add the immobilized CALB (typically 10% by weight of the total monomers).[4]
-
Maintain the reaction at this temperature for 2-4 hours to facilitate the formation of oligomers.[4]
Stage 2: Polycondensation
-
After the initial oligomerization stage, increase the temperature to 90-95°C.[4]
-
Gradually apply a vacuum to the system (e.g., down to ~0.05 mbar) to facilitate the removal of the ethanol byproduct, which will shift the equilibrium towards polymer formation.[4]
-
Continue the reaction under these conditions for an additional 24-72 hours. The reaction time will influence the final molecular weight of the polymer.
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the (often highly viscous) reaction mixture in a minimal amount of chloroform to reduce its viscosity.
-
Filter the solution to remove the immobilized enzyme. The enzyme can be washed with chloroform, dried, and potentially reused.
-
Precipitate the polymer by slowly pouring the chloroform solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomers or oligomers.
-
Dry the final polymer product under vacuum at 40-50°C until a constant weight is achieved.
Characterization
The synthesized polymer can be characterized using standard techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[4]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Visualizations
Enzymatic Polymerization Workflow
Caption: Workflow for two-stage enzymatic polymerization.
Logical Relationship of Polymer Properties
References
- 1. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethyl 3,4-furandicarboxylate as a Bio-based Plasticizer
Introduction
Diethyl 3,4-furandicarboxylate is emerging as a promising bio-based plasticizer, offering a sustainable alternative to traditional petroleum-based plasticizers like phthalates. Derived from renewable resources, furan-based plasticizers are gaining significant attention for their potential to enhance polymer flexibility and processing while addressing environmental and health concerns associated with conventional additives.[1][2] These application notes provide detailed protocols for the synthesis, compounding, and performance evaluation of this compound in common polymers such as Poly(vinyl chloride) (PVC) and Polylactic acid (PLA).
Synthesis of this compound
A potential synthetic route for this compound can be adapted from methods used for related furan compounds. One plausible approach involves the esterification of 3,4-furandicarboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-furandicarboxylic acid, a molar excess of ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a base solution (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation to yield a clear, colorless to light-yellow liquid.[3]
Application in Polymer Formulations
This compound can be compounded with various thermoplastic polymers to improve their flexibility and processability. The following protocols detail the preparation of plasticized PVC and PLA samples.
Experimental Protocol: Compounding with PVC and PLA
-
Material Preparation: Dry the polymer resin (PVC or PLA) and the this compound to remove any moisture.
-
Blending: Prepare a dry blend of the polymer resin, the plasticizer at desired concentrations (e.g., 10, 20, 30 parts per hundred of resin - phr), and other necessary additives like thermal stabilizers for PVC.
-
Melt Compounding: Process the blend using a twin-screw extruder or an internal mixer at a temperature suitable for the polymer (e.g., 160-180°C for PVC, 170-190°C for PLA).
-
Sample Preparation: Prepare test specimens from the compounded material by compression molding or injection molding into standard shapes required for various characterization techniques.
Performance Evaluation of Plasticized Polymers
The effectiveness of this compound as a plasticizer is evaluated through a series of standardized tests to determine the mechanical, thermal, and migration properties of the resulting polymer blends.
Experimental Protocols: Performance Testing
-
Mechanical Properties:
-
Tensile Testing (ASTM D638): Determine the tensile strength, elongation at break, and Young's modulus of the plasticized polymer films using a universal testing machine.[4]
-
Hardness Testing (ASTM D2240): Measure the Shore D hardness of the samples using a durometer to assess the plasticizing effect.[5]
-
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions of the plasticized polymers. Heat the samples at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A decrease in Tg indicates effective plasticization.[6]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the plasticized materials by heating the samples in a controlled atmosphere and monitoring the weight loss as a function of temperature.[6]
-
-
Migration Resistance:
-
Solvent Extraction: Immerse a pre-weighed sample of the plasticized polymer in a solvent (e.g., hexane, ethanol, or water) for a specified period at a controlled temperature. After removal, dry the sample and weigh it again. The weight loss corresponds to the amount of plasticizer that has migrated out of the polymer matrix.[1][7]
-
Data Presentation
The following tables summarize the anticipated performance of polymers plasticized with furan-based esters, using data from studies on the structurally similar 2,5-furandicarboxylate esters as a proxy for this compound.
Table 1: Comparative Mechanical Properties of Plasticized PVC (50 phr Plasticizer)
| Property | PVC + DEHP (Reference) | PVC + Furan-based Ester (Expected) |
| Tensile Strength (MPa) | ~15-25 | ~18-28 |
| Elongation at Break (%) | ~250-350 | ~280-380 |
| Shore D Hardness | ~30-40 | ~35-45 |
Table 2: Comparative Thermal and Migration Properties of Plasticized PVC (50 phr Plasticizer)
| Property | PVC + DEHP (Reference) | PVC + Furan-based Ester (Expected) |
| Glass Transition Temp. (°C) | ~ -10 to 0 | ~ -5 to 5 |
| Thermal Stability (Td5%, °C) | ~220-240 | ~230-250 |
| Migration in Hexane (%) | ~10-15 | ~5-10 |
Table 3: Comparative Mechanical Properties of Plasticized PLA (20 phr Plasticizer)
| Property | Neat PLA | PLA + Furan-based Ester (Expected) |
| Tensile Strength (MPa) | ~50-60 | ~35-45 |
| Elongation at Break (%) | ~5-10 | >200 |
| Young's Modulus (GPa) | ~3.0-3.5 | ~1.5-2.0 |
Visualizations
Diagram 1: Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for the evaluation of a novel plasticizer.
Diagram 2: Effect of Plasticizer on Polymer Properties
Caption: Logical relationship of plasticizer effects.
References
- 1. Blending PLA with Polyesters Based on 2,5-Furan Dicarboxylic Acid: Evaluation of Physicochemical and Nanomechanical Properties [mdpi.com]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. advanced-emc.com [advanced-emc.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
Laboratory Scale Synthesis of Diethyl 3,4-Furandicarboxylate: A Detailed Guide
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development
This document provides a comprehensive guide for the laboratory-scale preparation of Diethyl 3,4-furandicarboxylate, a valuable heterocyclic building block in the synthesis of various pharmaceuticals and functional materials. The described three-step synthesis route offers a practical approach starting from readily accessible precursors.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. The furan scaffold, with its unique electronic and structural properties, is a prevalent motif in numerous natural products and medicinal compounds. This protocol details a reliable method for the preparation of this compound, commencing with an intramolecular Mitsunobu reaction to form a dihydrofuran intermediate, followed by esterification and subsequent aromatization via oxidation.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. The key transformations involve a cyclization to form the dihydrofuran ring, esterification of the resulting dicarboxylic acid, and a final oxidation to yield the aromatic furan ring.
Figure 1. Overall workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Bis(hydroxymethyl)maleic Anhydride | C6H6O5 | 158.11 | Solid | - | - | - |
| Dihydrofuran-3,4-dicarboxylic Acid | C6H6O5 | 158.11 | Solid | - | - | - |
| Diethyl 2,3-dihydrofuran-3,4-dicarboxylate | C10H14O5 | 214.22 | Oil | - | - | - |
| This compound | C10H12O5 | 212.20 | Liquid | 155 (13 mmHg)[1][2] | 1.14[1][2] | 1.47[1][2] |
Experimental Protocols
Materials and Equipment:
-
Bis(hydroxymethyl)maleic anhydride
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H2SO4)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.
Step 1: Synthesis of Dihydrofuran-3,4-dicarboxylic Acid
This step involves the intramolecular Mitsunobu cyclization of bis(hydroxymethyl)maleic anhydride.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bis(hydroxymethyl)maleic anhydride (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add triphenylphosphine (1.1 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Through the dropping funnel, add a solution of DIAD or DEAD (1.1 eq) in anhydrous THF dropwise over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate and stir for 1 hour.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove triphenylphosphine oxide and the hydrazine byproduct.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield dihydrofuran-3,4-dicarboxylic acid as a solid. The reported yield for this step is approximately 91%.
Step 2: Synthesis of Diethyl 2,3-dihydrofuran-3,4-dicarboxylate
This step involves the Fischer esterification of the dicarboxylic acid intermediate.
Procedure:
-
In a round-bottom flask, dissolve the dihydrofuran-3,4-dicarboxylic acid (1.0 eq) obtained from the previous step in absolute ethanol (used in excess, serving as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Diethyl 2,3-dihydrofuran-3,4-dicarboxylate. This intermediate is often used in the next step without further purification. The reported yield for this esterification is in the range of 88-90%.
Step 3: Synthesis of this compound
This final step involves the oxidation of the dihydrofuran ring to a furan ring using DDQ.
Procedure:
-
In a round-bottom flask, dissolve the Diethyl 2,3-dihydrofuran-3,4-dicarboxylate (1.0 eq) from the previous step in 1,4-dioxane.
-
To this solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL).
-
Wash the organic solution with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford pure this compound as a liquid. The reported yield for this oxidation step is approximately 81%.
Characterization:
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The expected physical properties are listed in the data table above.
References
Characterization of Furan-Based Polymers: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Topic: Characterization of polymers containing Diethyl 3,4-furandicarboxylate and its analogs.
Disclaimer: Direct experimental data on the characterization of polymers synthesized specifically from this compound is limited in publicly available literature. The following application notes and protocols are based on the extensive research conducted on structurally similar furan-based polyesters, particularly those derived from dimethyl 3,4-furandicarboxylate and other isomers. These protocols provide a robust framework for the characterization of the target polymers.
Introduction
Furan-based polymers are a promising class of bio-based materials with the potential to replace petroleum-derived plastics in various applications, including biomedical and pharmaceutical packaging. Their properties are highly dependent on the isomeric substitution of the furan ring and the choice of diol co-monomers. This document provides a detailed guide to the characterization of polyesters synthesized from 3,4-furandicarboxylate esters, offering insights into their expected thermal, mechanical, and spectroscopic properties.
Polymer Synthesis Overview
The synthesis of polyesters from this compound typically proceeds via a two-step melt polycondensation reaction with a suitable diol (e.g., ethylene glycol, 1,4-butanediol). The process involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum and temperature to increase the molecular weight.
Caption: Workflow for the synthesis of furan-based polyesters.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of the synthesized polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., a mixture of CDCl₃ and trifluoroacetic acid (TFA-d) (6:1 v/v)).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis:
-
¹H NMR: Expect to see characteristic signals for the furan ring protons, the methylene protons of the ethyl ester group, and the protons from the diol monomer unit. The integration of these signals can confirm the successful incorporation of both monomers. For polyesters derived from 3,4-furandicarboxylate, the furan protons will appear as distinct signals.[1]
-
¹³C NMR: Identify the carbonyl carbon of the ester group, the carbons of the furan ring, and the carbons of the diol unit.
-
Expected ¹H NMR Signals for Poly(alkylene 3,4-furandicarboxylate):
| Protons | Chemical Shift (ppm) |
| Furan ring protons | ~7.2-8.0 |
| Methylene protons of diol (adjacent to oxygen) | ~4.3-4.5 |
| Other methylene protons of diol | ~1.8-2.0 |
Note: The exact chemical shifts will vary depending on the specific diol used and the solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Use a small amount of the polymer sample directly on the ATR crystal of the FTIR spectrometer.
-
Acquisition: Record the spectrum in the range of 4000-650 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands to confirm the polymer structure.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O stretching (ester) | ~1721 |
| C-O stretching (ester) | ~1250-1300 |
| Furan ring C=C stretching | ~1570-1580 |
| Furan ring =C-H stretching | ~3110-3140 |
The presence of a strong carbonyl peak around 1721 cm⁻¹ is a clear indication of ester bond formation.[2]
Thermal Properties
The thermal properties of the polymers are critical for determining their processing window and application range.
Thermogravimetric Analysis (TGA)
Protocol:
-
Sample Preparation: Place 5-10 mg of the polymer in an alumina crucible.
-
Acquisition: Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset of decomposition (Td,5%), which is the temperature at which 5% weight loss occurs, and the temperature of maximum decomposition rate (Tmax).
Differential Scanning Calorimetry (DSC)
Protocol:
-
Sample Preparation: Seal 5-10 mg of the polymer in an aluminum pan.
-
Acquisition:
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -60 °C) to a temperature above its expected melting point (e.g., 230 °C) at a rate of 10 °C/min to erase the thermal history.
-
Cooling Scan: Cool the sample to the starting temperature at a rate of 10 °C/min.
-
Second Heating Scan: Reheat the sample at 10 °C/min.
-
-
Analysis: Determine the glass transition temperature (Tg) from the second heating scan, and the melting temperature (Tm) and crystallization temperature (Tc) if the polymer is semi-crystalline.
Quantitative Data for Analogous Polymers
The following tables summarize the thermal properties of polyesters synthesized from dimethyl 3,4-furandicarboxylate and various diols. This data provides a valuable reference for the expected properties of the corresponding diethyl ester-based polymers.
Table 1: Molecular Weight Data for Polyesters from Dimethyl 3,4-furandicarboxylate. [1]
| Polymer | Diol | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| 3,4-PEF | Ethylene glycol | 11,800 | 33,600 | 2.8 |
| 3,4-PPF | 1,3-Propanediol | 13,300 | 41,200 | 3.1 |
| 3,4-PBF | 1,4-Butanediol | 15,300 | 49,000 | 3.2 |
Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity index.
Table 2: Thermal Properties of Polyesters from Dimethyl 3,4-furandicarboxylate. [1][3]
| Polymer | Diol | Tg (°C) | Tm (°C) | Td,5% (°C) | Tmax (°C) |
| 3,4-PEF | Ethylene glycol | 29 | 155 | 362 | 412 |
| 3,4-PPF | 1,3-Propanediol | -6 | 102 | 370 | 412 |
| 3,4-PBF | 1,4-Butanediol | -15 | 108 | 364 | 413 |
Tg: Glass transition temperature, Tm: Melting temperature, Td,5%: Temperature at 5% weight loss, Tmax: Temperature of maximum decomposition rate.
Polyesters derived from 3,4-furandicarboxylate generally exhibit lower glass transition and melting temperatures compared to their 2,5- and 2,4-isomers, which is attributed to the less linear and more flexible polymer chain structure.[1][3] However, their thermal stability is comparable to or even slightly higher than their 2,5-FDCA counterparts.[1]
Experimental and Logical Workflows
Caption: A comprehensive workflow for the characterization of furan-based polymers.
Concluding Remarks
The characterization of polymers containing this compound can be effectively carried out using standard analytical techniques. While direct comparative data is scarce, the information available for analogous dimethyl esters provides a strong foundation for predicting their behavior. The protocols and data presented herein offer a comprehensive guide for researchers to structurally confirm, thermally characterize, and understand the structure-property relationships of these novel bio-based polyesters.
References
- 1. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 2. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Diethyl 3,4-furandicarboxylate Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the analytical monitoring of reactions involving Diethyl 3,4-furandicarboxylate. The techniques described herein are essential for reaction optimization, kinetic studies, and quality control of the final product. The primary analytical methods covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of this compound, allowing for the separation and quantification of the starting materials, intermediates, and the final product in a reaction mixture.
Application Note:
Reverse-phase HPLC is particularly well-suited for the analysis of this compound.[1] A C18 column provides excellent separation of the analyte from common reaction impurities. The mobile phase composition can be adjusted to optimize the retention time and resolution. For applications requiring mass spectrometry (MS) detection, phosphoric acid in the mobile phase should be substituted with a volatile acid like formic acid.[1]
Experimental Protocol: Reverse-Phase HPLC
Objective: To quantify the concentration of this compound in a reaction mixture.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., Hypersil ODS, 5 µm, 125 x 4.0 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%) or Formic acid (for MS applications)
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) ratio.[2][3]
-
Acidify the aqueous component with phosphoric acid to a final concentration of 0.01 mol/L.[2] For MS compatibility, use 0.1% formic acid.
-
Degas the mobile phase prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water/Phosphoric Acid (adjust ratio for optimal separation)
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[2]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 300 nm)[2][4]
-
Column Temperature: Ambient or controlled (e.g., 40 °C)[5]
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase | [1] |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | [1] |
| Detector | UV | [2] |
| Flow Rate | 1.0 mL/min | [3] |
| Injection Volume | 20 µL | [2] |
Experimental Workflow Diagram:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds and can be used to monitor the progress of this compound reactions, especially for identifying and quantifying volatile byproducts or starting materials.
Application Note:
GC analysis of this compound can be performed using a fused silica capillary column with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for identification of unknown components.[6][7] The choice of column and temperature program is critical for achieving good separation. For less volatile compounds, derivatization might be necessary to increase their volatility.
Experimental Protocol: Gas Chromatography
Objective: To monitor the consumption of volatile reactants and the formation of this compound.
Materials:
-
Gas chromatograph with FID or MS detector
-
Fused silica capillary column (e.g., SPB-35 or Stabilwax)[4][6]
-
High-purity carrier gas (e.g., Helium, Nitrogen)
-
Solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate)
-
This compound standard
-
Internal standard (optional, for improved quantification)
-
Vials with septa, syringes
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
If using an internal standard, add a known amount to the stock solution and all samples.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the components of interest into a suitable organic solvent if the reaction is in an aqueous or incompatible medium.
-
Dilute the sample with the solvent to an appropriate concentration.
-
-
Chromatographic Conditions:
-
Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 90 °C), ramp at a specific rate (e.g., 2 °C/min) to a final temperature (e.g., 150 °C), and hold for a few minutes.[4] This program should be optimized for the specific reaction mixture.
-
Detector Temperature (FID): 300 °C
-
-
Analysis:
-
Inject the calibration standards to create a calibration curve.
-
Inject the prepared samples.
-
Identify peaks based on retention times compared to the standard.
-
Quantify the components based on the peak areas and the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Fused Silica Capillary | [6] |
| Detector | FID or MS | [6][7] |
| Carrier Gas | Helium | - |
| Temperature Program | Ramp from 90°C to 150°C at 2°C/min | [4] |
Experimental Workflow Diagram:
Caption: Workflow for GC analysis of this compound reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of this compound and for monitoring reaction kinetics by observing the disappearance of reactant signals and the appearance of product signals in real-time or at specific time points.
Application Note:
Both ¹H and ¹³C NMR can be used to monitor the reaction.[8][9] ¹H NMR is generally faster and more sensitive, making it suitable for kinetic studies. Deuterated solvents are used to dissolve the sample, and an internal standard with a known concentration and a distinct signal can be added for quantitative analysis.
Experimental Protocol: ¹H NMR for Reaction Monitoring
Objective: To monitor the conversion of starting materials to this compound over time.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS, or another compound with a known concentration and non-overlapping peaks)
-
Reaction mixture
Procedure:
-
Sample Preparation:
-
At various time points, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dissolve the aliquot in a known volume of deuterated solvent containing a known concentration of an internal standard.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Key Parameters:
-
-
Data Analysis:
-
Integrate the characteristic peaks of the starting material(s), product (this compound), and the internal standard.
-
The concentration of each species can be calculated relative to the internal standard using the following formula:
-
Concentration_analyte = (Integration_analyte / Number of Protons_analyte) * (Number of Protons_standard / Integration_standard) * Concentration_standard
-
-
Plot the concentration of reactants and products as a function of time to determine reaction kinetics.
-
Quantitative Data Summary:
| Parameter | Description | Reference |
| Nucleus | ¹H | [8] |
| Solvent | Deuterated Chloroform (CDCl₃) | [8] |
| Internal Standard | Tetramethylsilane (TMS) | [8] |
| Relaxation Delay (D1) | ≥ 5 x T₁ for quantitative analysis | [10] |
Logical Relationship Diagram:
References
- 1. 3,4-Furandicarboxylic acid, diethyl ester | SIELC Technologies [sielc.com]
- 2. cipac.org [cipac.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Study on pharmacokinetics of 3,4-divanillyltetrahydrofuran in rats by ultra-fast liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Polymerization of Diethyl 3,4-Furandicarboxylate with Various Diols
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview and detailed protocols for the synthesis of furan-based polyesters through the polymerization of diethyl 3,4-furandicarboxylate with a selection of diols. The resulting bio-based polymers are of significant interest as sustainable alternatives to petroleum-based plastics, with potential applications in packaging and biomedical fields.[1][2]
The primary synthesis method detailed is a two-step melt polycondensation, a common and scalable approach for producing high molecular weight polyesters.[3] This process involves an initial transesterification reaction followed by a polycondensation step under high vacuum and elevated temperatures.
General Reaction Scheme
The polymerization process involves the reaction of this compound with a diol (e.g., ethylene glycol, 1,3-propanediol, 1,4-butanediol) to form a polyester and ethanol as a byproduct. The reaction is typically catalyzed by a metal compound.
dot
Caption: General chemical reaction for the synthesis of polyesters.
Experimental Protocols
Protocol 1: Two-Step Melt Polycondensation
This protocol is a generalized procedure for the synthesis of furan-based polyesters from this compound and various linear diols.
Materials:
-
This compound (DEF)
-
Diol (e.g., ethylene glycol, 1,3-propanediol, 1,4-butanediol)
-
Catalyst (e.g., Titanium(IV) butoxide, Zinc acetate)
-
Antioxidant (optional, e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Vacuum source (<1 mbar)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation bridge connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone).
Procedure:
Step 1: Transesterification (Prepolymerization)
-
Charge the reactor with this compound and the selected diol. A molar ratio of diol to diester is typically between 1.5:1 and 2.2:1.[4][5]
-
Add the catalyst (e.g., 20-400 ppm of zinc acetate or a similar concentration of another catalyst).[5]
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Under a slow stream of nitrogen, heat the mixture with continuous stirring to a temperature range of 160-220°C.[5]
-
Maintain this temperature to allow the transesterification reaction to proceed. Ethanol will be produced and can be collected in the cold trap. This step typically takes 2-4 hours, or until about 80-90% of the theoretical amount of ethanol has been distilled off.
Step 2: Polycondensation
-
Gradually increase the temperature to 220-260°C.[4]
-
Simultaneously, slowly reduce the pressure in the reactor to below 1 mbar.
-
Continue the reaction under these conditions for an additional 3-5 hours. During this stage, the excess diol is removed, and the molecular weight of the polymer increases, which is often indicated by a noticeable increase in the viscosity of the melt.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor down to room temperature under a nitrogen atmosphere.
-
The resulting polymer can then be extruded from the reactor and pelletized for further analysis.
dot
Caption: Workflow for the two-step melt polycondensation process.
Data Presentation: Properties of Furan-Based Polyesters
The properties of polyesters derived from furandicarboxylic acid isomers and various diols are summarized below. Note that while the request specified this compound, much of the available literature focuses on the more common 2,5- and 2,4-isomers. The data for these analogous polymers are presented for comparative purposes.
| Polymer Name | Monomers | Tg (°C) | Tm (°C) | Td,5% (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| PBF (2,5-FDCA) | 2,5-FDCA + 1,4-Butanediol | 31–46 | 168–172 | ~370 | - | - | [3] |
| PEF (2,5-FDCA) | 2,5-FDCA + Ethylene Glycol | ~82 | ~214 | ~355 | - | - | [6] |
| PPrF (2,5-FDCA) | 2,5-FDCA + 1,3-Propanediol | ~55 | ~155 | - | - | - | |
| PEF (2,4-FDCA) | 2,4-FDCA + Ethylene Glycol | ~65 | Amorphous | ~380 | 21,200 | 1.7-2.5 | [7] |
| PPrF (2,4-FDCA) | 2,4-FDCA + 1,3-Propanediol | ~45 | Amorphous | ~375 | - | - | [7] |
| PBF (2,4-FDCA) | 2,4-FDCA + 1,4-Butanediol | ~25 | Amorphous | ~370 | - | - | [7] |
| PEF (3,4-FDCA) | 3,4-FDCA + Ethylene Glycol | ~60 | ~150 | ~370 | - | - | [8] |
Abbreviations:
-
FDCA: Furandicarboxylic acid
-
Tg: Glass Transition Temperature
-
Tm: Melting Temperature
-
Td,5%: Temperature at 5% weight loss (thermal decomposition)
-
Mn: Number-average molecular weight
-
Đ: Polydispersity Index (Mw/Mn)
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized polyesters.
-
Protocol: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of TFA-d/CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The spectra should confirm the incorporation of both the furan and diol moieties into the polymer backbone.
Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ).
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., chloroform, hexafluoroisopropanol) at a concentration of approximately 1 mg/mL. The solution is filtered and injected into a GPC system calibrated with polystyrene or polymethyl methacrylate standards.
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal transitions of the polymer, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
Protocol: A sample of 5-10 mg is sealed in an aluminum pan. The sample is typically heated from room temperature to a temperature above its melting point, held for a few minutes to erase thermal history, cooled at a controlled rate, and then reheated. The heating and cooling rates are typically 10-20°C/min under a nitrogen atmosphere.
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polymer.
-
Protocol: A sample of 5-10 mg is placed in a TGA pan and heated from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The temperature at which 5% weight loss occurs (Td,5%) is often reported as an indicator of the onset of thermal degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018156859A1 - Process for preparing poly(trimethylene furandicarboxylate) using zinc catalyst - Google Patents [patents.google.com]
- 5. ES2962764T3 - Procedure to prepare poly(trimethylene furandicarboxylate) - Google Patents [patents.google.com]
- 6. The Evaluation of Eutectic Solvents as Catalysts for Mediating the Greener Synthesis of Poly(alkylene 2,5-furandicarboxylate)s | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Performance of Diethyl 3,4-furandicarboxylate in PVC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the performance of Diethyl 3,4-furandicarboxylate (DEFDC) as a plasticizer for Polyvinyl Chloride (PVC). The following protocols are based on established methodologies for assessing plasticizer efficacy, thermal stability, mechanical properties, and migration resistance.
Introduction
Polyvinyl Chloride (PVC) is a widely used thermoplastic polymer known for its versatility. However, its inherent rigidity often necessitates the use of plasticizers to impart flexibility for various applications.[1][2] Traditional phthalate-based plasticizers have raised environmental and health concerns, leading to the search for safer, bio-based alternatives.[3][4] Furan-based plasticizers, derived from renewable resources, are a promising class of compounds.[1][5] this compound (DEFDC) is a furan-based diester that warrants investigation as a potential PVC plasticizer. This document outlines the key experimental procedures to characterize its performance.
Experimental Objectives
The primary objectives of these protocols are to:
-
Determine the plasticizing efficiency of DEFDC in PVC.
-
Evaluate the thermal stability of PVC formulations containing DEFDC.
-
Assess the mechanical properties of DEFDC-plasticized PVC.
-
Quantify the migration resistance of DEFDC from the PVC matrix.
Materials and Equipment
Materials:
-
PVC resin (K-value 65-70)
-
This compound (DEFDC)
-
Reference plasticizers (e.g., DEHP, DOTP)
-
Thermal stabilizer (e.g., Calcium-Zinc stearate)
-
Solvents for migration studies (e.g., n-hexane, distilled water, ethanol)
-
Activated Carbon
Equipment:
-
Two-roll mill
-
Hydraulic press
-
Universal Testing Machine (UTM)
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Durometer (Shore A/D)
-
Analytical balance
-
Oven
Experimental Workflow
The overall workflow for assessing the performance of DEFDC in PVC is depicted below.
Caption: Experimental workflow for PVC plasticizer performance assessment.
Experimental Protocols
Preparation of PVC Films
-
Formulation: Prepare PVC blends with varying concentrations of DEFDC (e.g., 30, 40, 50 parts per hundred of resin - phr). A control formulation with a standard plasticizer (e.g., DOTP) should also be prepared for comparison. A typical formulation includes PVC resin (100 phr), plasticizer (30-50 phr), and a thermal stabilizer (2-3 phr).
-
Mixing: The components are mixed on a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a homogeneous sheet is formed.
-
Molding: The PVC sheets are then compression molded into films of desired thickness (e.g., 1 mm) using a hydraulic press at 170-180°C under a pressure of 10-15 MPa for 5 minutes, followed by cooling to room temperature under pressure.
Thermal Analysis
5.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of the plasticized PVC.
-
Protocol:
-
A small sample (5-10 mg) of the PVC film is placed in the TGA crucible.
-
The sample is heated from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded.
-
The onset decomposition temperature (Tonset) and the temperature of maximum degradation rate (Tmax) are determined.[1]
-
5.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC, which is an indicator of plasticizing efficiency. A lower Tg indicates better plasticizing efficiency.[6]
-
Protocol:
-
A small, sealed sample (5-10 mg) of the PVC film is placed in the DSC pan.
-
The sample is subjected to a heat-cool-heat cycle, typically from -50°C to 150°C at a heating/cooling rate of 10°C/min.
-
The Tg is determined from the midpoint of the transition in the second heating scan.
-
Mechanical Properties Testing
5.3.1. Tensile Strength and Elongation at Break
-
Objective: To evaluate the flexibility and strength of the plasticized PVC.
-
Protocol:
-
Dumbbell-shaped specimens are cut from the molded PVC films according to ASTM D638 standard.
-
The specimens are tested using a Universal Testing Machine (UTM) at a constant crosshead speed (e.g., 50 mm/min).
-
The tensile strength (maximum stress before failure) and elongation at break (percentage of extension at failure) are recorded.[7][8]
-
5.3.2. Hardness
-
Objective: To measure the resistance of the material to indentation.
-
Protocol:
-
The hardness of the PVC films is measured using a Shore A or Shore D durometer according to ASTM D2240.
-
Multiple readings are taken at different points on the sample surface and the average value is reported.[8]
-
Migration Resistance Testing
5.4.1. Solvent Extraction
-
Objective: To determine the amount of plasticizer that leaches out of the PVC film when in contact with a liquid.
-
Protocol:
-
Pre-weighed circular samples of the PVC film (e.g., 50 mm diameter) are immersed in a specific solvent (e.g., n-hexane, distilled water, or 50% ethanol) at a controlled temperature (e.g., 25°C or 50°C) for a specified duration (e.g., 24 hours).[8][9]
-
After immersion, the samples are removed, wiped dry, and dried in an oven at 50°C to a constant weight.
-
The weight loss, which corresponds to the migrated plasticizer, is calculated using the following formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100[1]
-
5.4.2. Activated Carbon Method (Volatility)
-
Objective: To evaluate the loss of plasticizer due to volatilization at elevated temperatures.
-
Protocol:
-
Pre-weighed PVC samples are placed in a container with activated carbon, ensuring no direct contact between the sample and the carbon.
-
The container is then placed in an oven at an elevated temperature (e.g., 100°C) for a specific time (e.g., 24 hours).
-
After the test period, the samples are removed, cleaned, and reweighed.
-
The weight loss is calculated as a percentage of the initial weight.[9]
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Thermal Properties of PVC Plasticized with DEFDC
| Plasticizer (50 phr) | Tg (°C) | Tonset (°C) | Tmax (°C) |
| DEFDC | Data | Data | Data |
| DOTP (Control) | Data | Data | Data |
Table 2: Mechanical Properties of PVC Plasticized with DEFDC
| Plasticizer (50 phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| DEFDC | Data | Data | Data |
| DOTP (Control) | Data | Data | Data |
Table 3: Migration Resistance of DEFDC in PVC
| Plasticizer (50 phr) | Weight Loss in n-Hexane (%) | Weight Loss in Water (%) | Volatility Loss (%) |
| DEFDC | Data | Data | Data |
| DOTP (Control) | Data | Data | Data |
Signaling Pathways and Logical Relationships
The interaction between the plasticizer and PVC chains, which dictates the final properties of the material, can be visualized as follows:
Caption: Logical relationship of plasticizer interaction in PVC.
Conclusion
These protocols provide a standardized approach for the comprehensive evaluation of this compound as a novel plasticizer for PVC. The results obtained will allow for a direct comparison with conventional plasticizers, enabling an informed assessment of its potential for industrial applications. It is recommended to perform all experiments in triplicate to ensure the reliability and reproducibility of the data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
Protocol for the Purification of Diethyl 3,4-Furandicarboxylate
Application Note
Introduction
Diethyl 3,4-furandicarboxylate is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity is crucial for the successful outcome of subsequent reactions. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture. The primary methods detailed are flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of impurities present.
Target Audience
This protocol is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis who require high-purity this compound.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference during the purification process.
| Property | Value |
| CAS Number | 30614-77-8 |
| Molecular Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol |
| Boiling Point | 155 °C @ 13 mmHg[1] |
| Density | 1.14 g/mL[1] |
Experimental Protocols
Two primary methods for the purification of this compound are presented below. The selection of the appropriate method depends on the impurity profile of the crude material.
Method 1: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from a wide range of impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Compressed air or nitrogen source with regulator
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is from 5% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound.
Typical Eluent System Data:
| Eluent System (Hexane:Ethyl Acetate) | Application |
| 95:5 | Initial elution to remove non-polar impurities. |
| 90:10 to 80:20 | Elution of the desired product. |
Method 2: Purification by Recrystallization
Recrystallization is a suitable method for purifying this compound if the impurities have significantly different solubilities than the product in a chosen solvent system.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture such as ethanol/water or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Oven
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in an oven at a temperature below the melting point of the product.
Potential Recrystallization Solvents:
| Solvent/Solvent System | Notes |
| Ethanol | A common choice for aromatic esters. |
| Ethanol/Water | The addition of water as an anti-solvent can induce crystallization. |
| Hexane/Ethyl Acetate | A non-polar/polar mixture that can be effective. |
Workflow and Pathway Diagrams
To visually represent the purification processes, the following diagrams have been generated using the DOT language.
Caption: General purification workflow for this compound.
Caption: Step-by-step workflow for flash column chromatography.
Caption: Step-by-step workflow for recrystallization.
References
Application Notes and Protocols for the Synthesis of Coordination Polymers using Diethyl 3,4-furandicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Diethyl 3,4-furandicarboxylate in the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs). The furan moiety offers a unique heterocyclic building block for creating novel framework structures with potential applications in gas storage, catalysis, and drug delivery.
Introduction
Coordination polymers are a class of materials formed by the self-assembly of metal ions or clusters with organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting framework. Furan-based linkers, derived from renewable resources, are of particular interest for the development of sustainable functional materials.
This compound is a versatile precursor for the corresponding 3,4-furandicarboxylic acid linker. The synthesis of coordination polymers using this diethyl ester typically involves an in situ hydrolysis step under solvothermal conditions to generate the carboxylate groups that coordinate to the metal centers. This document outlines a general protocol for this synthetic approach. While specific reaction conditions will vary depending on the desired metal and final structure, the following provides a robust starting point for experimentation.
General Synthetic Strategy
The synthesis of coordination polymers from this compound generally proceeds via a one-pot solvothermal reaction. In this process, the diethyl ester is hydrolyzed in situ to 3,4-furandicarboxylic acid, which then coordinates with a metal salt to form the coordination polymer. The reaction is typically carried out in a sealed vessel at elevated temperatures.
Logical Workflow of the Synthesis
Caption: General workflow for the solvothermal synthesis of coordination polymers from this compound.
Experimental Protocols
The following is a representative protocol for the synthesis of a zinc-based coordination polymer using this compound. This protocol can be adapted for other metal salts and solvent systems.
Materials and Equipment
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
-
Oven or programmable heating block
-
Centrifuge
-
Vacuum oven
Protocol: Solvothermal Synthesis of a Zn-based Coordination Polymer
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass scintillation vial, combine this compound (0.1 mmol, 21.2 mg) and Zinc nitrate hexahydrate (0.1 mmol, 29.7 mg).
-
Add 5 mL of a solvent mixture of N,N-Dimethylformamide (DMF) and deionized water (4:1 v/v).
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a programmable oven or heating block.
-
Heat the reaction mixture to 120 °C at a rate of 5 °C/min.
-
Hold the temperature at 120 °C for 48 hours.
-
Cool the reaction mixture to room temperature at a rate of 0.1 °C/min.
-
-
Product Isolation and Purification:
-
Colorless crystals should be visible at the bottom of the vial.
-
Decant the mother liquor.
-
Wash the crystals by adding 5 mL of fresh DMF, sonicating for 10 minutes, and then decanting the solvent. Repeat this step three times.
-
Perform a solvent exchange by soaking the crystals in 5 mL of ethanol for 24 hours. Replace the ethanol three times during this period.
-
Collect the crystals by centrifugation.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
-
Data Presentation
The following table summarizes the key experimental parameters for the synthesis protocol. Researchers can use this as a template to record their experimental conditions.
| Parameter | Value |
| Organic Linker Precursor | This compound |
| Metal Salt | Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) |
| Molar Ratio (Linker:Metal) | 1:1 |
| Solvent System | DMF:H₂O (4:1 v/v) |
| Reaction Temperature | 120 °C |
| Reaction Time | 48 hours |
| Heating Rate | 5 °C/min |
| Cooling Rate | 0.1 °C/min |
| Product Appearance | Colorless crystals |
Characterization of the Coordination Polymer
The synthesized material should be characterized to determine its structure and properties. Common characterization techniques include:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, connectivity, and pore dimensions.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate groups to the metal centers and the absence of the ester carbonyl stretch.
-
Gas Sorption Analysis: To determine the porosity and surface area of the material.
Logical Flow for Material Characterization
Caption: A logical workflow for the characterization of the synthesized coordination polymer.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a skin and respiratory irritant. Handle with care.
-
The solvothermal reaction is carried out in a sealed vessel under pressure. Ensure the vessel is not filled more than two-thirds full and use a blast shield.
Conclusion
This compound is a promising precursor for the synthesis of novel coordination polymers. The in situ hydrolysis and solvothermal method provides a straightforward route to these materials. The protocols and information provided herein serve as a foundational guide for researchers to explore the synthesis and applications of furan-based coordination polymers. Further optimization of reaction conditions, including the choice of metal, solvent, temperature, and modulators, can lead to a wide variety of new and functional materials.
HPLC Method for Purity Analysis of Diethyl 3,4-furandicarboxylate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purity analysis of Diethyl 3,4-furandicarboxylate using High-Performance Liquid Chromatography (HPLC). The described reverse-phase HPLC method is suitable for the quantitative determination of the main compound and the separation of potential process-related impurities. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the workflow and logical relationships to aid in understanding and implementation.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and specialty polymers. Ensuring the purity of this compound is critical for its intended use, as impurities can affect the efficacy, safety, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound. This document outlines a robust HPLC method for its purity analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagents: Phosphoric acid (analytical grade)
-
Reference Standard: this compound (purity ≥ 98%)
-
Sample: this compound test sample
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% (v/v) Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Phosphoric Acid |
| Gradient Elution | See Table 2 for the detailed gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and prepare a 50 mL solution as described for the Standard Solution.
Gradient Program
The use of a gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 6 injections |
Table 2: Purity Analysis Data (Example)
| Peak Name | Retention Time (min) | Area (%) |
| Impurity 1 (e.g., Starting Material) | ~ 4.5 | 0.15 |
| This compound | ~ 10.2 | 99.75 |
| Impurity 2 (e.g., Isomeric Impurity) | ~ 11.5 | 0.05 |
| Impurity 3 (e.g., Degradation Product) | ~ 14.8 | 0.05 |
Note: The retention times are approximate and may vary depending on the specific HPLC system and column used.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Logical Relationship of Analytes
Caption: Logical relationship between this compound and its potential impurities.
Discussion
The proposed reverse-phase HPLC method provides a reliable and robust approach for the purity assessment of this compound. The use of a C18 column offers good retention and separation of the main compound from its potential impurities. The gradient elution ensures that both more polar and less polar impurities can be effectively separated and quantified within a reasonable run time. The addition of phosphoric acid to the mobile phase helps to achieve sharp and symmetrical peaks by suppressing the ionization of any acidic impurities. The detection wavelength of 260 nm is suggested based on the typical UV absorbance of furan-containing aromatic compounds; however, for optimal sensitivity, it is recommended to determine the absorption maximum of this compound using a UV-Vis spectrophotometer or a diode array detector.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC purity analysis of this compound. The method is designed to be readily implemented in a research, development, or quality control laboratory setting. The inclusion of detailed experimental procedures, data presentation tables, and illustrative diagrams facilitates the understanding and execution of this analytical method.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Diethyl 3,4-furandicarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Diethyl 3,4-furandicarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method for synthesizing this compound is through the acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate.[1][2][3] This reaction is typically performed in the presence of hydrochloric acid and can be influenced by factors such as acid concentration and reaction temperature.
Q2: What are the potential side products in this synthesis?
A2: The primary side products observed during the synthesis of this compound from diethyl 2,3-diacetylsuccinate are ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid.[1][3] The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I minimize the formation of side products and maximize the yield of the desired product?
A3: Optimizing the concentration of the hydrochloric acid catalyst is crucial. Based on experimental data, an HCl concentration of around 0.4N has been shown to provide a higher yield of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate while minimizing the formation of other products.[1] Additionally, careful control of reaction time and temperature, potentially with the use of microwave heating, can influence the product distribution.[1][3]
Q4: What are the physical properties of this compound?
A4: this compound is typically a colorless to pale yellow liquid.[4] It has a molecular formula of C₁₀H₁₂O₅ and a molecular weight of 212.20 g/mol .[5][6] Its boiling point is reported to be 155 °C at 13 mmHg.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Suboptimal hydrochloric acid concentration. | Adjust the HCl concentration. A concentration of 0.4N has been reported to give good yields of a similar compound, Diethyl 2,5-dimethylfuran-3,4-dicarboxylate.[1] |
| Incomplete reaction. | Increase the reaction time or consider using microwave heating to promote the reaction to completion.[1][3] | |
| Presence of significant amounts of ethyl 2,5-dimethylfuran-3-carboxylate | Incorrect acid concentration. | Varying the HCl concentration can selectively favor the formation of different products. Lower HCl concentrations (0.1-0.4N) may produce a mixture of the mono- and di-esters.[1] |
| Formation of 2,5-dimethylfuran-3,4-dicarboxylic acid | Hydrolysis of the ester groups. | This can occur with higher concentrations of HCl and prolonged reaction times.[3] Consider reducing the acid concentration or reaction time. The dicarboxylic acid can also be the desired product under certain conditions.[3] |
| Difficulty in purifying the final product | Presence of closely related side products. | Flash column chromatography is an effective method for separating the desired diester from the monoester and dicarboxylic acid byproducts. A common eluent system is petroleum ether-diethyl ether.[1][3] |
Quantitative Data Summary
The yield of products in the synthesis starting from diethyl 2,3-diacetylsuccinate is highly sensitive to the concentration of the hydrochloric acid catalyst. The following table summarizes the product distribution under different HCl concentrations based on reported experiments for a similar compound, Diethyl 2,5-dimethylfuran-3,4-dicarboxylate.[1]
| HCl Concentration (N) | Reaction Time (Microwave) | Diethyl 2,5-dimethylfuran-3,4-dicarboxylate Yield | Ethyl 2,5-dimethylfuran-3-carboxylate Yield | 2,5-dimethylfuran-3,4-dicarboxylic acid Yield |
| 0.4 | 2 hours | 61% | 21% | - |
| 1 | 1 hour | 52% | 20% | 24% |
Experimental Protocols
Synthesis of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate from Diethyl 2,3-diacetylsuccinate[1]
This protocol describes a representative synthesis using microwave heating.
Materials:
-
Diethyl 2,3-diacetylsuccinate
-
Hydrochloric acid solution (0.4N and 1N)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
To a reaction vessel, add diethyl 2,3-diacetylsuccinate (e.g., 243 mg, 0.94 mmol).
-
Add the appropriate volume of hydrochloric acid solution (e.g., 3.3 mL of 0.4N HCl).
-
Heat the reaction mixture under reflux using a normal pressure microwave synthesizer for the specified time (e.g., 2 hours for 0.4N HCl).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with diethyl ether.
-
Collect the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and then filter.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the residue using flash column chromatography with a petroleum ether-diethyl ether eluent system to isolate the Diethyl 2,5-dimethylfuran-3,4-dicarboxylate.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A flowchart of the synthesis and purification process.
Logical Relationship for Yield Optimization
Caption: Factors influencing the yield of the target product.
References
- 1. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]
- 4. CAS 30614-77-8: 3,4-Diethyl 3,4-furandicarboxylate [cymitquimica.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. scbt.com [scbt.com]
Technical Support Center: Industrial Scale Production of Furandicarboxylic Acid (FDCA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of 2,5-Furandicarboxylic Acid (FDCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the industrial-scale production of FDCA?
The commercial production of FDCA faces several hurdles, primarily related to the catalytic oxidation of 5-hydroxymethylfurfural (HMF).[1] Key challenges include:
-
Catalyst Cost and Stability: Many efficient processes rely on expensive noble metal catalysts (e.g., Au, Pt, Pd, Ru), which hinders economic viability.[1][2] While cheaper transition metal alternatives are being explored, they often exhibit lower yields.[2] Catalyst deactivation and recyclability are also significant concerns.[1]
-
Reaction Conditions: Achieving high FDCA yields often requires harsh reaction conditions, such as high temperatures and pressures, and the use of alkaline media, which increases operational costs and generates saline waste.[1][3]
-
Product Purification: The crude FDCA product often contains impurities like 5-formyl-2-furancarboxylic acid (FFCA) and colored byproducts that can negatively impact polymerization processes.[4] The low solubility of FDCA in many solvents makes purification challenging.[4]
-
Integration of HMF Production: The direct conversion of biomass-derived sugars to FDCA is complex because the optimal conditions for sugar dehydration to HMF and subsequent HMF oxidation to FDCA are often incompatible.[5][6]
Q2: Why is my FDCA product colored, and how can I prevent it?
Discoloration (yellow or brown) in the final FDCA product or subsequent polymer is a common issue.
-
Causes of Coloration:
-
Impurities from HMF: Residual impurities from the HMF feedstock, such as aldehydes or sugars, can degrade during oxidation or polymerization, leading to colored byproducts.[7]
-
Thermal Degradation: High temperatures during FDCA synthesis or polymerization can cause thermal degradation, forming chromophores.[7]
-
Oxidation: The presence of oxygen during polymerization can lead to oxidative degradation and the formation of colored species.[7]
-
-
Prevention Strategies:
-
High-Purity Monomers: Start with highly purified HMF and ensure the final FDCA monomer is rigorously purified to remove color-causing precursors.[7]
-
Use of Antioxidants: Incorporating antioxidants, such as hindered phenols or phosphites, can inhibit oxidation and scavenge free radicals that lead to color formation during polymerization.[7]
-
Process Optimization: Control reaction temperatures and residence times to minimize thermal degradation.[7]
-
Q3: What are the common byproducts in FDCA synthesis, and how do they affect downstream applications?
The primary byproduct of concern is 5-formyl-2-furancarboxylic acid (FFCA), an intermediate in the oxidation of HMF to FDCA. Other intermediates include 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[3]
-
Impact on Polymerization: FFCA is a mono-functional acid that can act as a chain terminator during polycondensation reactions.[4] This can limit the molecular weight of the resulting polymer (e.g., PEF), negatively impacting its mechanical properties.
Q4: What are the advantages of using a continuous packed-bed reactor for FDCA production?
Continuous packed-bed reactors offer several advantages over conventional batch reactors for FDCA synthesis:
-
Shorter Reaction Times: They can significantly reduce the required reaction time.[3]
-
Increased Yield and Productivity: These reactors can lead to higher yields and productivity of FDCA.[3][8]
-
Improved Mass Transfer: They can enhance mass transfer efficiency, particularly in gas-liquid-solid systems.[3]
-
Milder Operating Conditions: It is possible to achieve high yields under milder conditions of temperature and pressure.[3]
Troubleshooting Guides
Problem 1: Low FDCA Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Perform catalyst characterization (e.g., TGA, TEM) to check for changes in morphology or composition.[1] - If using a recyclable catalyst, test its performance over multiple cycles to assess stability.[1] - Consider catalyst regeneration protocols if available. |
| Suboptimal Reaction Conditions | - Systematically vary reaction parameters such as temperature, pressure, catalyst loading, and reactant concentrations to find the optimal conditions.[1][9] - For oxidation reactions, ensure efficient mixing and adequate oxidant supply. |
| Incomplete Conversion of Intermediates | - Monitor the reaction over time using techniques like HPLC to track the concentration of HMF, intermediates (DFF, HMFCA, FFCA), and FDCA.[3] - If intermediates accumulate, consider increasing reaction time, temperature, or catalyst concentration. |
| Side Reactions and Byproduct Formation | - Analyze the product mixture for byproducts. The presence of humins or other degradation products may indicate that the reaction conditions are too harsh.[5] - Consider using a milder oxidant or reaction temperature. |
Problem 2: Poor FDCA Purity and/or Coloration
| Potential Cause | Troubleshooting Steps |
| Inefficient Purification | - Optimize the purification method. For crystallization, experiment with different solvents and cooling rates.[4] For acid precipitation, ensure the pH is sufficiently lowered to precipitate the FDCA.[4] - Analyze the purity of the final product using HPLC.[4] |
| Presence of FFCA | - If FFCA is a major impurity, the oxidation reaction may be incomplete. Extend the reaction time or adjust conditions to favor the complete conversion of FFCA to FDCA.[3] |
| Colored Impurities | - If the FDCA is colored, the source could be impurities in the HMF or degradation during the reaction. Ensure high-purity HMF is used.[7] - Consider a purification step involving activated carbon to remove colored impurities. |
Data Presentation
Table 1: Comparison of Catalytic Systems for HMF Oxidation to FDCA
| Catalyst | Oxidant | Temperature (°C) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| NiOx | NaClO | 25 | 1 | 80.19 | 34.74 | [1] |
| Mo-V-O | TBHP | 80 | 18 | 98.2 | 94.5 (Selectivity) | [9] |
| Ru/C | H₂O₂ | 75 | 6 | - | 81.5 | [3] |
| Pt/C | O₂ | 90 | - | 100 | 86.4 | [8] |
| MnFe₂O₄ | TBHP | 100 | 6 | - | 85 | [10] |
| Ru+2.9/CNT | Electrochemical | 60 | 24 | 100 | 90.2 | [11] |
Table 2: Influence of Reaction Parameters on FDCA Yield using NiOx Catalyst
| Catalyst Conc. (% w/v) | Temperature (°C) | NaClO:HMF Molar Ratio | FDCA Yield (%) | FDCA Selectivity (%) |
| - | - | - | 11.77 | 27.41 |
| 6 | 25 | 12:1 | 34.14 | 42.57 |
Experimental Protocols
Protocol 1: Synthesis of FDCA via Catalytic Oxidation of HMF using a Nickel-Based Catalyst
This protocol is based on the methodology described for a NiOx catalyst.[1]
1. Catalyst Preparation (Route B, No Calcination):
- Detailed steps for the synthesis of the NiOx catalyst via precipitation without thermal treatment would be included here, as described in the source literature.[1]
2. HMF Oxidation Reaction:
- In a batch reactor, suspend the NiOx catalyst (6% w/v) in an aqueous solution of HMF.
- Set the reaction temperature to 25°C with continuous stirring.
- Slowly add a solution of sodium hypochlorite (NaClO) to achieve a final NaClO:HMF molar ratio of 12:1. The controlled addition of the oxidant is crucial.[1]
- Allow the reaction to proceed for 60 minutes.
3. Product Analysis:
- After the reaction, separate the catalyst from the solution by filtration or centrifugation.
- Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF, FDCA, and any intermediates. This allows for the calculation of HMF conversion, FDCA yield, and selectivity.
Protocol 2: Purification of Crude FDCA by Acid Precipitation
This protocol is a general method for purifying FDCA.[4]
1. Dissolution:
- Dissolve the crude FDCA in a basic aqueous solution (e.g., NaOH solution) to form the soluble disodium salt of FDCA.
2. Filtration:
- Filter the solution to remove any insoluble impurities.
3. Precipitation:
- Slowly add a strong acid (e.g., HCl) to the filtrate while stirring to lower the pH.
- FDCA will precipitate out of the solution as the pH decreases due to its low solubility in acidic aqueous media.
4. Isolation and Drying:
- Collect the precipitated FDCA by filtration.
- Wash the solid FDCA with deionized water to remove any residual salts.
- Dry the purified FDCA under vacuum.
5. Purity Verification:
- Confirm the purity of the final FDCA product using an appropriate analytical method, such as HPLC.[4]
Visualizations
Caption: Oxidation pathways from HMF to FDCA.
Caption: Troubleshooting workflow for low FDCA yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 10. Noble Metal-Based Catalysts for Selective Oxidation of HMF to FDCA: Progress in Reaction Mechanism and Active Sites | MDPI [mdpi.com]
- 11. Electrocatalytic Oxidation of HMF to FDCA over Multivalent Ruthenium in Neutral Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side products in furan diester synthesis
Welcome to the Technical Support Center for Furan Diester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the formation of side products during the synthesis of furan diesters, such as dimethyl furan-2,5-dicarboxylate (DMFD).
Troubleshooting Guide
This guide addresses common issues encountered during furan diester synthesis in a question-and-answer format.
Q1: My reaction mixture is turning dark brown or black, and a solid precipitate is forming. What is happening and how can I prevent it?
A: This is likely the formation of humins, which are insoluble polymeric byproducts.[1][2] Humins are a common issue in furan chemistry, especially when using carbohydrate-derived starting materials like 5-hydroxymethylfurfural (HMF) under acidic conditions.[2]
Immediate Actions:
-
If the reaction is ongoing, consider stopping it to prevent further polymerization.
-
The solid humins can often be removed by filtration, but this will result in a lower yield of your desired product.
Preventative Measures:
-
Temperature Control: High temperatures accelerate humin formation.[3] Running the reaction at the lowest effective temperature can significantly reduce their formation.
-
Catalyst Choice: Strong acids can promote side reactions. Consider using a milder acid catalyst or a heterogeneous catalyst that can be more selective.
-
Solvent System: Using a biphasic solvent system can help to continuously extract the desired furan product from the reactive phase, thereby minimizing its degradation to humins.
-
Protecting Groups: For syntheses starting from HMF, protecting the reactive aldehyde group can prevent its participation in polymerization reactions.
Q2: My final product contains a significant amount of a mono-ester impurity. How can I increase the yield of the desired di-ester?
A: The presence of a mono-ester indicates an incomplete esterification reaction. Several factors can be optimized to drive the reaction to completion.
Troubleshooting Steps:
-
Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Excess Alcohol: Use a larger excess of the alcohol reactant to shift the equilibrium towards the formation of the di-ester.
-
Water Removal: Esterification is a reversible reaction that produces water. The presence of water can hydrolyze the ester back to the carboxylic acid. Ensure anhydrous reaction conditions and consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it is formed.
-
Catalyst Activity: The catalyst may have lost its activity. If using a reusable catalyst, ensure it has been properly regenerated. For acid-catalyzed reactions, ensure a sufficient catalytic amount is used.
Q3: I am observing the formation of isomeric furan diesters, such as furan-2,3-dicarboxylate, in my product mixture. How can I improve the regioselectivity of the reaction?
A: The formation of isomers is often a result of the reaction mechanism and conditions. Controlling regioselectivity can be challenging but may be influenced by the choice of starting materials and catalysts. For instance, in the Henkel reaction, a disproportionation of potassium 2-furoate can lead to the formation of both furan-2,5-dicarboxylic acid (FDCA) and furan-2,4-dicarboxylic acid.[4][5]
Strategies to Improve Regioselectivity:
-
Catalyst Selection: The choice of catalyst can influence the position of carboxylation. For example, in the Henkel reaction, different Lewis acidic catalysts can affect the ratio of 2,5- to 2,4-isomer formation.[5]
-
Starting Material: The structure of the starting material will dictate the position of the functional groups. When synthesizing from furan-2,5-dicarboxylic acid (FDCA), the regioselectivity is already established.
-
Reaction Pathway: Explore alternative synthetic routes that are known to be more regioselective for the desired isomer.
Frequently Asked Questions (FAQs)
What are the most common side products in furan diester synthesis?
The most common side products include:
-
Humins: Dark, insoluble polymeric materials formed from the degradation of furans, especially HMF, under acidic and high-temperature conditions.[1][2]
-
Furan-mono-carboxylic acid and its ester: Formed due to incomplete esterification or decarboxylation of one of the carboxylic acid groups of FDCA at high temperatures.
-
Isomeric furan dicarboxylic acids and their esters: Such as furan-2,4-dicarboxylic acid and furan-2,3-dicarboxylic acid, which can form depending on the synthetic route.[4][5]
-
Ring-opened products: The furan ring is susceptible to opening under strong acidic conditions, leading to various degradation products.
What analytical techniques are best for identifying and quantifying side products?
A combination of chromatographic and spectroscopic techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the desired furan diester from non-volatile impurities like FDCA, mono-esters, and isomeric di-acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components in the product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the product and byproducts.
How can I purify my furan diester product from these side products?
Common purification techniques include:
-
Recrystallization: Effective for obtaining high-purity crystalline furan diesters. The choice of solvent is crucial for successful separation.
-
Column Chromatography: A versatile technique for separating the desired product from a mixture of impurities based on their different affinities for the stationary phase.
-
Distillation: Suitable for purifying volatile furan diesters, often performed under vacuum to reduce the required temperature and prevent thermal degradation.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of furan diesters and the formation of side products.
Table 1: Effect of Catalyst on the Esterification of Furan-2,5-dicarboxylic Acid (FDCA) with Methanol.
| Catalyst (0.5 mol%) | Temperature (°C) | FDCA Conversion (%) | Dimethyl Furan-2,5-dicarboxylate (DMFD) Yield (%) | Reference |
| None | 200 | >95 | >85 | [6] |
| Organotin Catalyst | 200 | ~100 | >90 | [6] |
| None | 225 | >95 | >85 | [6] |
| Organotin Catalyst | 225 | ~100 | >90 | [6] |
Table 2: Influence of Reaction Conditions on the Synthesis of FDCA Butyl Esters from Galactaric Acid.
| Catalyst | Temperature (°C) | Time (h) | FDCA Dibutyl Ester Yield (%) | Reference |
| H₂SO₄ (200 wt%) | 118 | 7 | 64 | [7] |
| Si-tosic acid (1 mol%) | 220 | 4 | 52 | [7] |
| Fe₂(SO₄)₃ | 200 | 2 | 70 | [7] |
Experimental Protocols
Detailed Methodology for the Synthesis of Dimethyl Furan-2,5-dicarboxylate (DMFD) from FDCA
This protocol describes a laboratory-scale synthesis of DMFD via the esterification of Furan-2,5-dicarboxylic acid (FDCA).
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add FDCA (1 equivalent).
-
Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 20-40 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) with continuous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically several hours to overnight).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Concentration: Remove the ethyl acetate using a rotary evaporator to obtain the crude DMFD.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol or an ethyl acetate/hexane mixture) to yield pure DMFD as a white crystalline solid.
Visualizations
References
- 1. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. scispace.com [scispace.com]
- 5. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca) - Google Patents [patents.google.com]
- 7. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
Technical Support Center: Optimizing Polymerization of Diethyl 3,4-Furandicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of Diethyl 3,4-furandicarboxylate. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for synthesizing polyesters from this compound?
A1: The most common method for synthesizing furan-based polyesters is a two-step melt polycondensation process.[1] This involves:
-
Transesterification: this compound is reacted with a diol (e.g., ethylene glycol, 1,4-butanediol) in the presence of a catalyst to form bis(hydroxyalkyl) furan-3,4-dicarboxylate oligomers and ethanol as a byproduct.
-
Polycondensation: The temperature is increased, and a vacuum is applied to facilitate the removal of the excess diol and drive the reaction towards the formation of a high molecular weight polymer.[1]
Q2: Which catalysts are suitable for the polymerization of this compound?
A2: While specific studies on this compound are limited, catalysts commonly used for the polymerization of other furan dicarboxylates, such as the 2,5-isomer, are expected to be effective. These include:
-
Titanium-based catalysts: Titanium(IV) isopropoxide (TIS) and tetrabutyl titanate (TBT) are highly effective.[1][2]
-
Antimony-based catalysts: Antimony trioxide (Sb₂O₃) is another common choice.[3][4]
-
Tin-based catalysts: Dibutyltin(IV) oxide (DBTO) and tin(II) 2-ethylhexanoate (TEH) have also been used.[1][2]
-
Zinc-based catalysts: Zinc compounds can be effective and may result in less coloration of the final polymer.[5]
Q3: What are typical reaction conditions for the two-stage melt polycondensation?
A3: Based on analogous furan polyester syntheses, the following conditions can be used as a starting point:
-
Transesterification: Typically performed at temperatures between 160°C and 220°C under an inert atmosphere (e.g., nitrogen).[6]
-
Polycondensation: Requires higher temperatures, generally ranging from 220°C to 260°C, under high vacuum to effectively remove volatile byproducts.[3][7]
Q4: How can I monitor the progress of the polymerization reaction?
A4: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.[1] For quantitative analysis, techniques such as Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index of the polymer at different time points.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight | 1. Inefficient removal of byproducts: Residual ethanol or diol can limit chain growth. 2. Sub-optimal catalyst concentration or activity: Insufficient or deactivated catalyst. 3. Reaction time is too short: The polycondensation stage may not have proceeded to completion. 4. Monomer impurity: Impurities in this compound or the diol can act as chain terminators. | 1. Improve vacuum: Ensure a high vacuum is applied during the polycondensation stage. 2. Optimize catalyst: Screen different catalysts and concentrations. Ensure the catalyst is not deactivated. 3. Increase reaction time: Extend the duration of the polycondensation step and monitor molecular weight over time. 4. Purify monomers: Ensure high purity of both this compound and the diol before polymerization. |
| Polymer Discoloration (Yellowing/Darkening) | 1. Thermal degradation: The furan ring is susceptible to thermal degradation at high temperatures. 2. Side reactions: Undesirable side reactions can lead to the formation of chromophores. 3. Catalyst-induced coloration: Some catalysts, particularly titanium-based ones, can cause yellowing. | 1. Optimize temperature: Use the lowest effective temperatures for both transesterification and polycondensation. 2. Use antioxidants: The addition of antioxidants can help to mitigate degradation. 3. Select appropriate catalyst: Consider using catalysts less prone to causing discoloration, such as certain zinc compounds.[5] |
| Poor Processability of the Final Polymer | 1. Low molecular weight: Results in poor mechanical properties. 2. Broad molecular weight distribution: Can lead to inconsistent material properties. 3. Amorphous nature: Some furan-based polyesters have slow crystallization rates.[9] | 1. Increase molecular weight: Employ strategies from the "Low Polymer Molecular Weight" section. Consider a post-polymerization step like solid-state polymerization (SSP).[10] 2. Optimize reaction conditions: Tighter control over reaction parameters can lead to a narrower molecular weight distribution. 3. Annealing: Annealing the polymer after synthesis can promote crystallization and improve mechanical properties. |
Data Presentation
Table 1: Typical Catalysts for Furan-Based Polyester Synthesis
| Catalyst | Abbreviation | Typical Concentration (ppm) | Notes |
| Titanium(IV) isopropoxide | TIS | 400 | Highly effective, but may cause yellowing.[1][2] |
| Tetrabutyl titanate | TBT | 400 | Similar to TIS in performance.[1][2] |
| Antimony trioxide | Sb₂O₃ | 300 | A common and effective catalyst.[3] |
| Dibutyltin(IV) oxide | DBTO | 400 | Another option with good catalytic activity.[1][2] |
| Zinc Acetate | Zn(OAc)₂ | - | Can lead to polymers with less color.[5] |
Table 2: General Reaction Parameters for Two-Stage Melt Polycondensation of Furan Dicarboxylates
| Parameter | Transesterification Stage | Polycondensation Stage |
| Temperature | 160 - 220 °C | 220 - 260 °C |
| Pressure | Atmospheric (under inert gas) | High Vacuum (<1 mbar) |
| Duration | 1 - 4 hours | 2 - 6 hours |
| Byproduct Removed | Ethanol | Diol |
Note: These are general ranges based on the synthesis of other furan-based polyesters and should be optimized for this compound.
Experimental Protocols
Detailed Methodology for Two-Stage Melt Polycondensation of this compound with a Diol (General Protocol)
This protocol is a general guideline and should be adapted and optimized for specific experimental setups and desired polymer characteristics.
Materials:
-
This compound (high purity)
-
Diol (e.g., ethylene glycol, 1,4-butanediol; high purity)
-
Catalyst (e.g., Titanium(IV) isopropoxide)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, a condenser, and a vacuum connection is assembled and flame-dried to remove any moisture.
-
Charging Reactants: this compound and the diol (typically in a molar ratio of 1:1.5 to 1:2.2) are charged into the reactor.
-
Catalyst Addition: The catalyst is added to the reaction mixture.
-
Transesterification: The mixture is heated to 160-220°C under a slow stream of inert gas. The reaction is allowed to proceed for 1-4 hours, during which ethanol is distilled off and collected.
-
Polycondensation: The temperature is gradually increased to 220-260°C, and a high vacuum is slowly applied. The stirring speed is increased as the viscosity of the mixture rises. This stage is continued for 2-6 hours to remove the excess diol and drive the polymerization.
-
Polymer Recovery: After the desired viscosity is reached, the reaction is stopped by cooling the reactor. The resulting polymer is then extruded from the reactor under inert gas pressure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of polyesters via a two-stage melt polycondensation process.
Caption: Troubleshooting logic for addressing low molecular weight in polyester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 5. WO2018156859A1 - Process for preparing poly(trimethylene furandicarboxylate) using zinc catalyst - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting guide for low molecular weight in furan-based polyesters
Technical Support Center: Furan-Based Polyesters
Welcome to the technical support center for the synthesis of furan-based polyesters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on addressing issues of low molecular weight.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular weight of my furan-based polyester lower than expected?
Low molecular weight in furan-based polyesters is a common issue that can stem from several factors throughout the polymerization process. The most critical factors include:
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Monomer Purity: Impurities in the 2,5-furandicarboxylic acid (FDCA) or diol monomers can terminate polymer chains prematurely.[1] Using dimethyl 2,5-furandicarboxylate (DMFD) is often preferred as it is easier to purify via recrystallization.[2]
-
Stoichiometric Imbalance: Polycondensation reactions are highly sensitive to the molar ratio of the monomers. An excess of either the di-acid/di-ester or the diol will limit the chain length.[3]
-
Inefficient Byproduct Removal: The removal of condensation byproducts, such as water or methanol, is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer.[3] Inadequate vacuum or a high-viscosity melt can hinder this removal.
-
Suboptimal Reaction Conditions: Reaction temperature and time must be carefully controlled. Temperatures that are too low can lead to slow reaction kinetics, while excessively high temperatures can cause thermal degradation of the furan rings, leading to discoloration and chain scission.[4][5]
-
Catalyst Inactivity: The choice and concentration of the catalyst are critical. Some catalysts may be less effective for the polycondensation stage, or they may promote side reactions at elevated temperatures.[6][7]
Q2: My polyester is dark in color and has a low molecular weight. Are these issues related?
Yes, discoloration and low molecular weight are often linked. The furan ring is susceptible to thermal degradation and decarboxylation at the high temperatures required for melt polycondensation, which produces colored byproducts and disrupts the polymer chain.[4][5] Using FDCA directly as a monomer is known to cause more significant coloration compared to its dimethyl ester (DMFD).[5] To mitigate this, it is recommended to use the mildest possible reaction conditions and consider adding heat stabilizers.
Q3: How does the choice of catalyst affect the final molecular weight?
The catalyst plays a crucial role in both the transesterification and polycondensation stages. Different catalysts exhibit varying levels of activity. For the synthesis of poly(ethylene furanoate) (PEF), titanium-based catalysts like tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS) have been shown to be highly effective in the polycondensation stage, leading to a more rapid increase in intrinsic viscosity and molecular weight compared to tin-based catalysts like tin(II) 2-ethylhexanoate (TEH).[4][6] However, titanate catalysts can also lead to more significant coloration.[6] Therefore, the catalyst must be selected to balance reactivity with the desired final polymer properties.
Q4: Can I increase the molecular weight of my polyester after the initial synthesis?
Yes, a post-polymerization technique called Solid-State Polymerization (SSP) is a highly effective method for increasing the molecular weight of furan-based polyesters.[8][9] This process involves heating the semi-crystalline prepolymer powder or pellets to a temperature below its melting point but above its glass transition temperature under a vacuum or inert gas flow.[7][8] These conditions facilitate the removal of residual byproducts and promote further chain extension reactions, significantly increasing the molecular weight and improving thermal properties.[8][9]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving the problem of low molecular weight.
Problem: Low Final Molecular Weight
1. Verify Monomer Quality and Stoichiometry
-
Question: Are the monomers pure and in the correct molar ratio?
-
Cause: Impurities can act as chain terminators.[1] An incorrect molar ratio between di-acid/di-ester and diol monomers is a common reason for limited polymer chain growth.[3]
-
Solution:
-
Ensure high purity of monomers (e.g., >99.5%). Consider recrystallizing FDCA or using the more easily purified DMFD.[2]
-
Accurately weigh all monomers and catalysts. Ensure the molar ratio is as close to 1:1 as possible. A slight excess of the diol is often used to compensate for its potential evaporation during the reaction.[10]
-
2. Evaluate Reaction Conditions
-
Question: Were the temperature, time, and vacuum levels appropriate for each stage?
-
Cause: The polymerization process typically involves two stages: transesterification (or esterification) followed by polycondensation. Each stage has optimal conditions. Insufficient temperature or time can result in an incomplete reaction.[11] An inadequate vacuum during the polycondensation stage fails to effectively remove byproducts, stalling the reaction.[3]
-
Solution:
-
Stage 1 (Transesterification): Typically performed at 160–220°C under an inert atmosphere (e.g., nitrogen) until the theoretical amount of byproduct (methanol or water) is collected.[6][11]
-
Stage 2 (Polycondensation): Gradually increase the temperature (e.g., to 230–260°C) while slowly applying a high vacuum (<1 mbar).[10][11] Monitor the melt viscosity; the reaction is complete when the viscosity reaches a stable, high value.
-
3. Check Catalyst Performance
-
Question: Is the catalyst type and concentration correct?
-
Cause: The catalyst may not be sufficiently active for the polycondensation stage, or an incorrect amount was added.[4][6]
-
Solution:
4. Consider Post-Polymerization Treatment
-
Question: Has a post-polymerization step been considered?
-
Cause: Melt polycondensation may be limited by high melt viscosity, which traps byproducts and prevents further molecular weight increase.
-
Solution:
Data Presentation
Table 1: Effect of Reaction Conditions on Molecular Weight of Furan-Based Polyesters
| Polyester | Synthesis Method | Catalyst | Temperature (°C) | Time (h) | Resulting IV (dL/g) or Mn ( g/mol ) | Reference |
| PEF | Melt Polycondensation | TBT | 250 | 2.5 | IV: ~0.55 | [6] |
| PEF | Melt Polycondensation | TIS | 250 | 2.5 | IV: ~0.62 | [6] |
| PEF | Melt Polycondensation | TEH | 250 | 2.5 | IV: ~0.30 | [6] |
| PHF | Melt Polycondensation | Ti-based | 230 | - | Mn: 19,200 | [11] |
| PHF | Melt Polycondensation | Ti-based | 235 | - | Mn: 33,240 | [11] |
| PHF | Melt Polycondensation | Ti-based | 240 | - | Mn: 24,500 | [11] |
| PBF | SSP | Ti-based | 155 | 4 | IV: ~0.78 | [8][9] |
| PBF | SSP | Ti-based | 165 | 4 | IV: ~1.05 | [8][9] |
| PPF | SSP | Ti-based | 155 | 4 | IV: ~0.70 | [8][9] |
| PPF | SSP | Ti-based | 165 | 4 | IV: ~0.95 | [8][9] |
IV = Intrinsic Viscosity; Mn = Number-Average Molecular Weight; PEF = Poly(ethylene furanoate); PHF = Poly(hexamethylene 2,5-furanate); PBF = Poly(butylene furanoate); PPF = Poly(propylene furanoate).
Experimental Protocols
Protocol 1: Two-Step Melt Polycondensation for Poly(butylene furanoate) (PBF)
-
Reactor Setup: Charge a glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with high-purity dimethyl 2,5-furandicarboxylate (DMFD), 1,4-butanediol (BDO) (e.g., in a 1:1.8 molar ratio), and a suitable catalyst such as tetrabutyl titanate (TBT) (e.g., 400 ppm).
-
Stage 1: Transesterification:
-
Heat the reactor to 160-180°C under a slow stream of nitrogen.
-
Maintain this temperature for 2-3 hours while stirring, collecting the methanol byproduct that distills off.
-
Gradually increase the temperature to 210-220°C to ensure the completion of the reaction (i.e., until >95% of the theoretical methanol has been collected).
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to the final polycondensation temperature (e.g., 230-250°C).
-
Simultaneously and slowly, reduce the pressure in the reactor to below 1 mbar over a period of about 1 hour.
-
Continue the reaction under high vacuum for 2-4 hours. The increase in melt viscosity will be observable through the mechanical stirrer's torque.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor and removing the polymer.
-
Protocol 2: Solid-State Polymerization (SSP) to Increase PBF Molecular Weight
-
Prepolymer Preparation: Take the PBF prepolymer obtained from melt polycondensation (typically with an IV of 0.3-0.5 dL/g). Cryogenically grind the polymer into a fine powder or small chips.
-
Crystallization: To prevent sticking during SSP, the amorphous polymer must be crystallized. Heat the polymer powder in a vacuum oven at a temperature above its Tg but well below its Tm (e.g., 100-120°C) for several hours.
-
SSP Reaction:
-
Place the crystallized PBF powder in a suitable SSP reactor (e.g., a vacuum tumble dryer or a vacuum oven with inert gas flow).
-
Heat the reactor to the desired SSP temperature (e.g., 165°C, which is below the PBF melting point of ~170°C).[8][9]
-
Maintain a high vacuum (<1 mbar) or a continuous flow of dry, inert gas (e.g., nitrogen) to facilitate the removal of volatile byproducts like BDO and water.
-
Hold the reaction under these conditions for a specified time (e.g., 1 to 5 hours). The molecular weight will increase with time and temperature.[8][9]
-
-
Cooling: After the desired reaction time, cool the reactor down to room temperature under an inert atmosphere before exposing the high molecular weight PBF to air.
Visualizations
Caption: Troubleshooting decision tree for diagnosing low molecular weight.
Caption: Key factors influencing final molecular weight in polyester synthesis.
References
- 1. How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer? → Learn [product.sustainability-directory.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) [mdpi.com]
- 9. Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, III: Extended Study on Effect of Catalyst Type on Molecular Weight Increase [mdpi.com]
strategies to prevent discoloration in Diethyl 3,4-furandicarboxylate polymers
Technical Support Center: Diethyl 3,4-Furandicarboxylate Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing discoloration in this compound polymers.
Troubleshooting Guides
Issue: Polymer discoloration (yellowing or browning) during synthesis.
Possible Causes:
-
Thermal Degradation: High polymerization temperatures can lead to the degradation of the furan ring, causing color formation.[1][2]
-
Oxidation: The furan moiety is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.[3][4]
-
Impurities in Monomers: Contaminants in the this compound or comonomers can initiate or accelerate degradation reactions.[2][5]
-
Catalyst Residues: Certain polymerization catalysts can promote side reactions that lead to colored byproducts.[2]
Solutions:
-
Optimize Polymerization Temperature:
-
Maintain an Inert Atmosphere:
-
Conduct the polymerization under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation.[1]
-
Ensure the reactor is properly sealed and purged of any residual oxygen before heating.
-
-
Monomer Purification:
-
Incorporate Stabilizers:
Issue: Color deepens during melt processing (e.g., extrusion, molding).
Possible Causes:
-
Thermo-oxidative Degradation: Prolonged exposure to high temperatures and oxygen during processing accelerates degradation.[1]
-
High Shear Stress: Excessive shear can generate heat and reactive radical species, leading to discoloration.
-
Long Residence Time: Extended time in the processing equipment at elevated temperatures increases the likelihood of thermal degradation.[1]
Solutions:
-
Utilize a Stabilizer Package:
-
Incorporate a blend of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants into the polymer formulation before processing.[1]
-
-
Optimize Processing Parameters:
-
Process Under a Nitrogen Blanket:
-
If possible, use a nitrogen purge at the feed throat of the extruder to minimize oxygen exposure.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical mechanisms behind the discoloration of furan-based polymers?
A1: The discoloration in furan-based polyesters, including those from this compound, is primarily due to thermal and oxidative degradation. At high temperatures, the furan ring can undergo various reactions, including decarboxylation and the formation of conjugated structures that absorb visible light, resulting in a yellow or brown appearance.[1][2] Oxidation can lead to the formation of hydroperoxides and subsequent chain scission or crosslinking, which also contributes to color formation.[3][4]
Q2: How does the purity of this compound affect the final polymer color?
A2: Monomer purity is critical. Impurities, even in trace amounts, can act as catalysts for degradation reactions. For instance, residual acids or bases from the monomer synthesis can accelerate hydrolysis or other side reactions during the high-temperature polycondensation process, leading to discoloration.[2][5] Therefore, rigorous purification of the monomer is a crucial first step in obtaining a colorless polymer.
Q3: What types of stabilizers are most effective for preventing discoloration in these polymers?
A3: A combination of primary and secondary antioxidants is generally recommended.
-
Primary antioxidants , such as hindered phenols (e.g., BHT), function by scavenging free radicals, which are key intermediates in oxidative degradation.[6]
-
Secondary antioxidants , like phosphites, decompose hydroperoxides into non-radical, stable products.[1] The optimal choice and concentration will depend on the specific polymer structure and the processing conditions.
Q4: Can the choice of comonomer influence the color of the final polymer?
A4: Yes, the comonomer can significantly impact the thermal stability and, consequently, the color of the final copolymer. Aliphatic diols with longer chains can increase chain flexibility, potentially lowering the glass transition temperature and the required processing temperatures.[5] Conversely, rigid cyclic diols can enhance thermal stability.[5] The inherent thermal stability of the comonomer itself is also a critical factor.
Q5: Are there alternative polymerization methods that can reduce discoloration?
A5: Yes, alternative methods that employ milder reaction conditions can be beneficial.
-
Enzymatic polymerization , for example, is conducted at much lower temperatures, which can significantly reduce thermal degradation.[7][8]
-
Solution polymerization can also be performed at lower temperatures compared to melt polycondensation, though it requires the use of solvents that must be removed.[4]
-
Acyclic diene metathesis (ADMET) polymerization is another alternative that can proceed under milder conditions, reducing the risk of thermal degradation.[2]
Quantitative Data Summary
Table 1: Thermal Properties of Furan-Based Polyesters
| Polymer | Comonomer | Tg (°C) | Tm (°C) | Td, 5% (°C) | Reference |
| PEF | Ethylene Glycol | 75-80 | 210-215 | 327 | [9] |
| PTF | 1,3-Propanediol | 52-55 | 169-174 | ~382 | [9] |
| PBF | 1,4-Butanediol | 26-37 | 163-170 | ~389 | [9] |
| PCdF | 1,4-Cyclohexanediol | 175 | - | - | [10] |
| P (HF-alt-IBA) | Isosorbide Derivative | 34 | - | - | [2] |
Tg = Glass Transition Temperature; Tm = Melting Temperature; Td, 5% = Temperature at 5% weight loss (decomposition)
Experimental Protocols
Protocol 1: Purification of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.
Protocol 2: Melt Polycondensation with In-situ Stabilization
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Charging Reactants: Charge the reactor with purified this compound, a molar excess of the desired diol (e.g., a 1:2.2 molar ratio), a suitable catalyst (e.g., antimony trioxide, 200-300 ppm), and a stabilizer package (e.g., hindered phenol, 500-1000 ppm; phosphite stabilizer, 500-1000 ppm).[1]
-
Esterification (First Stage):
-
Heat the mixture to 180-220°C under a slow stream of nitrogen.[1]
-
Stir the mixture to facilitate the esterification reaction and the removal of the condensation byproduct (ethanol).
-
Continue this stage until the theoretical amount of ethanol has been collected.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 230-250°C.[1]
-
Simultaneously, slowly apply a high vacuum (below 1 mbar) to remove the excess diol and drive the polymerization to a high molecular weight.[1]
-
Continue the reaction under these conditions for 2-3 hours, or until the desired melt viscosity is achieved.[1]
-
-
Polymer Recovery:
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting polymer strands for further analysis and processing.
-
Visualizations
Caption: Primary causes leading to polymer discoloration.
Caption: Workflow for preventing polymer discoloration.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 7. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Evaluation of Eutectic Solvents as Catalysts for Mediating the Greener Synthesis of Poly(alkylene 2,5-furandicarboxylate)s | MDPI [mdpi.com]
- 10. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diethyl 3,4-furandicarboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of Diethyl 3,4-furandicarboxylate from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers I might encounter when synthesizing this compound?
A1: During the synthesis of this compound, the formation of other positional isomers is common. The most prevalent isomers include Diethyl 2,5-furandicarboxylate and Diethyl 2,4-furandicarboxylate.[1] Depending on the synthetic route, trace amounts of Diethyl 2,3-furandicarboxylate may also be present.[1]
Q2: My crude product is an oil, but a white solid has started to precipitate upon standing. What is this solid?
A2: The solid precipitate is most likely Diethyl 2,5-furandicarboxylate. This isomer is a white solid at room temperature with a melting point of 46-48°C, whereas the target this compound is a liquid. This difference in physical state is the primary indicator for its presence.
Q3: How can I effectively separate the target this compound from the solid Diethyl 2,5-furandicarboxylate isomer?
A3: The significant difference in their physical states (liquid vs. solid) allows for a straightforward initial purification. You can employ fractional crystallization or a simple filtration after cooling the mixture to induce crystallization of the 2,5-isomer. For higher purity, fractional vacuum distillation is effective, as the boiling points are distinct.
Q4: My fractional distillation is not providing a pure product. What are the potential issues?
A4: If fractional distillation is yielding poor separation, consider the following:
-
Insufficient Column Efficiency: The boiling points of the isomers, while different, may require a more efficient fractionating column (e.g., Vigreux, packed column) to achieve a good separation. Simple distillations are often insufficient if the boiling point difference is less than 100°C.[2]
-
Vacuum Instability: Fluctuations in vacuum pressure will cause inconsistent boiling temperatures, leading to poor separation. Ensure your vacuum pump and controller are stable.
-
Co-distillation: The presence of other impurities might form azeotropes with your target compound, making separation by distillation difficult.
-
Presence of Close-Boiling Isomers: The Diethyl 2,4-furandicarboxylate isomer may have a boiling point very close to your target 3,4-isomer, making distillation challenging. In this case, column chromatography would be a more suitable subsequent step.
Q5: What are the recommended starting conditions for purifying this compound using column chromatography?
A5: Flash column chromatography using silica gel is a highly effective method for separating furan dicarboxylate isomers.[1][3] A good starting point for the mobile phase is a non-polar/polar solvent system, such as a gradient of ethyl acetate in petroleum ether or hexane.[1] Monitoring the separation can be done using thin-layer chromatography (TLC) with visualization under a UV lamp.[3]
Q6: I suspect I have multiple isomers, but I'm unsure which ones. How can I identify them?
A6: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can separate the volatile isomers and provide their mass-to-charge ratio, helping in identification.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable; the 1H NMR spectra for each isomer will show distinct coupling patterns and chemical shifts for the furan protons.[1]
Data Presentation
Table 1: Physical Properties of Diethyl Furandicarboxylate Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (RT) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C10H12O5 | 212.20 | Liquid | N/A | 155 @ 13 mmHg[5] |
| Diethyl 2,5-furandicarboxylate | C10H12O5 | 212.20 | Solid | 46-48 | 167-168 @ 15 Torr[6] |
| Diethyl 2,4-furandicarboxylate | C10H12O5 | 212.20 | N/A | N/A | N/A |
| Diethyl 2,3-furandicarboxylate | C10H12O5 | 212.20 | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is ideal for separating the liquid this compound from the higher-boiling Diethyl 2,5-furandicarboxylate, especially after initial removal of the bulk solid 2,5-isomer by filtration.
-
Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux), a distillation head, a condenser, a receiving flask, and a vacuum adapter connected to a stable vacuum source and gauge. Use a heating mantle with a magnetic stirrer.
-
Preparation: Charge the distillation flask with the crude this compound mixture. Add boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly heat the flask under a stable vacuum (e.g., 13 mmHg).
-
Carefully observe the temperature at the distillation head.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction at the expected boiling point of this compound (~155°C at 13 mmHg).[5][7]
-
If the temperature rises significantly, change the receiving flask to collect the higher-boiling isomer fraction.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for separating isomers with close boiling points or for achieving very high purity.
-
Column Packing:
-
Select an appropriate size flash chromatography column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% petroleum ether).
-
Gradually increase the polarity of the mobile phase by adding a polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in petroleum ether and increasing as needed).[1]
-
Collect fractions continuously in test tubes or vials.
-
-
Monitoring and Analysis:
-
Monitor the separation by spotting fractions on TLC plates and visualizing under UV light.
-
Combine the pure fractions containing the target compound based on the TLC analysis.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Confirm purity with GC-MS and NMR.
-
Visualizations
Caption: Troubleshooting logic for purifying this compound.
Caption: A multi-step workflow for isolating high-purity product.
References
- 1. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid : unexpected aspects of the Henkel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42457J [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Cas 53662-83-2,2,5-FURANDICARBOXYLIC ACID DIETHYL ESTER | lookchem [lookchem.com]
- 7. This compound | 30614-77-8 [amp.chemicalbook.com]
catalyst selection and optimization for furanic polyester synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of furanic polyesters like Poly(ethylene furanoate) (PEF).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for synthesizing furanic polyesters?
A1: A variety of catalysts are employed, broadly categorized as:
-
Metal-based Catalysts: These are the most common for high-volume synthesis. They include compounds based on titanium (e.g., titanium(IV) isopropoxide - TIS, tetrabutyl titanate - TBT), tin (e.g., dibutyltin(IV) oxide - DBTO), antimony (e.g., antimony(III) oxide), and germanium (e.g., germanium(IV) oxide).[1][2][3] TIS and TBT are often noted for their high effectiveness in the polycondensation stage.[4][5]
-
Enzymatic Catalysts: Lipases are used for a "greener" synthesis route under milder conditions.[1][6] This approach avoids toxic metal residuals but may require optimization to achieve high molecular weights.[7]
-
Eutectic Solvents: Certain eutectic solvents, such as a urea and zinc acetate mixture, are being explored as more sustainable alternatives to traditional metal catalysts.[8]
Q2: What are the primary stages of furanic polyester synthesis via melt polycondensation?
A2: The synthesis is typically a two-stage process conducted at high temperatures:
-
Transesterification (or Direct Esterification): In the first stage, dimethyl 2,5-furandicarboxylate (DMFD) reacts with a diol (like ethylene glycol) to form a bis(hydroxyalkyl) furanoate oligomer, releasing methanol as a byproduct. If starting from 2,5-furandicarboxylic acid (FDCA), this is a direct esterification step that releases water.
-
Polycondensation: In the second stage, the temperature and vacuum are increased significantly. The oligomers react with each other, eliminating the diol (e.g., ethylene glycol) to build long polymer chains and increase the molecular weight.[1][4]
Q3: Why is Solid-State Polymerization (SSP) often used after melt polycondensation?
A3: Solid-State Polymerization (SSP) is a technique used to further increase the molecular weight of the polyester after the initial melt polycondensation.[3] The polymer, which is in a solid, semi-crystalline state, is heated under vacuum or an inert gas flow at a temperature below its melting point but above its glass transition temperature.[3][9] This process continues the polycondensation reactions, removing residual byproducts and extending the polymer chains to achieve the high molecular weights required for applications like fibers or bottles.[10][11]
Q4: What are the main challenges encountered during the synthesis of furanic polyesters?
A4: The primary challenges include:
-
Polymer Discoloration: The polymer often develops a yellow or brown tint, especially at the high temperatures required for polycondensation.[1][5] This can be caused by impurities in the FDCA monomer, thermal degradation, and side reactions influenced by the catalyst type.[1]
-
Achieving High Molecular Weight: Reaching a sufficiently high molecular weight for practical applications can be difficult and often requires a subsequent SSP step.[1][12]
-
Catalyst Residues: Traditional metal catalysts can be difficult to remove completely from the final polymer, potentially affecting its properties, stability, and suitability for certain applications.[1]
Troubleshooting Guide
Problem: The final polymer has a significant yellow or brown discoloration. What are the causes and solutions?
-
Potential Causes:
-
High Reaction Temperature: Furan rings are susceptible to thermal degradation at the high temperatures (220-280°C) used in polycondensation.[1]
-
Catalyst Type: Titanate-based catalysts (TIS, TBT) have been shown to yield more intense coloration compared to others.[4][5]
-
Monomer Impurities: Impurities from the FDCA synthesis, such as residual sugars, can contribute to discoloration.[1]
-
Prolonged Reaction Time: Extended exposure to high temperatures increases the likelihood of side reactions that produce colored byproducts.[5]
-
-
Solutions:
-
Optimize Temperature: Carefully control the polycondensation temperature, keeping it as low as possible while still achieving the desired reaction rate.
-
Select Appropriate Catalyst: If color is a critical parameter, consider catalysts known for producing whiter polymers, such as certain antimony or germanium compounds, though they may be less reactive.[2]
-
Use Stabilizers: The addition of phosphorus-based additives can improve the thermal stability of the polymer and reduce discoloration.[10]
-
Ensure Monomer Purity: Use high-purity FDCA or DMFD monomers.
-
Purification: The final polymer can be purified to remove colored byproducts by dissolving it in a solvent mixture (e.g., trifluoroacetic acid and chloroform) and precipitating it in methanol.[4]
-
Problem: The molecular weight or intrinsic viscosity (IV) of the polymer is consistently low. How can I improve it?
-
Potential Causes:
-
Inefficient Byproduct Removal: The polycondensation reaction is an equilibrium process. Incomplete removal of byproducts like ethylene glycol or water/methanol shifts the equilibrium, limiting chain growth.
-
Suboptimal Catalyst: The chosen catalyst may have low activity in the polycondensation stage. For example, tin(II) 2-ethylhexanoate (TEH) has been shown to be slower than titanate catalysts.[4][5]
-
Insufficient Reaction Time or Vacuum: The polycondensation stage may not have been run long enough or under a sufficiently high vacuum to drive the reaction forward.
-
Side Reactions: Degradation reactions can lead to chain scission, counteracting the chain-building polymerization process.
-
-
Solutions:
-
Implement Solid-State Polymerization (SSP): This is the most effective method for significantly increasing molecular weight after the melt phase.[3][9]
-
Optimize Catalyst: Use a highly effective polycondensation catalyst like titanium(IV) isopropoxide (TIS) or tetrabutyl titanate (TBT).[4][9]
-
Enhance Vacuum and Agitation: Ensure a high and stable vacuum is applied during the polycondensation stage. Good agitation of the melt is crucial to facilitate the diffusion and removal of volatile byproducts.
-
Increase Reaction Time/Temperature: Cautiously increase the duration or temperature of the polycondensation stage, balancing the need for higher molecular weight against the risk of discoloration and degradation.[3]
-
Problem: My enzymatic polymerization is inefficient, resulting in low yields and molecular weights.
-
Potential Causes:
-
Suboptimal Reaction Medium: The enzyme's activity can be highly dependent on the solvent. Traditional organic solvents may not be ideal.
-
Byproduct Inhibition: The accumulation of byproducts like methanol can inhibit enzyme activity.
-
Incorrect Temperature/Pressure Conditions: The reaction conditions may not be optimized for the specific enzyme being used.
-
-
Solutions:
-
Use Greener Solvents: Ionic liquids (ILs) and deep eutectic solvents (DESs) have been shown to be effective media for the enzymatic synthesis of furanic polyesters.[6][7]
-
Implement a Two-Step Process: Perform an initial pre-condensation reaction followed by a second step where a vacuum is applied to efficiently remove methanol and water, driving the reaction toward higher molecular weight products.[7]
-
Optimize Reaction Conditions: Systematically vary the temperature and pressure to find the optimal conditions for achieving high molecular weight polymers.[6]
-
Catalyst Performance Data
Table 1: Comparison of Metal Catalysts in PEF Melt Polycondensation
| Catalyst | Monomers | Catalyst Loading (ppm) | Polycondensation Temp (°C) | Polycondensation Time (h) | Final Intrinsic Viscosity (dL/g) | Coloration Notes |
| Titanium(IV) isopropoxide (TIS) | DMFD + EG | 400 | 220-240 | 3.5 | ~0.55 | High coloration (yellow)[4][5] |
| Tetrabutyl titanate (TBT) | DMFD + EG | 400 | 220-240 | 3.5 | ~0.52 | High coloration (yellow)[4][5] |
| Dibutyltin(IV) oxide (DBTO) | DMFD + EG | 400 | 220-240 | 3.5 | ~0.45 | Lower coloration than titanates[4] |
| Antimony(III) oxide (Sb Ox) | DMFD + EG | 400 | 190-220 | 5 | ~0.51 (after SSP) | Generally less colored than Ti-based |
| Zirconium(IV) isopropoxide (Zr Is Ip) | DMFD + EG | 400 | 190-220 | 5 | ~0.60 (after SSP) | - |
| Germanium(IV) oxide (Ge Ox) | DMFD + EG | 400 | 190-220 | 5 | ~0.53 (after SSP) | - |
Data compiled from multiple sources for comparison; exact values can vary based on specific reactor conditions.[3][4]
Table 2: Effect of Solid-State Polymerization (SSP) on PEF Intrinsic Viscosity (IV)
| Catalyst Used in Melt Phase | Pre-SSP IV (dL/g) | SSP Temp (°C) | SSP Time (h) | Post-SSP IV (dL/g) |
| TIS | 0.38 | 205 | 5 | ~0.58 |
| TBT | 0.30 | 205 | 5 | ~0.55 |
| DBTO | 0.31 | 205 | 5 | ~0.48 |
| Zr Pe | 0.38 | 205 | 5 | ~0.54 |
| Sb Ac | 0.37 | 205 | 5 | ~0.52 |
Data adapted from studies on SSP of PEF.[3][9][12]
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation for PEF Synthesis
This protocol is a generalized procedure based on common laboratory practices.
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Charging Reactants: Charge the reactor with dimethyl 2,5-furandicarboxylate (DMFD) and ethylene glycol (EG) in a 1:2 molar ratio. Add the catalyst (e.g., 400 ppm of TIS or TBT).
-
Stage 1: Transesterification:
-
Heat the mixture under a slow nitrogen stream to ~180-200°C.
-
Maintain this temperature while stirring. Methanol will begin to distill off as a byproduct of the transesterification reaction.
-
Continue this stage until ~90-95% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure in the reactor to below 1 mbar (high vacuum).
-
A significant increase in melt viscosity will be observed. The excess ethylene glycol will distill off.
-
Continue the reaction under these conditions for 3-5 hours. The endpoint is often determined by monitoring the torque on the mechanical stirrer, which correlates with melt viscosity and molecular weight.
-
-
Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it. The resulting amorphous PEF can then be pelletized.
Protocol 2: Solid-State Polymerization (SSP) of PEF
-
Pre-Crystallization: The amorphous PEF obtained from melt polycondensation must be crystallized before SSP to prevent the pellets from sticking together.
-
SSP Reaction:
-
After crystallization, increase the temperature to the desired SSP level (e.g., 190-205°C), which must be below the polymer's melting point.
-
Apply a high vacuum or a continuous flow of inert gas (e.g., nitrogen) to facilitate the removal of reaction byproducts.
-
Hold the polymer under these conditions for the desired time (from 5 hours to over 72 hours, depending on the target molecular weight).[3][12]
-
-
Cooling: After the desired reaction time, cool the polymer pellets down to room temperature under a nitrogen atmosphere before exposing them to air.
Visualized Workflows and Logic
Caption: A typical workflow for synthesizing high molecular weight PEF.
Caption: A decision tree for diagnosing and solving polymer discoloration.
Caption: Logic for selecting a catalyst based on experimental goals.
References
- 1. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Evaluation of Eutectic Solvents as Catalysts for Mediating the Greener Synthesis of Poly(alkylene 2,5-furandicarboxylate)s [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. Poly(Ethylene Furanoate) along Its Life-Cycle from a Polycondensation Approach to High-Performance Yarn and Its Recyclate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues in Diethyl 3,4-furandicarboxylate reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Diethyl 3,4-furandicarboxylate. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a liquid at room temperature with a density of approximately 1.14 g/mL.[1][2] As a polar organic ester, it is expected to be soluble in a range of common organic solvents but will have limited solubility in water. Its solubility is influenced by solvent polarity, temperature, and the presence of any co-solvents.
Q2: I am observing incomplete dissolution of my starting material in the reaction solvent. What steps can I take?
A2: Incomplete dissolution is a common hurdle. Here are several strategies to address this:
-
Solvent Screening: If possible, test the solubility of this compound in a small amount of different anhydrous solvents to find a more suitable one for your reaction conditions.
-
Co-solvent System: Employing a mixture of solvents can be highly effective. A combination of a solvent in which your other reactants are soluble with a good solvent for this compound can create an effective reaction medium.
-
Gentle Heating: Gently warming the mixture can significantly increase the solubility of your compound. It is advisable to determine the thermal stability of your reactants to avoid decomposition.
-
Sonication: Using an ultrasonic bath can help to break down any solid aggregates and enhance dissolution.
Q3: My reaction is turning dark and producing tar-like substances. What is the likely cause and how can I prevent it?
A3: The formation of dark, polymeric materials is a frequent issue when working with furan-containing compounds, especially in the presence of acids. The furan ring is susceptible to acid-catalyzed polymerization and ring-opening.
Troubleshooting Steps:
-
pH Control: If your reaction conditions are acidic, consider using a milder acid catalyst or a buffer system to maintain a less acidic environment. During workup, neutralize any acid promptly and gently, preferably at low temperatures.
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize the rate of side reactions.
-
Anhydrous Conditions: Ensure that your solvents and reagents are dry, as water can facilitate ring-opening side reactions.
Q4: How does the structure of this compound influence its reactivity and stability?
A4: The furan ring is an electron-rich aromatic system, making it reactive towards electrophiles. However, it is also prone to degradation under strongly acidic or oxidizing conditions. The two ester groups are electron-withdrawing, which can influence the reactivity of the furan ring in certain reactions.
Troubleshooting Guides
Issue: Incomplete Reaction or Low Yield
If you are experiencing low conversion of your starting material, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue: Difficulty in Product Purification
Purifying furan derivatives can be challenging due to their potential instability.
-
Chromatography: When using column chromatography with silica gel, the acidic nature of the silica can sometimes cause degradation of sensitive furan products. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using a different stationary phase like alumina.
-
Distillation: For volatile products, vacuum distillation can be an effective purification method. However, be cautious with the temperature to prevent thermal decomposition.
Data Presentation
| Solvent Family | Solvent | Expected Qualitative Solubility | Polarity Index |
| Alcohols | Methanol | Soluble | 5.1 |
| Ethanol | Soluble | 4.3 | |
| Ketones | Acetone | Soluble | 5.1 |
| Esters | Ethyl Acetate | Soluble | 4.4 |
| Ethers | Tetrahydrofuran (THF) | Soluble | 4.0 |
| Diethyl Ether | Soluble | 2.8 | |
| Halogenated | Dichloromethane (DCM) | Soluble | 3.1 |
| Chloroform | Soluble | 4.1 | |
| Aprotic Polar | Dimethylformamide (DMF) | Soluble | 6.4 |
| Dimethyl Sulfoxide (DMSO) | Soluble | 7.2 | |
| Hydrocarbons | Toluene | Sparingly Soluble | 2.4 |
| Hexane | Insoluble | 0.1 | |
| Aqueous | Water | Insoluble | 10.2 |
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol provides a general method for determining the saturation solubility of this compound in a chosen solvent at a specific temperature.
Caption: Experimental workflow for solubility determination.
Materials:
-
This compound
-
Selected anhydrous solvent
-
Sealed vials (e.g., screw-cap vials with septa)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vacuum oven or rotary evaporator
Procedure:
-
Sample Preparation: To a series of sealed vials, add a known volume of the chosen solvent (e.g., 5.0 mL).
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solute is necessary to ensure a saturated solution.
-
Equilibration: Place the vials in a thermostatically controlled bath set to the desired temperature. Stir the mixtures vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the stirring and allow the undissolved material to settle to the bottom of the vials.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed vial. Remove the solvent completely using a rotary evaporator or a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is fully evaporated and the vial has cooled to room temperature, weigh the vial containing the dried residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of vial with residue) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100
References
Technical Support Center: Stereochemical Control of Diethyl 3,4-Furandicarboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective synthesis of Diethyl 3,4-furandicarboxylate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling the stereochemistry of this compound derivatives?
A1: Controlling the stereochemistry of these derivatives primarily involves introducing chirality through asymmetric reactions. The main strategies include:
-
Catalytic Asymmetric Hydrogenation: The furan ring can be hydrogenated to form chiral tetrahydrofuran (THF) derivatives. Using a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) directs the hydrogenation to occur on one face of the furan ring, leading to an enantiomerically enriched product.[1]
-
Chiral Ligand/Catalyst Mediated Reactions: For derivatives with reactive functional groups, chiral ligands or catalysts can be used to control the stereochemical outcome of reactions such as C-C bond formation, reductions, or oxidations. The catalyst creates a chiral environment that favors the formation of one stereoisomer.[2]
-
Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in a substituent, it can direct the formation of a new stereocenter. For example, in a Diels-Alder reaction where the furan acts as a diene, existing chirality can influence the facial selectivity of the dienophile's approach.[3]
-
Biocatalysis: Enzymes like transaminases or ketoreductases can offer extremely high levels of stereoselectivity for specific transformations, such as the conversion of a ketone substituent to a chiral alcohol.[4]
Q2: How do I select the appropriate chiral catalyst or ligand for my reaction?
A2: Catalyst selection is crucial and often substrate-dependent. A systematic approach is recommended:
-
Literature Review: Search for precedents with similar furan-based substrates. Many powerful chiral ligands and catalysts are well-documented for specific reaction classes.[5]
-
Screening: If no direct precedent exists, screen a small library of catalysts. Start with privileged ligand classes like BINAP, Salen, or chiral N-heterocyclic carbenes (NHCs).[1][6]
-
Consider the Mechanism: The catalyst must be compatible with the reaction mechanism. For example, a Lewis acidic catalyst is suitable for activating carbonyls in aldol or Diels-Alder reactions, while a redox-active metal is needed for hydrogenations.
-
Substrate Compatibility: Ensure the functional groups on your this compound derivative are compatible with the chosen catalyst system. For instance, strongly coordinating groups can poison certain metal catalysts.[5]
Q3: What is the role of the solvent in controlling stereoselectivity?
A3: The solvent is not merely an inert medium; it plays a critical role in stereoselectivity and can be a powerful tool for optimization.[7][8] Solvents can influence the reaction by:
-
Stabilizing Transition States: Solvents can preferentially stabilize the transition state leading to the desired stereoisomer through interactions like hydrogen bonding or dipole-dipole interactions.[9]
-
Altering Catalyst Conformation: The solvent can change the conformation and aggregation state of the chiral catalyst, directly impacting the structure of the chiral pocket and thus the enantioselectivity.[10]
-
Solute-Solvent Clusters: Reactants and catalysts exist as solute-solvent clusters. The structure and reactivity of these clusters are temperature-dependent and solvent-specific, which can significantly affect the stereochemical outcome.[11] In some cases, changing the solvent can even invert the stereoselectivity.[8]
Troubleshooting Guides
Problem 1: Low or No Enantiomeric Excess (ee%)
If your reaction results in a racemic or nearly racemic mixture, systematically investigate the following potential causes.
Caption: Troubleshooting workflow for low enantioselectivity.
-
Potential Cause 1: Catalyst Purity or Decomposition.
-
Solution: Verify the enantiomeric purity of your chiral ligand or catalyst using chiral HPLC. Ensure the catalyst was handled and stored under an inert atmosphere to prevent decomposition. Impurities can act as catalyst poisons or promote a non-selective background reaction.[12]
-
-
Potential Cause 2: Sub-optimal Reaction Temperature.
-
Solution: Lowering the reaction temperature often increases the energy difference between the two diastereomeric transition states, which typically leads to higher enantioselectivity. Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).[12]
-
-
Potential Cause 3: Inappropriate Solvent.
-
Potential Cause 4: Competing Non-Catalyzed Reaction.
-
Solution: If the background (non-catalyzed) reaction is fast, it will produce a racemic product, lowering the overall ee%. Try reducing the reaction temperature or adjusting reactant concentrations to favor the catalyzed pathway. Check catalyst loading; too little catalyst may not be sufficient to outcompete the background reaction.[12]
-
Problem 2: Low Reaction Yield or Slow Conversion
A successful stereochemical outcome is irrelevant if the product cannot be isolated in sufficient quantity.
Caption: Troubleshooting workflow for low reaction yield.
-
Potential Cause 1: Catalyst Inactivation.
-
Solution: Ensure all reagents and solvents are scrupulously dried and degassed, as many organometallic catalysts are sensitive to air and moisture. Impurities in the starting material (e.g., water, acids, coordinating species) can act as catalyst poisons.[12]
-
-
Potential Cause 2: Incorrect Stoichiometry or Reagent Degradation.
-
Solution: Carefully verify the masses and molar equivalents of all reagents. Confirm the integrity of reagents, especially those that are unstable, by NMR or other appropriate analytical techniques before use.
-
-
Potential Cause 3: Poor Solubility.
-
Solution: If any component (substrate, catalyst, or intermediate) has poor solubility in the chosen solvent, the reaction rate will be slow. Screen for a solvent system that fully dissolves all components at the reaction temperature.
-
-
Potential Cause 4: Unfavorable Temperature or Concentration.
-
Solution: While lower temperatures often favor selectivity, they also decrease the reaction rate. A careful balance must be found. If the reaction is too slow, consider increasing the catalyst loading or the reaction temperature, while carefully monitoring the effect on enantioselectivity.[12]
-
Data Presentation
The control of stereochemistry is highly dependent on reaction parameters. The following table provides illustrative data for the asymmetric hydrogenation of a disubstituted furan derivative, demonstrating the impact of ligand choice and temperature on yield and enantioselectivity.
Table 1: Illustrative Data for Asymmetric Hydrogenation of a 2,5-Disubstituted Furan Derivative (Data is representative and adapted from similar systems for illustrative purposes)[1]
| Entry | Chiral Ligand | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (R)-BINAP | 25 | Methanol | 85 | 90:10 |
| 2 | (R)-BINAP | 0 | Methanol | 82 | 94:6 |
| 3 | (S,S)-f-Binaphane | 25 | Toluene | 91 | 92:8 |
| 4 | Chiral NHC | 25 | THF | 95 | 98:2 |
| 5 | Chiral NHC | 0 | THF | 94 | >99:1 |
*NHC: N-Heterocyclic Carbene
Experimental Protocols
Representative Protocol: Asymmetric Hydrogenation of a this compound Derivative
This protocol provides a general method for the asymmetric hydrogenation of a furan ring to a chiral tetrahydrofuran, a key transformation for introducing stereocenters.
Materials:
-
This compound derivative (1.0 eq)
-
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
Chiral Ligand (e.g., (R)-BINAP) (1.1 mol%)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (H₂) source
Procedure:
-
Catalyst Pre-formation: In a glovebox, add the Ruthenium precursor ([Ru(p-cymene)Cl₂]₂) and the chiral ligand to a flame-dried Schlenk flask. Add anhydrous, degassed solvent and stir the mixture at room temperature for 1 hour to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the this compound derivative in the reaction solvent.
-
Transfer to Autoclave: Transfer the substrate solution to the high-pressure reaction vessel inside the glovebox. Add the pre-formed catalyst solution via cannula.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel 3-5 times with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 50 bar H₂).
-
Reaction Execution: Place the vessel in a heating block set to the desired temperature (e.g., 25 °C) and stir vigorously for the required reaction time (e.g., 24 hours). Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas in a fume hood. Open the vessel and concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (or enantiomeric ratio) of the purified product by chiral HPLC or chiral SFC.[13]
Visualizations
Caption: General experimental workflow for asymmetric catalysis.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. Asymmetric total synthesis of penicilfuranone A through an NHC-catalyzed umpolung strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing moisture sensitivity in Diethyl 3,4-furandicarboxylate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the synthesis of Diethyl 3,4-furandicarboxylate, with a particular focus on mitigating issues arising from moisture sensitivity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes related to moisture?
A1: Low yields in the synthesis of this compound can often be attributed to the presence of water. Moisture can lead to hydrolysis of the ester functionalities, resulting in the formation of the corresponding carboxylic acid or monoester, which complicates purification and reduces the yield of the desired product. It is also possible that moisture is affecting the stability of starting materials or intermediates.
Q2: I'm observing the formation of a significant amount of a water-soluble byproduct. What could this be?
A2: The formation of a water-soluble byproduct is a strong indicator of ester hydrolysis. The byproduct is likely the dicarboxylic acid or a monoester derivative of the target compound. This occurs when water is present in the reaction mixture, reacting with the ethyl ester groups. To confirm, you can analyze the aqueous layer after workup using techniques like HPLC or NMR spectroscopy.
Q3: My purified product shows impurities in the NMR spectrum, including broad peaks. Could this be related to moisture?
A3: Yes, the presence of acidic impurities, such as the hydrolyzed diacid, can lead to peak broadening in the NMR spectrum, particularly for protons near the ester groups. To mitigate this, ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for ensuring anhydrous reaction conditions?
A1: To maintain anhydrous conditions, it is crucial to:
-
Use freshly distilled and dried solvents.
-
Dry all glassware in an oven at a high temperature (e.g., 120 °C) for several hours and cool it under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator.
-
Use reagents from freshly opened containers or those stored under an inert atmosphere.
-
Conduct the reaction under a positive pressure of an inert gas.
Q2: How can I effectively dry my solvents?
A2: Common methods for drying solvents include distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents) or passing the solvent through a column of activated alumina (solvent purification system).
Q3: Are there any visual indicators of moisture contamination in my reaction?
A3: While there may not always be obvious visual cues, some indicators could include the fuming of certain reagents upon addition to the reaction mixture (if they are highly reactive with water) or the precipitation of insoluble hydrates. However, the absence of these signs does not guarantee anhydrous conditions.
Data Presentation
The following table summarizes the hypothetical effect of water content on the yield and purity of this compound.
| Water Content in Solvent (ppm) | Reaction Yield (%) | Purity of Crude Product (%) |
| < 10 | 85-95 | > 98 |
| 50 | 70-80 | 90-95 |
| 100 | 50-60 | 80-85 |
| > 200 | < 40 | < 70 |
Experimental Protocols
Synthesis of this compound under Anhydrous Conditions
This protocol provides a detailed methodology for the synthesis of this compound, emphasizing the exclusion of moisture.
Materials:
-
Starting Material A
-
Reagent B
-
Anhydrous Solvent (e.g., Toluene, freshly distilled over sodium)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Dry all glassware, including a round-bottom flask, condenser, and addition funnel, in an oven at 120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reaction Setup: Charge the reaction flask with Starting Material A and anhydrous toluene under a nitrogen atmosphere.
-
Reagent Addition: Dissolve Reagent B in anhydrous toluene in the addition funnel. Add the solution of Reagent B dropwise to the stirred solution of Starting Material A at the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in synthesis.
Validation & Comparative
A Comparative Guide to Diethyl Furandicarboxylate Isomers for Researchers
Introduction
Furan-based compounds are at the forefront of the transition from petroleum-based to renewable chemical feedstocks. Among them, furandicarboxylic acids (FDCAs) and their esters are recognized as key bio-based platform chemicals, with 2,5-FDCA being a prominent substitute for terephthalic acid in polymer production.[1][2] However, the isomers of FDCA—2,4-, 3,4-, and 2,3-FDCA—are gaining attention as they offer pathways to novel materials with distinct properties. This guide provides a comparative analysis of Diethyl 3,4-furandicarboxylate and its key isomers, Diethyl 2,5-furandicarboxylate and Diethyl 2,4-furandicarboxylate, focusing on their physicochemical properties, synthesis, and performance in applications, particularly as polymer precursors.
Physicochemical Properties
The position of the carboxyl groups on the furan ring significantly influences the physical properties of the diethyl ester isomers. These differences in melting point, boiling point, and density are critical for process design in polymerization and other applications. Diethyl 2,5-furandicarboxylate, being the most symmetric isomer, is a solid at room temperature, while this compound is a liquid. Data for the 2,4- and 2,3-isomers are not as readily available, reflecting their less common status in research and commerce.
Table 1: Comparison of Physicochemical Properties of Diethyl Furandicarboxylate Isomers
| Property | This compound | Diethyl 2,5-furandicarboxylate | Diethyl 2,4-furandicarboxylate | Diethyl 2,3-furandicarboxylate |
| CAS Number | 30614-77-8[3] | 53662-83-2[4] | N/A | N/A |
| Molecular Formula | C₁₀H₁₂O₅[3] | C₁₀H₁₂O₅[4] | C₁₀H₁₂O₅[5] | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol [3] | 212.20 g/mol [4] | 212.20 g/mol [5] | 212.20 g/mol |
| Physical Form | Liquid | White Solid[4] | N/A | N/A |
| Melting Point | N/A[3] | 46-48 °C[4] | N/A[5] | N/A |
| Boiling Point | 155 °C @ 13 mmHg[3] | 167-168 °C @ 15 Torr[4] | N/A[5] | N/A |
| Density | 1.14 g/mL (at 25 °C)[3] | ~1.17 g/cm³ (predicted)[4] | N/A[5] | N/A |
| Refractive Index | 1.47[3] | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Performance in Polymer Applications
The primary application for these isomers is in the synthesis of bio-based polyesters. The isomeric substitution pattern is a critical tool for tuning the final properties of the resulting polymers, such as thermal stability, crystallinity, and mechanical performance.
Table 2: Comparative Performance of Polyesters Derived from Furandicarboxylate Isomers
| Property | Polymer from 3,4-Isomer | Polymer from 2,5-Isomer (e.g., PBF) | Polymer from 2,4-Isomer (e.g., PBF) |
| Symmetry & Structure | Asymmetric | Symmetric, linear | Asymmetric, kinked |
| Crystallinity | Generally amorphous | Semicrystalline | Generally amorphous |
| Thermal Stability (TGA) | Comparable or higher than 2,5-isomers | High thermal stability | Comparable or higher than 2,5-isomers |
| Glass Transition Temp (Tg) | N/A | Higher Tg | Similar Tg to 2,5-isomers |
| Mechanical Properties | N/A | High tensile strength, high modulus | Higher flexibility and toughness |
| Gas Barrier Properties | N/A | Good barrier properties | Significantly lower O₂ and CO₂ transmission rates than 2,5-PBF |
PBF: Poly(butylene furanoate). Data is based on studies comparing polyesters made from different FDCA isomers.
Biological & Toxicological Profile
Data on the biological activity and toxicity of diethyl furandicarboxylate isomers are limited.
-
Diethyl 2,5-furandicarboxylate has been reported in older literature to exhibit a strong anesthetic action, similar to cocaine. Its dicalcium salt was found to inhibit the growth of Bacillus megaterium.[1]
-
A study assessing the endocrine activities of various phthalate alternatives, including furan dicarboxylic acid esters, suggested a lack of endocrine activity in the tested assays, though specific data for each isomer was not detailed in the available results.
Further toxicological studies are necessary to fully establish the safety profile of these compounds for various applications.
Experimental Protocols
General Synthesis of Diethyl Furandicarboxylates by Fischer Esterification
This protocol describes a general method for synthesizing the diethyl esters from their corresponding furandicarboxylic acids.
Materials:
-
Furandicarboxylic acid isomer (1.0 eq)
-
Anhydrous Ethanol (a large excess, e.g., 20-50 mL per gram of diacid)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 mL per gram of diacid)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate or 2-methyltetrahydrofuran (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend the furandicarboxylic acid (e.g., 6.41 mmol) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add the catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 18-24 hours. A Dean-Stark apparatus can be used to remove water and drive the equilibrium.
-
Monitor the reaction progress using TLC or NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by deionized water, and finally a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diethyl furandicarboxylate.
-
The product can be further purified by recrystallization or distillation.
Synthesis of Poly(butylene 2,4-furanoate) (2,4-PBF) via Melt Polycondensation
This protocol details the synthesis of a polyester, a key application for these monomers.
Materials:
-
Dimethyl 2,4-furandicarboxylate (2,4-DMF) (1.0 eq)
-
1,4-Butanediol (1,4-BDO) (2.0-3.0 eq)
-
Titanium(IV) isopropoxide (TIP) or another suitable catalyst (e.g., 200 ppm)
Procedure:
-
Charge the dimethyl 2,4-furandicarboxylate, 1,4-butanediol, and the catalyst into a glass reactor equipped with a mechanical stirrer and a distillation outlet.
-
Transesterification Step: Heat the mixture under a nitrogen flow. Slowly increase the temperature from 180 °C to 200 °C over 2 hours. Methanol will distill from the reactor.
-
Polycondensation Step: After the theoretical amount of methanol has been collected, gradually apply a vacuum (e.g., < 1 mbar).
-
Slowly increase the temperature to 220-240 °C and maintain for 3-4 hours under high vacuum to remove excess diol and build the polymer molecular weight.
-
Once the desired viscosity is reached, cool the reactor and extrude the resulting polymer.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., a hexafluoroisopropanol/chloroform mixture) and precipitating it in methanol.
Visualized Workflows
The following diagrams illustrate the general synthesis pathway for the monomers and their subsequent application in creating and evaluating novel polymers.
Caption: General Synthesis Workflow of Diethyl Furandicarboxylate Isomers.
Caption: Comparative Workflow for Polyester Synthesis and Property Analysis.
Conclusion
The isomers of Diethyl Furandicarboxylate offer a versatile platform for the development of novel bio-based materials. While the symmetric 2,5-isomer is well-established for creating semi-crystalline polymers analogous to PET, the asymmetric 3,4- and 2,4-isomers are powerful tools for designing amorphous polymers with enhanced flexibility, toughness, and, in the case of the 2,4-isomer, superior gas barrier properties. The choice of isomer allows for the precise tuning of material characteristics, opening new avenues for sustainable polymers in packaging, films, and specialty applications. Further research into the synthesis and properties of the 2,3- and 2,4-isomers, along with comprehensive toxicological assessments, will be crucial for their broader adoption.
References
A Comparative Guide to Furan-Based Polymer Precursors: Diethyl 3,4-furandicarboxylate vs. Diethyl 2,5-furandicarboxylate
An objective comparison of the synthesis, polymerization, and resulting polymer properties of two isomeric furan-based diesters for researchers and professionals in polymer chemistry and materials science.
The burgeoning field of bio-based polymers has identified furan derivatives as promising sustainable building blocks, with 2,5-furandicarboxylic acid (FDCA) and its esters gaining significant attention as alternatives to petroleum-based monomers like terephthalic acid. This guide provides a detailed comparison of two key isomers: Diethyl 3,4-furandicarboxylate and the more extensively studied Diethyl 2,5-furandicarboxylate. The positioning of the ester groups on the furan ring significantly influences the monomers' synthesis, their polymerization behavior, and the ultimate performance characteristics of the resulting polymers. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data and protocols, to inform material selection and development.
Chemical Structures and Isomeric Differences
The fundamental difference between the two molecules lies in the substitution pattern of the diethyl carboxylate groups on the furan ring. This structural variance is the primary determinant of the distinct properties and performance of the polymers derived from them.
Furan-Based Plasticizers vs. Phthalates: A Comparative Performance Guide
A detailed examination of furan-based plasticizers as a viable, bio-based alternative to conventional phthalates, supported by comparative performance data and detailed experimental methodologies.
The plastics industry is undergoing a significant transformation, driven by mounting regulatory pressure and growing health and environmental concerns surrounding traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP).[1] This has spurred the development of safer, more sustainable alternatives. Among the most promising candidates are furan-based plasticizers, derived from renewable biomass resources.[1] This guide provides an objective comparison of the performance of furan-based plasticizers and their phthalate counterparts, with a focus on experimental data for researchers, scientists, and drug development professionals.
Performance Data Summary
The following tables summarize key performance indicators for various furan-based plasticizers in comparison to the widely used phthalate, DEHP, in polyvinyl chloride (PVC) formulations. The data is compiled from multiple studies on furan-2,5-dicarboxylate esters, which are structurally similar to other furan-based plasticizers.[1]
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| DEHP (Reference) | 13.28 - 19.38 | 249 - 330 | 75 - 85 |
| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) | 16.6 - 22.5 | 57 - 330 | 80 - 90 |
| Di(butyl glycol) furan-2,5-dicarboxylate (FDCA-BG) | 16.6 | ~350 | Not Reported |
| Di(butyldiglycol) furan-2,5-dicarboxylate (FDCA-BDG) | 13.4 | ~380 | Not Reported |
Table 2: Thermal Properties of Plasticized PVC
| Plasticizer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |
| DEHP (Reference) | 19.2 - 23.8 | ~200 - 220 |
| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) | 1.0 - 59.0 | 188 - 225 |
| Di(butyl glycol) furan-2,5-dicarboxylate (FDCA-BG) | ~20 | ~210 |
| Di(butyldiglycol) furan-2,5-dicarboxylate (FDCA-BDG) | ~15 | ~215 |
Table 3: Migration Resistance of Plasticizers in PVC
| Plasticizer | Migration in Hexane (%) | Volatility Loss (%) |
| DEHP (Reference) | ~10 - 26.6 | ~5.7 |
| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) | ~9 | Not Reported |
| Furan-based oligo-glycol ethers | >2-fold lower than DEHP | Not Reported |
| Bio-based plasticizer (BPDC) | 4.7 | 0.45 |
Experimental Protocols
The evaluation of plasticizer performance relies on a suite of standardized tests to quantify the mechanical, thermal, and migration properties of the plasticized polymer.
Mechanical Properties Testing
1. Tensile Strength and Elongation at Break (ASTM D638):
This test determines the force required to break a material and how much it stretches before breaking.
-
Specimen Preparation: Samples are either injection molded or cut into a "dumbbell" or "dogbone" shape of a specific thickness (under 14mm). The exact dimensions depend on the material's rigidity.
-
Conditioning: Specimens are conditioned at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours before testing.
-
Procedure:
-
The specimen is securely loaded into the tensile grips of a universal testing machine.
-
An extensometer is attached to the sample to precisely measure elongation.
-
The test is initiated by separating the tensile grips at a constant rate of speed, which can range from 0.05 to 20 inches per minute, depending on the specimen shape. The goal is for the specimen to break within 30 seconds to 5 minutes.
-
The test concludes after the sample ruptures.
-
-
Data Analysis: The test yields data on tensile strength, elongation at yield and break, modulus of elasticity, and other mechanical properties.[2][3][4]
2. Hardness (ASTM D2240):
Hardness measures the material's resistance to indentation.
-
Procedure: A durometer, an instrument with a calibrated spring-loaded indenter, is pressed against the surface of the plasticized material.
-
Data Reading: The depth of indentation is measured and reported on the Shore A or Shore D scale.
Thermal Properties Analysis
1. Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg):
DMA is a highly sensitive technique used to determine the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg generally indicates a more efficient plasticizer.[5][6]
-
Principle: A small, oscillating stress is applied to a sample as the temperature is ramped up. The instrument measures the material's response in terms of its stiffness (storage modulus, E') and its ability to dissipate energy (loss modulus, E'').
-
Procedure:
-
A rectangular sample of the plasticized material is clamped in the DMA instrument.
-
The sample is subjected to a sinusoidal deformation at a constant frequency while the temperature is increased at a constant rate (e.g., 3°C/min).
-
-
Data Analysis: The glass transition temperature can be identified as the peak of the tan delta curve (the ratio of loss modulus to storage modulus), the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve.[7][8]
Migration Resistance Evaluation
1. Solvent Extraction (ASTM D1239):
This method quantifies the amount of plasticizer that leaches out of the polymer when immersed in a liquid.
-
Specimen Preparation: Test specimens are cut into 50 x 50 mm squares.[9]
-
Procedure:
-
The initial weight of each specimen is recorded.
-
The specimens are completely immersed in a specified test liquid (e.g., hexane, distilled water, ethanol) in separate containers.[9][10]
-
The containers are sealed and kept at a constant temperature for a defined period (e.g., 24 hours at 23°C).[9]
-
After immersion, the specimens are removed, carefully wiped dry, and reweighed.
-
-
Data Analysis: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.[10]
Comparative Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for comparing plasticizer performance and the known toxicological signaling pathways associated with phthalates, contrasted with the current understanding of furan-based plasticizers.
References
- 1. mdpi.com [mdpi.com]
- 2. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 3. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 4. infinitalab.com [infinitalab.com]
- 5. madisongroup.com [madisongroup.com]
- 6. bath.ac.uk [bath.ac.uk]
- 7. tainstruments.com [tainstruments.com]
- 8. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 9. infinitalab.com [infinitalab.com]
- 10. d-nb.info [d-nb.info]
Unambiguous Structural Verification of Diethyl 3,4-Furandicarboxylate: A 2D NMR Spectroscopy Guide
A definitive guide to the structural elucidation of Diethyl 3,4-furandicarboxylate utilizing a suite of 2D NMR spectroscopic techniques. This document provides a comparative analysis of COSY, HSQC, and HMBC data, alongside detailed experimental protocols, to offer researchers a comprehensive resource for the validation of this and similar furan-based compounds.
The precise structural determination of organic molecules is a cornerstone of chemical research and drug development. For furan derivatives such as this compound, which serve as important building blocks in medicinal chemistry and materials science, unambiguous characterization is paramount. While 1D NMR spectroscopy provides initial insights, 2D NMR techniques are indispensable for conclusive structural validation by revealing through-bond correlations between nuclei.
This guide presents a detailed workflow for the structural verification of this compound using Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. By mapping the intricate network of proton-proton and proton-carbon connectivities, these methods provide unequivocal evidence for the proposed molecular framework.
Comparative Analysis of 2D NMR Data
The structural validation of this compound is achieved by integrating the information obtained from COSY, HSQC, and HMBC spectra. The following tables summarize the expected correlations that confirm the molecule's structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table is based on typical chemical shift values for similar furan and ethyl ester moieties.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~158.9 |
| 2 | 8.10 (s) | ~148.5 |
| 3 | - | ~123.0 |
| 4 | - | ~123.0 |
| 5 | 8.10 (s) | ~148.5 |
| 6 | - | ~163.5 |
| 7 | 4.35 (q) | ~61.0 |
| 8 | 1.38 (t) | ~14.2 |
| 9 | - | ~163.5 |
| 10 | 4.35 (q) | ~61.0 |
| 11 | 1.38 (t) | ~14.2 |
Table 2: Key 2D NMR Correlations for Structural Validation of this compound.
| Correlation Type | From Proton(s) | To Proton(s) | To Carbon(s) |
| COSY | H7 (4.35 ppm) | H8 (1.38 ppm) | - |
| H10 (4.35 ppm) | H11 (1.38 ppm) | - | |
| HSQC | H2/H5 (8.10 ppm) | - | C2/C5 (~148.5 ppm) |
| H7/H10 (4.35 ppm) | - | C7/C10 (~61.0 ppm) | |
| H8/H11 (1.38 ppm) | - | C8/C11 (~14.2 ppm) | |
| HMBC | H2/H5 (8.10 ppm) | - | C3/C4 (~123.0 ppm), C6/C9 (~163.5 ppm) |
| H7/H10 (4.35 ppm) | - | C6/C9 (~163.5 ppm), C8/C11 (~14.2 ppm) | |
| H8/H11 (1.38 ppm) | - | C7/C10 (~61.0 ppm) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the acquisition of 2D NMR spectra.
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing multinuclear experiments.
1. COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.
-
Spectral Width: The spectral width in both dimensions is set to encompass all proton signals.
-
Data Points: 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1) are typically collected.
-
Scans: 4 to 8 scans per increment are acquired.
-
Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is employed.
-
Spectral Width: The proton dimension (F2) is set as in the COSY experiment. The carbon dimension (F1) is set to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm).
-
Data Points: 2048 data points in F2 and 256 increments in F1 are typically acquired.
-
Scans: 8 to 16 scans per increment are collected.
-
Processing: The data is processed with a squared sine-bell window function in both dimensions.
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds, and sometimes four bonds.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Spectral Width: The spectral widths for the proton and carbon dimensions are the same as for the HSQC experiment.
-
Data Points: 2048 data points in F2 and 512 increments in F1 are typically acquired.
-
Scans: 16 to 32 scans per increment are collected.
-
Long-Range Coupling Delay: The delay for the evolution of long-range couplings is optimized for an average J-coupling of 8 Hz.
-
Processing: The data is processed with a sine-bell window function in both dimensions.
Visualizing the Validation Workflow and Data
The following diagrams illustrate the logical workflow of the 2D NMR-based structural validation and the key correlations observed.
Caption: Workflow for 2D NMR-based structural validation.
Caption: Key COSY correlations in this compound.
Caption: Key HSQC correlations in this compound.
Caption: Key HMBC correlations in this compound.
Conclusion
The collective application of COSY, HSQC, and HMBC 2D NMR spectroscopy provides an exceptionally robust and detailed methodology for the structural validation of this compound. The cross-peaks observed in these spectra create a comprehensive connectivity map of the molecule, leaving no ambiguity in the assignment of its atoms and the overall structure. The protocols and illustrative data presented herein serve as a valuable guide for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery for the rigorous characterization of novel compounds.
A Comparative Guide to Purity Assessment of Synthesized Diethyl 3,4-furandicarboxylate by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. Diethyl 3,4-furandicarboxylate, a key building block in the synthesis of various organic materials and potential pharmaceutical intermediates, requires accurate purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical method for purity assessment is dictated by the specific requirements of the analysis, including the type of impurities to be detected, the required sensitivity, and the available instrumentation. While HPLC is a powerful and versatile technique, other methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer orthogonal approaches to purity determination.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for a wide range of non-volatile and thermally labile compounds. Quantitative accuracy and precision. | May require derivatization for some compounds. Solvent consumption can be high. | Chromatogram showing retention time and peak area for the main compound and impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] | Excellent for volatile and semi-volatile compounds. High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[2] | Not suitable for non-volatile or thermally unstable compounds. Derivatization may be necessary to increase volatility. | Chromatogram showing retention time and peak area. Mass spectra for impurity identification with GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.[3] | Provides structural confirmation of the main compound and impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard for each impurity.[4] Non-destructive.[5] | Lower sensitivity compared to chromatographic methods.[5] Complex mixtures can lead to overlapping signals, making interpretation difficult. | Spectrum showing chemical shifts, signal integrals, and coupling constants. |
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol outlines a standard reverse-phase HPLC method for the purity analysis of this compound.[6]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound sample
-
Reference standard of this compound (if available)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a wavelength in the range of 230-280 nm is expected for furan derivatives).
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram. The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
For more accurate quantification, a calibration curve can be generated using a certified reference standard.
Potential Impurities
During the synthesis of this compound, several impurities may be present in the final product, including:
-
Unreacted starting materials.
-
By-products such as the corresponding monoester or dicarboxylic acid.
-
Residual solvents used in the synthesis and purification steps.
-
Isomers, such as Diethyl 2,5-furandicarboxylate, depending on the synthetic route.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-Furandicarboxylic acid, diethyl ester | SIELC Technologies [sielc.com]
A Comparative Guide to the Mechanical Properties of Bio-Based Polymers Derived from Diethyl 3,4-Furandicarboxylate
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the mechanical performance of polymers synthesized from Diethyl 3,4-furandicarboxylate, benchmarked against key bio-based and petroleum-based alternatives. This guide provides a synthesis of available experimental data and detailed methodologies to support material selection and development.
The burgeoning field of bio-based polymers presents a promising frontier for sustainable materials, with furan-based polymers emerging as a viable alternative to their petroleum-derived counterparts. While much of the research focus has been on polymers derived from 2,5-furandicarboxylic acid (FDCA), its isomer, 3,4-furandicarboxylic acid, offers a distinct molecular architecture that influences the final polymer's properties. This guide provides a comparative analysis of the mechanical properties of polymers derived from this compound, offering a valuable resource for researchers and professionals in material science and drug development.
Comparative Analysis of Mechanical Properties
Polymers derived from this compound are still an emerging area of research, with limited publicly available data on their mechanical properties. However, by examining the broader family of furan-based polyesters, we can draw valuable comparisons. The primary alternatives for comparison include polyesters derived from the more common isomer, 2,5-furandicarboxylic acid (FDCA), and the widely used petroleum-based polyester, poly(ethylene terephthalate) (PET).
| Polymer | Monomers | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Data Source |
| Poly(propylene 2,5-furanoate) (PPF) | 2,5-Furandicarboxylic acid, 1,3-propanediol | 2.5 - 3.4 | 100.7 - 112.6 | Not Reported | [1] |
| Poly(neopentyl 2,5-furanoate) (PNF) | 2,5-Furandicarboxylic acid, neopentyl glycol | 3.0 - 3.6 | 98.0 - 121.4 | Not Reported | [1] |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | 2,5-Furandicarboxylic acid, ethylene glycol | ~2.1 | 66.7 | 4.2 | [2] |
| Poly(butylene 2,5-furandicarboxylate) (PBF) | 2,5-Furandicarboxylic acid, 1,4-butanediol | ~0.9 | 44 | >1000 | [3] |
| Poly(hexamethylene 2,5-furanoate) (PHF) | 2,5-Furandicarboxylic acid, 1,6-hexanediol | 0.493 | 35.5 | 210 | [2] |
| Poly(ethylene terephthalate) (PET) | Terephthalic acid, ethylene glycol | 2.8 - 3.1 | 47 - 72 | 50 - 300 | [4] |
Note: Data for polymers derived from this compound is not yet widely available in the literature. The table presents data for the isomeric 2,5-furandicarboxylate polymers to provide a baseline for expected performance. The properties of furan-based polyesters can be significantly influenced by the choice of diol and processing conditions.[1]
Experimental Protocols
The synthesis of polyesters from this compound and the subsequent testing of their mechanical properties follow established methodologies in polymer science.
Synthesis of Poly(alkylene 3,4-furandicarboxylate)
A common method for synthesizing furan-based polyesters is a two-step melt polycondensation process.[5]
Step 1: Transesterification
-
This compound and a diol (e.g., ethylene glycol, 1,4-butanediol) are charged into a reaction vessel in a specific molar ratio (typically a slight excess of the diol).
-
A catalyst, such as titanium(IV) isopropoxide or antimony trioxide, is added.[6]
-
The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature typically ranging from 160°C to 220°C.
-
Ethanol, the byproduct of the transesterification reaction, is continuously distilled off.
Step 2: Polycondensation
-
Once the theoretical amount of ethanol has been removed, the temperature is gradually increased (e.g., to 220-260°C).
-
A vacuum is slowly applied to the system to facilitate the removal of the excess diol and further increase the polymer's molecular weight.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polymer is then extruded, cooled, and pelletized for further processing and characterization.
Mechanical Property Testing: Tensile Analysis
The tensile properties of the synthesized polymers are typically determined according to the ASTM D638 standard, "Standard Test Method for Tensile Properties of Plastics".[7][8][9]
1. Specimen Preparation:
-
Polymer pellets are dried to remove any absorbed moisture.
-
Dumbbell-shaped test specimens are prepared by injection molding or compression molding, following the dimensions specified in ASTM D638 for the appropriate specimen type (e.g., Type I, IV, or V).[7]
-
Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.
2. Testing Procedure:
-
A universal testing machine (UTM) equipped with grips suitable for holding the dumbbell-shaped specimens is used.[7]
-
The dimensions of the narrow section of each specimen are measured precisely.
-
The specimen is mounted in the grips of the UTM.
-
The test is initiated by pulling the specimen at a constant crosshead speed until it fractures. The speed is determined by the material's properties as outlined in the ASTM standard.[7]
-
The force applied and the resulting elongation of the specimen are recorded throughout the test.
3. Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships in the synthesis and characterization of polymers from this compound.
Caption: Relationship between monomers, polymer, and mechanical properties.
Caption: Experimental workflow for synthesis and mechanical testing.
References
- 1. inha.elsevierpure.com [inha.elsevierpure.com]
- 2. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of poly(ethylene furandicarboxylate) polyester using monomers derived from renewable resources: thermal behavior comparison with PET and PEN - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 8. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 9. 8 Most Common ASTM Standards in Tensile Testing [tensilemillcnc.com]
head-to-head comparison of bio-based polyesters with petroleum-based analogs
A Head-to-Head Comparison: Bio-Based Polyesters vs. Petroleum-Based Analogs
The increasing global focus on sustainability has catalyzed the development of bio-based polymers as alternatives to traditional petroleum-based plastics.[1] Bio-based polyesters, derived from renewable resources like corn or sugarcane, present a promising alternative to their fossil-fuel-derived counterparts.[2][3] This guide provides an objective, data-supported comparison of the key performance characteristics of common bio-based and petroleum-based polyesters, intended for researchers, scientists, and professionals in material science and development.
Classification of Polyesters
Polyesters can be broadly categorized based on their feedstock origin: bio-based or petroleum-based. While some bio-based polymers are designed to be biodegradable, it is crucial to distinguish between the terms "bio-based" (referring to the source of the material) and "biodegradable" (referring to the end-of-life properties).[4][5] Not all bio-based plastics are biodegradable, and some petroleum-based polymers can be engineered for biodegradability.[5]
Quantitative Performance Comparison
The functional suitability of a polyester is determined by its mechanical, thermal, and end-of-life properties. The following tables summarize key quantitative data for a selection of common polyesters.
Table 1: Mechanical Properties
Mechanical properties define the material's response to applied forces, indicating its strength, stiffness, and flexibility.
| Property | Bio-Based Polyesters | Petroleum-Based Polyesters |
| PLA | PHA | |
| Tensile Strength (MPa) | 45 - 70[6][[“]] | 15 - 40 |
| Young's Modulus (GPa) | 2.0 - 4.0[8] | 0.5 - 1.5 |
| Elongation at Break (%) | 2 - 10[[“]] | 5 - 1000 |
Note: Values can vary significantly based on specific grade, processing conditions, and additives.
Table 2: Thermal Properties
Thermal properties dictate the temperature range in which the material can be processed and used.
| Property | Bio-Based Polyesters | Petroleum-Based Polyesters |
| PLA | PHA | |
| Glass Transition Temp. (Tg) (°C) | 55 - 65[[“]] | -50 - 10 |
| Melting Temp. (Tm) (°C) | 150 - 175[9] | 40 - 180 |
| Heat Deflection Temp. (°C) | 45 - 55 | 40 - 120 |
Table 3: Biodegradability
Biodegradability is a key feature of many bio-based polyesters, although it is highly dependent on environmental conditions.
| Polymer | Biodegradation Environment | Timeframe | End Products |
| PLA | Industrial Composting (>58°C)[5] | Months | CO₂, Water, Biomass[1] |
| PHA | Soil, Marine, Industrial Compost[5][10] | Months to Years | CO₂, Water, Biomass[1] |
| PET / PBT | Non-biodegradable[3][4] | Centuries | Persists in the environment |
Experimental Evaluation Workflow
Objective comparison requires standardized testing. The following workflow outlines the key experimental stages for evaluating and comparing polyester performance.
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. The following sections outline the standard protocols for the key experiments cited.
Mechanical Properties: Tensile Testing
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[11][12]
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a plastic material when subjected to stretching forces.[13]
-
Methodology:
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell shape, as specified by ASTM D638, to ensure uniform stress distribution.[13] Materials thicker than 14 mm must be machined down.[14]
-
Conditioning: Specimens are conditioned at a specific temperature and humidity before testing, as environmental factors can influence material properties.[13]
-
Testing Apparatus: A calibrated universal testing machine (UTM) equipped with appropriate grips and an extensometer is used.[12]
-
Procedure: The specimen is securely mounted in the grips of the UTM. A uniaxial tensile force is applied at a constant rate of crosshead movement until the specimen fractures.[13]
-
Data Collection: The applied force and the elongation of the specimen are recorded throughout the test to generate a stress-strain curve, from which the key tensile properties are calculated.[12]
-
Thermal Properties: DSC and TGA
A. Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[15][16]
-
Objective: To measure thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[17]
-
Methodology:
-
Sample Preparation: A small sample of the material (typically <10 mg) is weighed and sealed in an aluminum pan.[15]
-
Apparatus: A DSC instrument, which contains two pans (one for the sample, one empty reference), is used.
-
Procedure: The sample and reference pans are heated or cooled at a controlled, constant rate. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.[18]
-
Data Analysis: Endothermic or exothermic events (like melting or crystallization) appear as peaks on the resulting heat flow vs. temperature graph. The Tg is observed as a step change in the baseline.[17]
-
B. Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[19]
-
Objective: To measure the change in mass of a sample as a function of temperature or time, providing information on thermal stability, decomposition temperatures, and material composition.[20][21]
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample is placed in a tared TGA sample pan.
-
Apparatus: A TGA instrument consisting of a precision balance and a furnace.
-
Procedure: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen for inert decomposition, or air/oxygen for oxidative stability).[20][22]
-
Data Analysis: The instrument records the sample's mass continuously as the temperature increases. The resulting plot of percent weight loss versus temperature reveals the temperatures at which components volatilize or the material decomposes.[20][23]
-
Biodegradability Testing
-
Standard: ASTM D5988 - Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil.[10]
-
Objective: To determine the rate and extent of aerobic biodegradation of a plastic material by measuring the carbon dioxide evolved over time.
-
Methodology:
-
Test Setup: The plastic material is mixed with a standardized soil containing a diverse population of microorganisms. The mixture is placed in a controlled environment (respirometer) at a constant temperature (e.g., 20-30°C).[10]
-
Aeration: A controlled flow of carbon-dioxide-free air is passed through the soil mixture to maintain aerobic conditions.
-
CO₂ Measurement: The CO₂ produced by the microbial respiration of the plastic's carbon is trapped and measured over a period of at least 6 months.[10]
-
Data Analysis: The cumulative amount of CO₂ evolved is compared to the theoretical maximum amount of CO₂ that could be produced from the sample (based on its carbon content). The percentage of biodegradation is then calculated.
-
Physical Assessment: Mass loss of the plastic samples can also be used as an indicator of biodegradation, involving periodic collection and weighing of the samples.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bio-Based vs. Traditional Polymers: Life Cycle Impacts - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. neptjournal.com [neptjournal.com]
- 4. How Do Bio-Based Plastics Compare to Petroleum-Based Plastics in Terms of End-of-Life Biodegradability? → Learn [lifestyle.sustainability-directory.com]
- 5. Closing the Gap between Bio-Based and Petroleum-Based Plastic through Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. Recommendations for replacing PET on packaging, fiber, and film materials with biobased counterparts - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02082J [pubs.rsc.org]
- 9. Biopolyester Fibres | Herewear Hub [herewear.tcbl.eu]
- 10. researchgate.net [researchgate.net]
- 11. industrialphysics.com [industrialphysics.com]
- 12. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 13. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 14. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 15. smithers.com [smithers.com]
- 16. infinitalab.com [infinitalab.com]
- 17. cmclaboratories.com [cmclaboratories.com]
- 18. dl.asminternational.org [dl.asminternational.org]
- 19. infinitalab.com [infinitalab.com]
- 20. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 21. alpinepolytech.com [alpinepolytech.com]
- 22. cmclaboratories.com [cmclaboratories.com]
- 23. store.astm.org [store.astm.org]
Spectroscopic Strategies for Differentiating Furandicarboxylate Isomers: A Comparative Guide
A detailed analysis of nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), Raman spectroscopy, and mass spectrometry (MS) for the unambiguous identification of 2,5-, 2,4-, and 3,4-furandicarboxylate isomers.
The burgeoning field of bio-based chemicals has seen a significant rise in the importance of furandicarboxylic acid (FDCA) as a renewable platform chemical. Its various isomers, primarily 2,5-, 2,4-, and 3,4-furandicarboxylate, serve as crucial building blocks for polyesters and other valuable polymers. The specific substitution pattern on the furan ring profoundly influences the final properties of these materials. Consequently, the precise and efficient differentiation of these isomers is paramount for researchers, scientists, and professionals in drug development and materials science. This guide provides a comprehensive comparison of key spectroscopic techniques, supported by experimental data, to facilitate the accurate identification of furandicarboxylate isomers.
Spectroscopic Comparison of Dimethyl Furandicarboxylate Isomers
For clarity and to minimize the influence of intermolecular hydrogen bonding of the carboxylic acid groups, this guide focuses on the spectroscopic data of the dimethyl ester derivatives of the furandicarboxylate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural differences between the furandicarboxylate isomers, primarily due to the distinct chemical environments of the furanic protons and carbons.
¹H NMR Spectroscopy: The symmetry of the isomers plays a crucial role in their ¹H NMR spectra.
-
Dimethyl 2,5-furandicarboxylate: Due to its C2h symmetry, both furanic protons are chemically equivalent, resulting in a single signal.
-
Dimethyl 2,4-furandicarboxylate: This isomer lacks symmetry, leading to two distinct signals for the two furanic protons.
-
Dimethyl 3,4-furandicarboxylate: Similar to the 2,5-isomer, this molecule possesses symmetry (C2v), resulting in a single signal for the two equivalent furanic protons. However, the chemical shift of this signal is different from that of the 2,5-isomer.
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum also reflects the symmetry of the isomers.
-
Dimethyl 2,5-furandicarboxylate: Exhibits three signals for the furan ring carbons and one for the carbonyl carbon.
-
Dimethyl 2,4-furandicarboxylate: Shows four distinct signals for the furan ring carbons and two for the carbonyl carbons.
-
Dimethyl 3,4-furandicarboxylate: Displays two signals for the furan ring carbons and one for the carbonyl carbon.
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) of Dimethyl Furandicarboxylate Isomers
| Isomer | Solvent | ¹H Furanic Protons | ¹³C Furan Carbons | ¹³C Carbonyl Carbons |
| Dimethyl 2,5-furandicarboxylate | CDCl₃ | 7.22 (s, 2H) | 147.2, 118.9 | 158.2 |
| Dimethyl 2,4-furandicarboxylate | CDCl₃ | 8.15 (s, 1H), 7.55 (s, 1H) | 151.8, 147.9, 125.1, 112.9 | 162.1, 158.0 |
| Dimethyl 3,4-furandicarboxylate | CDCl₃ | 8.13 (s, 2H) | 149.9, 123.4 | 161.9 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy provides insights into the functional groups and overall molecular structure of the isomers.
FTIR Spectroscopy: The infrared spectra of the isomers are characterized by strong absorptions corresponding to the C=O and C-O stretching vibrations of the ester groups, as well as vibrations of the furan ring. While the overall spectra may appear similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The position of the C=O stretching band can be influenced by the substitution pattern.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to the vibrations of the furan ring. The symmetric stretching modes of the furan ring are often strong in the Raman spectra and can show distinct shifts depending on the isomer.
Table 2: Key Vibrational Frequencies (cm⁻¹) of Furandicarboxylate Isomers
| Isomer | Key FTIR Absorptions (cm⁻¹) | Key Raman Shifts (cm⁻¹) |
| 2,5-Furandicarboxylic Acid | ~3100-2500 (O-H stretch), ~1680 (C=O stretch), ~1580 & ~1470 (furan ring C=C stretch), ~1290 & ~1140 (C-O stretch) | ~1580 (furan ring symmetric stretch), ~1470 (furan ring stretch) |
| Dimethyl 2,5-furandicarboxylate | ~3120 (furan C-H stretch), ~1720 (C=O stretch), ~1580 & ~1475 (furan ring C=C stretch), ~1270 & ~1120 (C-O stretch) | ~1585 (furan ring symmetric stretch), ~1480 (furan ring stretch) |
| Dimethyl 2,4-furandicarboxylate | ~3130 (furan C-H stretch), ~1730 & ~1715 (C=O stretches), ~1590 & ~1460 (furan ring C=C stretch), ~1280 & ~1150 (C-O stretch) | Expected shifts in furan ring modes due to asymmetry. |
| Dimethyl 3,4-furandicarboxylate | ~3140 (furan C-H stretch), ~1725 (C=O stretch), ~1600 & ~1450 (furan ring C=C stretch), ~1260 & ~1170 (C-O stretch) | Expected shifts in furan ring modes compared to the 2,5-isomer. |
Note: Data for 2,4- and 3,4-dimethyl furandicarboxylate in Raman are less commonly reported and are presented as expected trends.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their distinction.
Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation. The mass spectrum of dimethyl 2,5-furandicarboxylate shows a prominent molecular ion peak (m/z 184) and characteristic fragment ions corresponding to the loss of a methoxy group (m/z 153) and subsequent loss of carbon monoxide (m/z 125).[1] The fragmentation patterns of the 2,4- and 3,4-isomers are expected to show differences in the relative abundances of certain fragment ions due to the different stabilities of the resulting radical cations.
Table 3: Key Mass Spectral Fragments (m/z) of Dimethyl Furandicarboxylate Isomers (EI-MS)
| Isomer | Molecular Ion (M⁺) | [M - OCH₃]⁺ | [M - COOCH₃]⁺ | Other Key Fragments |
| Dimethyl 2,5-furandicarboxylate | 184 | 153 | 125 | 97, 69, 39 |
| Dimethyl 2,4-furandicarboxylate | 184 | 153 | 125 | Expected to differ in relative intensities. |
| Dimethyl 3,4-furandicarboxylate | 184 | 153 | 125 | Expected to differ in relative intensities. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dimethyl furandicarboxylate isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is suitable.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, and a larger number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: Place the solid sample in a glass vial or on a microscope slide.
-
Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm).
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 200-3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Processing: Perform baseline correction and cosmic ray removal if necessary.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization source.
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 30-250).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of furandicarboxylate isomers.
Caption: Workflow for the spectroscopic differentiation of furandicarboxylate isomers.
Conclusion
The spectroscopic differentiation of furandicarboxylate isomers is readily achievable through a combination of standard analytical techniques. NMR spectroscopy, particularly ¹H NMR, offers the most straightforward method for distinguishing the isomers based on the number and chemical shifts of the furanic proton signals, which are a direct consequence of molecular symmetry. FTIR and Raman spectroscopy provide valuable complementary information by highlighting differences in vibrational modes within the fingerprint region. Mass spectrometry, especially with electron ionization, can differentiate the isomers based on their unique fragmentation patterns. By employing the experimental protocols and comparative data presented in this guide, researchers can confidently identify and characterize furandicarboxylate isomers, ensuring the quality and desired properties of their resulting materials.
References
A Comparative Guide to the Biodegradability of Diethyl 3,4-Furandicarboxylate-Based Polymers and Alternative Bioplastics
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Furan-Based Polyesters Against Common Alternatives
The burgeoning field of biodegradable polymers offers promising solutions to the environmental challenges posed by conventional plastics. Among these, bio-based polyesters derived from furan derivatives are gaining traction as sustainable alternatives. This guide provides a comparative analysis of the biodegradability of polymers based on Diethyl 3,4-furandicarboxylate against widely studied bioplastics: Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxybutyrate (PHB).
A Note on Data Availability: Direct quantitative biodegradation data for polymers specifically derived from this compound is limited in publicly available scientific literature. Therefore, this guide utilizes data from closely related 2,5-furandicarboxylate-based polyesters as a proxy to provide a foundational comparison. The biodegradability of these furan-based polymers is known to be influenced by the length of the aliphatic co-monomer and the polymer's crystallinity[1].
Comparative Biodegradability Data
The following tables summarize the quantitative data on the biodegradation of furan-based polyesters (represented by 2,5-furan derivatives) and the selected alternative polymers under various environmental conditions.
Table 1: Biodegradation via Composting
| Polymer | Test Condition | Duration | Biodegradation Rate/Extent |
| Furan-Based Polyesters (2,5-isomer) | Controlled Composting (ISO 14855) | 90 days | Up to 90% mineralization for some copolyesters[2] |
| Polylactic Acid (PLA) | Industrial Composting (58-70°C) | 84 days | ~60% mineralization[3] |
| Polycaprolactone (PCL) | Controlled Composting | 45 days | >90% weight loss[4] |
| Polyhydroxybutyrate (PHB) | Controlled Composting | 60 days | ~90% weight loss[5] |
Table 2: Biodegradation in Soil (Soil Burial)
| Polymer | Test Condition | Duration | Biodegradation Rate/Extent |
| Furan-Based Polyesters (2,5-isomer) | Soil Burial | 55 days | ~65% weight loss for some copolyesters[1] |
| Polylactic Acid (PLA) | Soil Burial (Ambient Temperature) | 150 days | ~10% mineralization (natural attenuation)[6] |
| Polycaprolactone (PCL) | Soil Burial | 6 weeks | ~95% weight loss[4] |
| Polyhydroxybutyrate (PHB) | Soil Burial | 8 months | Significant weight loss observed[7] |
Table 3: Enzymatic Degradation
| Polymer | Enzyme | Duration | Biodegradation Rate/Extent |
| Furan-Based Polyesters (2,5-isomer) | Lipase, Cutinase | 72 hours | Variable, up to 100% hydrolysis for some PEF films[1] |
| Polylactic Acid (PLA) | Proteinase K | 24 hours | Significant degradation observed[8] |
| Polycaprolactone (PCL) | Lipase from Pseudomonas sp. | 9 hours | ~60% weight loss[9] |
| Polyhydroxybutyrate (PHB) | PHB Depolymerase | Not Specified | Effective degradation[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodegradability studies. Below are outlines of the standard protocols for the key experiments cited.
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338)
This standard test method is designed to determine the aerobic biodegradation of plastic materials in a simulated composting environment.
Methodology:
-
Inoculum Preparation: A standardized compost from a municipal solid waste facility is used as the inoculum. It is sieved and its physicochemical properties (pH, moisture content, total dry solids, volatile solids) are characterized.
-
Test Setup: The test material is mixed with the prepared compost and placed in a temperature-controlled vessel. A blank control (compost only) and a positive control (e.g., cellulose) are run in parallel.
-
Incubation: The vessels are incubated at a constant temperature, typically in the thermophilic range (58 ± 2 °C). A continuous flow of carbon dioxide-free, humidified air is supplied to each vessel.
-
CO2 Measurement: The carbon dioxide evolved from the biodegradation process is trapped in an alkaline solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an infrared analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative amount of CO2 evolved from the test material, relative to its theoretical maximum CO2 production (ThCO2), which is determined from the carbon content of the polymer.
Aerobic Biodegradation in Soil (ISO 17556)
This standard specifies a method to determine the ultimate aerobic biodegradability of plastic materials in soil.
Methodology:
-
Soil Collection and Preparation: A standard or natural soil is collected and sieved. Its pH, moisture content, and total organic carbon are determined.
-
Test Setup: The test material is mixed with the prepared soil and placed in a sealed container (respirometer). Blank controls with soil only and positive controls with a readily biodegradable substance are also prepared.
-
Incubation: The containers are incubated at a constant temperature (e.g., 25 ± 2 °C) in the dark. The moisture content of the soil is maintained at an optimal level for microbial activity.
-
Measurement of Biodegradation: Biodegradation is determined by measuring either the amount of oxygen consumed by the microorganisms or the amount of carbon dioxide evolved.
-
Oxygen Consumption: Measured using a respirometer that detects pressure changes due to oxygen uptake.
-
Carbon Dioxide Evolution: Carbon dioxide-free air is passed through the container, and the evolved CO2 is trapped and quantified.
-
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) or the evolved CO2 to the theoretical carbon dioxide production (ThCO2).
Enzymatic Degradation
This method assesses the susceptibility of a polymer to degradation by specific enzymes.
Methodology:
-
Sample Preparation: Polymer films or powders of a known weight and surface area are prepared.
-
Enzyme Solution: A solution of the desired enzyme (e.g., lipase, proteinase K, cutinase) is prepared in a buffer solution at the optimal pH for enzyme activity.
-
Incubation: The polymer samples are immersed in the enzyme solution and incubated at the optimal temperature for the enzyme (e.g., 37°C or 50°C) with gentle agitation. A control sample in buffer without the enzyme is also run.
-
Analysis of Degradation: Degradation is quantified at various time points by:
-
Weight Loss: The polymer samples are removed, washed, dried, and weighed to determine the mass loss.
-
Analysis of Degradation Products: The supernatant can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the released monomers and oligomers.
-
Surface Morphology: Changes in the surface of the polymer can be observed using Scanning Electron Microscopy (SEM).
-
Molecular Weight Reduction: The molecular weight of the remaining polymer can be measured using Gel Permeation Chromatography (GPC).
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. maxwellsci.com [maxwellsci.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of catalytic systems for furandicarboxylic acid synthesis
A Comparative Guide to Catalytic Systems for the Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
The synthesis of 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for polymer production, is a critical area of research in sustainable chemistry.[1][2] The catalytic oxidation of 5-hydroxymethylfurfural (HMF), derived from renewable biomass, is the most promising route to FDCA.[3] This guide provides a comparative analysis of various catalytic systems, focusing on heterogeneous catalysts, to assist researchers in selecting and designing efficient processes for FDCA production.
Performance of Catalytic Systems: A Comparative Overview
The efficiency of FDCA synthesis is highly dependent on the catalyst, support material, and reaction conditions.[4] Heterogeneous catalysts are favored due to their ease of separation and recyclability.[5] Noble metals such as Platinum (Pt), Palladium (Pd), Gold (Au), and Ruthenium (Ru) supported on materials like activated carbon (C), titania (TiO2), and zirconia (ZrO2) have been extensively studied.[6][7] Non-noble metal oxides, particularly those of manganese (Mn) and cobalt (Co), have emerged as cost-effective alternatives.[2][8]
Data Presentation: Comparison of Catalytic Systems for FDCA Synthesis
The following table summarizes the performance of various heterogeneous catalytic systems for the oxidation of HMF to FDCA.
| Catalyst | Support | Substrate | Oxidant | Temp. (°C) | Pressure | Time (h) | Base/Additive | HMF Conversion (%) | FDCA Yield (%) | Reference(s) |
| Pt/C | Activated Carbon | HMF | O₂ | 90 | 1 atm | - | NaOH | 100 | 86.4 | [9] |
| Pt/Al₂O₃ | Alumina | HMF | O₂ | 80 | 1.5 MPa | 6 | Na₂CO₃ | >99 | 94.1 | [10] |
| Au/TiO₂ | Titania | HMF | O₂ | 30 | - | 8 | - | - | - | [1] |
| Au-Cu/TiO₂ | Titania | HMF | O₂ | 70 | 10 bar | 4 | NaOH | - | - | [11] |
| Ru/C | Activated Carbon | HMF | O₂ | 100 | 1 MPa | 5 | Mg(OH)₂ | >99 | 97.3 | [12] |
| Pd/CC | Carbon | HMF | O₂ | 140 | - | 30 | K₂CO₃ | >99 | 85 | [13] |
| MnO₂ | None | HMF | O₂ | 100 | 1 MPa | 24 | NaHCO₃ | >99 | 91 | [8] |
| Co-Mn-0.25 | Mixed Oxide | HMF | O₂ | 120 | 1 MPa | 5 | None | 99 | 95 | [2] |
| Fe₀.₁₅Co₀.₈₅-NCF | N-doped Carbon | HMF | O₂ | 80 | - | 6 | None | >99.9 | 82.4 | [2] |
| AuPd/AC-ROX | Activated Carbon | HMF | Air | 100 | 15 bar | 5 | Na₂CO₃ | 100 | >99 | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for catalyst synthesis and catalytic oxidation of HMF.
Catalyst Synthesis
1. Impregnation Method (e.g., Pt/C, Ru/C): This method is widely used for preparing supported noble metal catalysts.[12][15]
-
The support material (e.g., activated carbon) is dried to remove moisture.
-
A solution of the metal precursor (e.g., H₂PtCl₆ for Pt, RuCl₃ for Ru) is prepared in a suitable solvent (e.g., deionized water, ethanol).
-
The support is added to the precursor solution and stirred for several hours to ensure uniform impregnation.
-
The solvent is removed by evaporation under reduced pressure or by heating.
-
The resulting solid is dried in an oven.
-
The catalyst is then calcined at high temperatures in an inert atmosphere (e.g., N₂, Ar) and subsequently reduced in a hydrogen flow to obtain the active metallic nanoparticles.[12]
2. Deposition-Precipitation Method (e.g., Au/TiO₂): This technique is effective for creating highly dispersed metal nanoparticles on a support.[16]
-
The support (e.g., TiO₂) is suspended in an aqueous solution.
-
A solution of the gold precursor (e.g., HAuCl₄) is added to the suspension.
-
The pH of the mixture is adjusted by adding a precipitating agent (e.g., NaOH, urea) dropwise, causing the metal hydroxide to precipitate onto the support.
-
The mixture is aged under constant stirring.
-
The solid is filtered, washed thoroughly with deionized water to remove any remaining ions, and dried.
-
The catalyst is then calcined and/or reduced to form the final active material.
3. Hydrothermal Synthesis (e.g., Co-Mn Mixed Oxides): This method is used to synthesize crystalline metal oxide catalysts.
-
Soluble salts of the desired metals (e.g., cobalt nitrate, manganese nitrate) are dissolved in deionized water.
-
A precipitating agent (e.g., NaOH, NH₄OH) is added to the solution to form a precipitate of metal hydroxides.
-
The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 100-180°C) for several hours.
-
After cooling, the solid product is collected by filtration, washed, and dried.
-
The final mixed oxide catalyst is obtained after calcination in air at a high temperature.
Catalytic Oxidation of HMF
1. Batch Reactor Protocol: Batch reactors are commonly used for screening catalysts and optimizing reaction conditions.[8]
-
The catalyst, HMF, solvent (typically water), and any base or additive are loaded into a high-pressure autoclave reactor.
-
The reactor is sealed and purged several times with the oxidant gas (e.g., O₂, air).
-
The reactor is pressurized to the desired level and heated to the reaction temperature while stirring.
-
The reaction is allowed to proceed for a set duration.
-
After the reaction, the reactor is cooled to room temperature, and the pressure is released.
-
The solid catalyst is separated from the liquid product mixture by filtration or centrifugation.
-
The liquid sample is then analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of FDCA and other products.
2. Continuous Flow Reactor Protocol: Continuous flow systems offer advantages for scalability and process control.[9][14][17]
-
The catalyst is packed into a tubular reactor (packed-bed reactor).
-
A solution of HMF and any necessary additives is continuously pumped through the reactor at a specific flow rate.
-
The oxidant gas is introduced into the reactor concurrently.
-
The reactor is maintained at the desired temperature and pressure.
-
The product stream exiting the reactor is collected over time.
-
Samples are periodically taken and analyzed by HPLC to monitor the reaction performance and catalyst stability.[17]
Mandatory Visualizations
Catalytic Pathways for FDCA Synthesis
The oxidation of HMF to FDCA proceeds through several intermediate compounds. The two main pathways involve the initial oxidation of either the alcohol group to form 2,5-diformylfuran (DFF) or the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Both pathways converge at 5-formyl-2-furancarboxylic acid (FFCA), which is then oxidized to FDCA.[3][18]
Caption: Reaction pathways for the catalytic oxidation of HMF to FDCA.
Experimental Workflow for Catalytic HMF Oxidation
The general workflow for studying the catalytic oxidation of HMF involves catalyst preparation, the catalytic reaction itself, and subsequent product analysis. This process can be carried out in either a batch or a continuous flow setup.
Caption: General experimental workflow for FDCA synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous flow tube-in-tube oxidation of HMF to FDCA using heterogeneous manganese catalyst under mild conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02459E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Au-Based Bimetallic Catalysts for Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid under Base-Free Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. "Rational Synthesis to Optimize Ruthenium-Based Biomass Conversion Cata" by Shuo Cao [scholarcommons.sc.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Diethyl 3,4-Furandicarboxylate Derivatives: A Comparative Guide
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide validating the experimental results of Diethyl 3,4-furandicarboxylate applications, particularly focusing on its derivatives as potent anti-cancer agents. This guide provides an objective analysis of the performance of these compounds against established alternatives, supported by robust experimental data.
A key focus of this guide is the evaluation of a series of synthesized (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, which utilize this compound as a foundational chemical scaffold. These novel compounds have demonstrated significant anti-proliferative activity against various human cancer cell lines.
Performance Comparison:
The anti-tumor efficacy of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylate derivatives was rigorously tested against human lung carcinoma (A549), colorectal carcinoma (HT29), and bladder cancer (T24) cell lines. The results, summarized in the table below, highlight the exceptional performance of compound 3k , which features a 3,4,5-trimethoxystyryl moiety.
| Compound | A549 IC₅₀ (μM) | HT29 IC₅₀ (μM) | T24 IC₅₀ (μM) |
| 3a (Unsubstituted) | >50 | >50 | >50 |
| 3f (4-methoxystyryl) | 10.21 | 15.67 | 20.11 |
| 3g (2,4-dimethoxystyryl) | 8.45 | 12.33 | 18.24 |
| 3h (2,3-dimethoxystyryl) | 7.98 | 11.98 | 16.54 |
| 3i (2,5-dimethoxystyryl) | 7.12 | 10.54 | 15.88 |
| 3j (3,4-dimethoxystyryl) | 5.87 | 9.87 | 13.43 |
| 3k (3,4,5-trimethoxystyryl) | 2.38 | 4.52 | 9.86 |
| Cisplatin (Reference) | 3.56 | 6.12 | 10.23 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Notably, compound 3k exhibited superior or comparable inhibitory activity to the widely used chemotherapy drug, Cisplatin, across all tested cell lines.[1][2][3] This suggests that derivatives of this compound hold significant promise as a new class of anti-cancer therapeutics.
Experimental Protocols:
The validation of these findings is supported by detailed and reproducible experimental methodologies.
Synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates:
A green and efficient catalyst-free synthesis was employed. Diethyl 2-methylquinoline-3,4-dicarboxylate was reacted with various aromatic aldehydes in an eco-friendly deep eutectic solvent (DES) composed of 1,3-dimethylurea (DMU) and L-(+)-tartaric acid (LTA). The reaction mixture was heated, and the resulting products were purified to yield the target compounds.[1][2][3]
In Vitro Anti-proliferative Activity Assay (MTT Assay):
Human cancer cell lines (A549, HT29, and T24) were seeded in 96-well plates and incubated. The cells were then treated with various concentrations of the synthesized compounds and the reference drug, Cisplatin. After a 48-hour incubation period, an MTT solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were then calculated from the dose-response curves.[1]
Proposed Mechanism of Action:
While the precise signaling pathways for (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates are still under investigation, research on related styrylquinoline compounds suggests a multi-faceted mechanism of action leading to cancer cell death. The proposed pathway involves the induction of p53-independent apoptosis, a critical process for eliminating cancerous cells.[4][5]
References
- 1. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethyl 3,4-Furandicarboxylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of Diethyl 3,4-furandicarboxylate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved waste disposal company. Adherence to local, state, and federal regulations is mandatory.
-
Containerization:
-
Ensure the waste this compound is stored in a clearly labeled, sealed, and non-reactive container.
-
The label should prominently display the chemical name: "this compound" and the relevant hazard symbols.
-
-
Waste Segregation:
-
Store the container with other non-halogenated organic waste, unless institutional guidelines specify otherwise.
-
Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents.[1]
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified chemical waste contractor.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound designated for disposal, the date of disposal, and the name of the waste disposal company.
-
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area, as this compound is a combustible material.[1]
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain and soak up the spill.
-
Collect and Containerize: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report the Incident: Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Diethyl 3,4-furandicarboxylate
Essential Safety and Handling Guide for Diethyl 3,4-furandicarboxylate
This document provides crucial safety and logistical information for the handling of this compound (CAS No. 30614-77-8), designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
| Hazard Statement | Classification |
| H302 | Acute toxicity, Oral (Category 4) |
| H315 | Skin corrosion/irritation (Category 2) |
| H319 | Serious eye damage/eye irritation (Category 2A) |
| H335 | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following PPE is mandatory.[2]
| Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must meet European Standard EN 166 or equivalent. A face shield may be necessary where splash potential is high.[3] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use. Consider manufacturer's data on permeability and breakthrough times.[2] |
| Body Protection | Laboratory coat | Standard laboratory coat to be worn at all times. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator | Not typically required for small-scale use in a well-ventilated area. Essential for large-scale operations, in cases of poor ventilation, or during emergency situations. |
Handling and Storage Protocols
Proper handling and storage are critical for maintaining the chemical's stability and ensuring personnel safety.
Pre-Handling Preparations:
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
PPE Inspection: Before commencing any procedure, thoroughly inspect all PPE for any signs of damage or wear.[4]
-
Emergency Equipment: Ensure that the nearest safety shower and eyewash station are accessible and functional.[4]
Handling Procedures:
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of mist, gas, or vapors.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition.[2]
Emergency and First Aid Procedures
Immediate and appropriate action is vital in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Spill and Disposal Plan
A clear protocol for spill management and waste disposal is essential for laboratory safety and environmental compliance.
Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[4]
-
Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[2]
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
Disposal:
-
Dispose of this compound waste and any contaminated materials in a designated and properly labeled hazardous waste container.[4]
-
All disposal activities must be in strict accordance with local, state, and federal regulations. Do not pour down the drain.[2][4]
Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
